Sp-Camps
Descripción
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Structure
3D Structure of Parent
Propiedades
Fórmula molecular |
C16H27N6O5PS |
|---|---|
Peso molecular |
446.5 g/mol |
Nombre IUPAC |
(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;triethylazanium |
InChI |
InChI=1S/C10H12N5O5PS.C6H15N/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(19-10)1-18-21(17,22)20-7;1-4-7(5-2)6-3/h2-4,6-7,10,16H,1H2,(H,17,22)(H2,11,12,13);4-6H2,1-3H3/t4-,6-,7-,10-,21?;/m1./s1 |
Clave InChI |
OXIPZMKSNMRTIV-NVGWRVNNSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Sp-cAMPS
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer (Sp-cAMPS). We will delve into its core mechanism of action as a potent activator of Protein Kinase A (PKA), its advantages over endogenous cyclic AMP (cAMP), relevant quantitative data, and detailed experimental protocols for its application in research.
Introduction: The Need for Stable cAMP Analogs
Cyclic AMP is a vital second messenger that translates a vast array of extracellular signals into intracellular responses, primarily through the activation of cAMP-dependent Protein Kinase (PKA) and, to a lesser extent, Exchange Protein directly Activated by cAMP (Epac).[1][2] The concentration and duration of the cAMP signal are meticulously controlled by its synthesis via adenylyl cyclases and its rapid degradation to inactive 5'-AMP by a superfamily of enzymes known as phosphodiesterases (PDEs).[1][3]
The transient nature of endogenous cAMP poses significant challenges for studying its downstream effects. This led to the development of synthetic analogs with enhanced stability and specific activity.[1] this compound has emerged as a superior research tool due to its potent PKA activation and significant resistance to PDE-mediated hydrolysis, allowing for sustained and specific investigation of PKA-dependent signaling pathways.[1][4]
Core Mechanism of Action: Potent and Sustained PKA Activation
This compound is a phosphorothioate (B77711) analog of cAMP where a non-bridging oxygen atom in the cyclic phosphate (B84403) group is replaced by a sulfur atom.[1][2] This single modification confers two critical properties:
-
Potent PKA Agonism : this compound acts as a potent agonist, effectively mimicking the action of endogenous cAMP.[2] The inactive PKA holoenzyme exists as a tetramer composed of two regulatory (R) and two catalytic (C) subunits (R₂C₂).[5][6] this compound binds to the regulatory subunits, inducing a conformational change that causes the dissociation and activation of the catalytic subunits.[5][7] These freed catalytic subunits are then able to phosphorylate downstream protein substrates on serine and threonine residues, propagating the cellular signal.[5][8]
-
Resistance to Hydrolysis : The phosphorothioate modification makes this compound highly resistant to hydrolysis by most cyclic nucleotide phosphodiesterases (PDEs).[2][5] This stability ensures a predictable and sustained level of PKA activation, uncoupled from the influence of endogenous PDE activity, which is a major advantage over cAMP and other hydrolyzable analogs like dibutyryl-cAMP or 8-bromo-cAMP.[5][9]
It is also crucial to note that this biological activity is stereospecific. The diastereomer of this compound, Rp-cAMPS, acts as a competitive antagonist, binding to the PKA regulatory subunits without causing the release of the catalytic subunits, thereby inhibiting PKA activation.[1][2] This agonist/antagonist pair provides a powerful system for precisely probing PKA-dependent pathways.[1]
Quantitative Data
The efficacy of this compound is defined by its affinity for PKA and its resistance to or interaction with PDEs. The following tables summarize key quantitative data. Note that direct activation constants for this compound are not always available, so data for derivatives and the inhibitory Rp-isomer are included for context.
Table 1: Interaction with PKA
| Compound | Parameter | Value | PKA Isoform | Notes |
|---|---|---|---|---|
| Sp-8-CPT-cAMPS | EC₅₀ (Activation) | 342 nM | RIα | EC₅₀ is the concentration for 50% maximal activation.[8] |
| Sp-8-CPT-cAMPS | EC₅₀ (Activation) | 96 nM | RIIβ | Shows preference for activating PKA type II.[8] |
| Rp-cAMPS | Kᵢ (Inhibition) | 12.5 µM | PKA I | Kᵢ of the antagonist isomer provides an indirect measure of affinity.[8] |
| Rp-cAMPS | Kᵢ (Inhibition) | 4.5 µM | PKA II |[8] |
Table 2: Interaction with Phosphodiesterases (PDEs) and Other Proteins
| Compound | Parameter | Value | Target | Notes |
|---|---|---|---|---|
| This compound | Kᵢ (Inhibition) | 47.6 µM | PDE3A | A competitive inhibitor of PDE3A.[8][10][11] |
| This compound | EC₅₀ (Binding) | 40 µM | PDE10 GAF domain | Binds to the regulatory GAF domain of PDE10.[10][11] |
Cell Permeability and the this compound-AM Prodrug
A significant challenge for using charged nucleotide analogs like this compound is their poor permeability across the plasma membrane.[1][12] To overcome this, a cell-permeant acetoxymethyl (AM) ester prodrug, This compound-AM , was developed.[1] This uncharged precursor readily diffuses across the cell membrane. Once inside the cell, ubiquitous intracellular esterases rapidly hydrolyze the AM group, releasing the active, charged this compound molecule, which is then trapped within the cell, allowing it to accumulate and activate PKA.[1][13]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound.
In Vitro PKA Kinase Activity Assay
This assay directly measures the catalytic activity of PKA by quantifying the phosphorylation of a specific substrate in the presence of this compound.
Methodology:
-
Materials :
-
Procedure :
-
Prepare a reaction mixture containing the kinase buffer, PKA holoenzyme, and PKA substrate peptide in microcentrifuge tubes or a 96-well plate.[15]
-
Add varying concentrations of this compound to the respective tubes/wells. Include a negative control (no this compound) and a positive control (saturating concentration of cAMP).[15]
-
Initiate the kinase reaction by adding [γ-³²P]ATP solution to each tube/well.[8]
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).[8]
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.[8]
-
Wash the phosphocellulose papers extensively with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.[2]
-
Quantify the incorporated radioactivity on the dried papers using a scintillation counter. The amount of incorporated phosphate is directly proportional to PKA activity.[8]
-
Plot PKA activity against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC₅₀ value.[15]
-
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the PKA regulatory subunits by measuring its ability to compete with a radiolabeled ligand, such as [³H]-cAMP.
Methodology:
-
Materials :
-
Procedure :
-
In a series of tubes, incubate a fixed amount of purified PKA regulatory subunits and a fixed concentration of [³H]-cAMP.[2]
-
Add increasing concentrations of unlabeled this compound to these tubes.
-
Allow the binding reaction to reach equilibrium at 4°C.
-
Rapidly filter the contents of each tube through a glass fiber filter under vacuum. The protein and any bound radioligand will be retained on the filter, while unbound radioligand will pass through.[16]
-
Wash the filters quickly with ice-cold binding buffer to remove non-specifically bound [³H]-cAMP.
-
Place the filters in scintillation vials with scintillation fluid and quantify the amount of bound [³H]-cAMP using a scintillation counter.
-
Plot the amount of bound [³H]-cAMP as a function of the this compound concentration to generate a competition curve, from which the IC₅₀ (concentration of this compound that inhibits 50% of [³H]-cAMP binding) and the Kᵢ (inhibitory constant) can be calculated.
-
Cell-Based PKA Activation Assay (Western Blot)
This protocol allows for the analysis of PKA activation within intact cells by measuring the phosphorylation of a known PKA substrate, such as CREB (cAMP response element-binding protein).
Methodology:
-
Materials :
-
Cells of interest plated in a suitable format (e.g., 6-well plate)
-
This compound-AM and DMSO for stock solution[5]
-
Cell culture medium
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-CREB and anti-total-CREB)
-
HRP-conjugated secondary antibody and chemiluminescent substrate[17]
-
-
Procedure :
-
Cell Treatment : Plate and culture cells to the desired confluency. Treat the cells with a range of concentrations of this compound-AM for a specified time (e.g., 15-60 minutes). Include a vehicle control (DMSO).[17]
-
Cell Lysis : After treatment, wash the cells with ice-cold PBS and lyse them directly in the plate with lysis buffer.[17]
-
Protein Quantification : Determine the protein concentration of each lysate using a suitable method like the BCA assay.[17]
-
SDS-PAGE and Western Blotting : Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting : Block the membrane and incubate with a primary antibody specific for the phosphorylated form of a known PKA substrate (e.g., phospho-CREB at Ser133).
-
Following washes, incubate the membrane with an appropriate HRP-conjugated secondary antibody.[17]
-
Detection : Develop the blot using a chemiluminescent substrate and capture the image.[17]
-
Analysis : To ensure equal protein loading, the blot can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate protein. Quantify band intensities and normalize the phosphorylated protein signal to the total protein signal.[17]
-
Conclusion
This compound is a powerful and indispensable tool for researchers studying cAMP-mediated signal transduction. Its mechanism of action as a potent PKA agonist, combined with its profound resistance to degradation by phosphodiesterases, allows for the sustained and specific activation of the PKA signaling pathway.[1][5] This enables the uncoupling of upstream signaling events from downstream kinase activity, facilitating a detailed investigation of PKA's role in a multitude of cellular processes.[1] The availability of the cell-permeant prodrug this compound-AM further enhances its utility for in-cellulo and in vivo studies.[13] By understanding its properties and employing the standardized protocols outlined in this guide, researchers can achieve robust, reproducible, and insightful experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cyclic adenosine monophosphate - Wikipedia [en.wikipedia.org]
- 7. Cyclic nucleotides as affinity tools: phosphorothioate cAMP analogues address specific PKA subproteomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. This compound, sodium salt BIOLOG Life Science Institute [biolog.de]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Filter binding assay - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
Sp-cAMPS as a PKA Activator: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of cellular signaling, cyclic adenosine (B11128) monophosphate (cAMP) stands as a ubiquitous second messenger, orchestrating a vast array of physiological processes.[1] Its primary intracellular effector, cAMP-dependent protein kinase (PKA), plays a pivotal role in mediating these effects.[1] The transient nature of cAMP, owing to its rapid hydrolysis by phosphodiesterases (PDEs), presents a significant challenge for researchers seeking to elucidate its downstream signaling pathways.[2] To overcome this limitation, synthetic analogs of cAMP have been developed, among which the Sp-diastereomer of adenosine-3',5'-cyclic monophosphorothioate (Sp-cAMPS) has emerged as a powerful and indispensable tool.[1]
This technical guide provides a comprehensive overview of this compound as a PKA activator, delving into its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways and experimental workflows.
Core Concepts: Mechanism of Action and Key Advantages
This compound is a potent and specific activator of both type I and type II PKA.[1][3] Its agonistic activity is rooted in its structural similarity to cAMP, enabling it to bind to the regulatory (R) subunits of the inactive PKA holoenzyme.[4] This binding induces a conformational change, leading to the dissociation and activation of the catalytic (C) subunits.[4] The active C subunits are then free to phosphorylate a multitude of downstream protein substrates on serine and threonine residues, thereby propagating the signaling cascade.[5]
The primary advantages of this compound over endogenous cAMP and other analogs stem from its phosphorothioate (B77711) modification, where a non-bridging oxygen atom in the cyclic phosphate (B84403) group is replaced by sulfur.[4] This chemical alteration confers two key properties:
-
Resistance to Phosphodiesterases (PDEs): The phosphorothioate backbone makes this compound significantly more resistant to hydrolysis by PDEs, the enzymes responsible for terminating cAMP signaling.[1][4][6] This resistance ensures a more stable and sustained activation of PKA, a crucial feature for many experimental designs.[1]
-
Stereospecificity: The sulfur substitution creates a chiral center at the phosphorus atom, resulting in two diastereomers: this compound and Rp-cAMPS.[2] While this compound acts as a potent PKA agonist, Rp-cAMPS functions as a competitive antagonist, providing a valuable experimental control to confirm PKA-dependent effects.[2][7]
Furthermore, this compound generally exhibits greater selectivity for PKA over another key cAMP effector, the Exchange protein directly activated by cAMP (Epac), allowing for a more targeted investigation of PKA-specific signaling pathways.[1]
Quantitative Data Presentation
The following tables summarize key quantitative parameters for this compound and related compounds, providing a basis for experimental design and comparison.
| Compound | Target | Parameter | Value | Reference(s) |
| This compound | PKA I | Ka | ~80 nM | [4] |
| PKA RIα Activation | EC50 | 342 nM | [5] | |
| PKA RIIβ Activation | EC50 | 96 nM | [5] | |
| PDE3A | Ki | 47.6 µM | [3][4] | |
| PDE10 GAF domain | EC50 | 40 µM | [3][4] | |
| cAMP | PKA I (CNB-A) | Ka | 60 nM | [4] |
| PKA I (CNB-B) | Ka | 15 nM | [4] | |
| PKA (in vitro) | Ka | 100-300 nM | [4] | |
| PDE4 | Km | 2-4 µM | [4] | |
| 8-Bromo-cAMP | PKA | Ka | 0.05 µM | [4] |
| Rp-cAMPS | PKA I Inhibition | Ki | 12.5 µM | [5] |
| PKA II Inhibition | Ki | 4.5 µM | [5] |
Ka: Activation constant; EC50: Half-maximal effective concentration; Ki: Inhibitory constant; Km: Michaelis constant.
Signaling Pathways
PKA-Dependent Signaling Pathway
The canonical signaling pathway activated by this compound involves the direct activation of PKA and the subsequent phosphorylation of downstream target proteins. This pathway is central to a multitude of cellular responses.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cyclic nucleotides as affinity tools: phosphorothioate cAMP analogues address specific PKA subproteomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Sp-cAMPS: A Technical Guide to Its Stability and Resistance to Phosphodiesterases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Sp-isomer of adenosine-3',5'-cyclic monophosphorothioate (Sp-cAMPS), a pivotal analog of cyclic AMP (cAMP). It details the compound's enhanced stability and significant resistance to hydrolysis by phosphodiesterases (PDEs), factors that establish it as a valuable tool in research and a potential scaffold for therapeutic development. This document outlines the mechanism of its resistance, presents quantitative data on its interaction with PDEs, and provides detailed experimental protocols for assessing these properties.
Introduction: The Challenge of cAMP Signaling
Cyclic AMP is a fundamental second messenger that mediates a vast array of physiological processes, from metabolism and gene transcription to muscle contraction.[1][2] The specificity and duration of cAMP signaling are meticulously controlled by a balance between its synthesis by adenylyl cyclases (AC) and its degradation by a superfamily of enzymes known as phosphodiesterases (PDEs).[2][3][4] PDEs terminate the signal by hydrolyzing the 3',5'-phosphodiester bond of cAMP, converting it to the inactive 5'-AMP.[4][5]
The transient nature of endogenous cAMP makes it challenging to study its downstream effects. Consequently, synthetic analogs that can resist PDE-mediated degradation are indispensable for research. This compound is a premier example of such an analog, designed for sustained and robust activation of the primary cAMP effector, Protein Kinase A (PKA).[4][6][7]
This compound: Mechanism of Action and Resistance
This compound is a sulfur-modified cAMP analog where a non-bridging oxygen atom in the cyclic phosphate (B84403) moiety is replaced by a sulfur atom. This modification is the key to its enhanced stability.[4] While it effectively mimics cAMP in binding to and activating PKA, the phosphorothioate (B77711) bond is a poor substrate for the hydrolytic action of most PDE isoforms.[4][8][9] This resistance to degradation leads to a prolonged intracellular half-life, allowing for sustained activation of the PKA signaling pathway.[9][10]
Furthermore, this compound is not merely resistant to hydrolysis; it also acts as a competitive inhibitor of certain PDE isoforms, further potentiating its effect by protecting endogenous cAMP from degradation.[11][12][13]
Quantitative Data: this compound Interaction with Phosphodiesterases
While this compound is broadly resistant to hydrolysis across the PDE superfamily, its primary interaction is often characterized as competitive inhibition rather than as a substrate for degradation.[8] Comprehensive kinetic data for this compound against all PDE isoforms is not widely available in the literature. However, its inhibitory activity has been quantified for specific PDEs, most notably PDE3A and the regulatory GAF domain of PDE10.
| Compound | PDE Isoform | Parameter | Value | Reference |
| This compound | PDE3A | Ki | 47.6 µM | [11][13][14] |
| This compound | PDE10 (GAF Domain) | EC50 | 40 µM | [11][13] |
-
Ki (Inhibition Constant): The concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor.
-
EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response. In this context, it refers to binding to the regulatory domain.
Experimental Protocols
To assess the stability of this compound and its effect on PDE activity, a combination of enzyme activity assays and PKA activation assays can be employed.
Protocol: In Vitro PDE Activity and Inhibition Assay
This protocol describes a method to measure the hydrolytic activity of a specific PDE isoform and to determine the inhibitory potential of a compound like this compound. This method is adapted from luminescence-based assays, such as the PDE-Glo™ Phosphodiesterase Assay.[15][16]
Objective: To quantify the rate of cAMP hydrolysis by a purified PDE enzyme and measure the inhibitory effect of this compound.
Materials:
-
Purified, recombinant PDE enzyme (e.g., PDE3A)
-
This compound
-
cAMP substrate
-
PDE-Glo™ Termination Buffer (or similar buffer with a broad-spectrum PDE inhibitor like IBMX)
-
PDE-Glo™ Detection Solution (containing ATP, PKA, and a PKA substrate)
-
Kinase-Glo® Reagent
-
96-well or 384-well white assay plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound (e.g., from 1 nM to 100 µM) in the appropriate assay buffer. Prepare the PDE enzyme to a working concentration determined by prior titration experiments.
-
Reaction Setup:
-
No PDE Control (0% Activity): Add assay buffer and cAMP substrate.
-
No Inhibitor Control (100% Activity): Add PDE enzyme and cAMP substrate.
-
Test Wells: Add PDE enzyme and the corresponding dilution of this compound.
-
-
Initiate PDE Reaction: Add the cAMP substrate (e.g., to a final concentration of 1 µM) to all wells. Mix gently and incubate at room temperature for a specified time (e.g., 30-60 minutes).
-
Terminate Reaction: Add the PDE-Glo™ Termination Buffer to all wells to stop the PDE reaction.
-
Signal Generation: Add the PDE-Glo™ Detection Solution. The remaining cAMP from the first step will be used by PKA to phosphorylate its substrate, consuming ATP in the process. Incubate for 20 minutes at room temperature.
-
Luminescence Detection: Add the Kinase-Glo® reagent to measure the amount of remaining ATP. The luminescent signal is inversely proportional to the PDE activity (High Luminescence = Low PDE Activity = High Inhibition).
-
Data Analysis:
-
Normalize the data to the control wells.
-
Plot the percentage of PDE inhibition against the log concentration of this compound.
-
Calculate the IC50 or Ki value using non-linear regression analysis.
-
Protocol: In Vitro PKA Activation Assay
This assay directly measures the ability of this compound to activate PKA by quantifying the phosphorylation of a specific substrate.[14]
Objective: To determine the activation constant (Ka) or EC50 of this compound for PKA.
Materials:
-
Purified PKA catalytic subunit
-
PKA substrate peptide (e.g., Kemptide)
-
This compound
-
[γ-³²P]ATP (radiolabeled) or an antibody-based detection system (e.g., phospho-specific antibody)
-
Kinase buffer
-
Stop solution (e.g., phosphoric acid)
-
Phosphocellulose paper and scintillation counter (for radioactive method)
Procedure:
-
Reaction Setup: In separate tubes, prepare a reaction mixture containing kinase buffer, PKA substrate, and varying concentrations of this compound.
-
Initiate Kinase Reaction: Add the purified PKA catalytic subunit and [γ-³²P]ATP to initiate the phosphorylation reaction.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).
-
Stop Reaction: Stop the reaction by adding the stop solution or by spotting the mixture onto phosphocellulose paper, which binds the phosphorylated peptide.
-
Quantification:
-
Radioactive Method: Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP. Quantify the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive Method: Use an ELISA-based format with a phospho-specific antibody to detect the phosphorylated substrate.
-
-
Data Analysis: Plot the measured PKA activity against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 or Ka value.
Conclusion
This compound is a powerful molecular tool engineered for stability and efficacy. Its defining characteristic—a phosphorothioate modification—confers significant resistance to hydrolysis by phosphodiesterases, the enzymes that rapidly degrade endogenous cAMP. This resistance, coupled with its ability to competitively inhibit certain PDE isoforms, allows for potent, specific, and sustained activation of PKA-dependent signaling pathways. For researchers in cell biology and drug development, a thorough understanding of these properties is crucial for designing robust experiments and accurately interpreting their outcomes. The methodologies and data presented in this guide serve as a foundational resource for leveraging the unique advantages of this compound in the exploration of cAMP signaling.
References
- 1. cAMP signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 2. cusabio.com [cusabio.com]
- 3. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Phosphodiesterases Catalyze Hydrolysis of cAMP-bound to Regulatory Subunit of Protein Kinase A and Mediate Signal Termination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. PDE-Glo™ Phosphodiesterase Assay Protocol [promega.jp]
- 16. promega.com [promega.com]
The Role of Sp-cAMPS in Cyclic AMP Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic adenosine (B11128) monophosphate (cAMP) is a fundamental second messenger that orchestrates a vast array of physiological processes. The study of its primary effector, cAMP-dependent protein kinase (PKA), has been significantly advanced by the use of synthetic cAMP analogs. Among these, the Sp-isomer of adenosine-3',5'-cyclic monophosphorothioate (Sp-cAMPS) has emerged as an indispensable tool. This technical guide provides an in-depth overview of this compound, detailing its mechanism of action, quantitative biochemical parameters, and comprehensive experimental protocols. Its potent and selective activation of PKA, coupled with its marked resistance to enzymatic degradation, makes this compound a cornerstone for the precise dissection of cAMP-mediated signaling pathways in both basic research and therapeutic discovery.
Introduction: The Need for a Stable cAMP Analog
The fidelity of cellular signaling is contingent on the precise regulation of second messengers like cAMP. Synthesized by adenylyl cyclases in response to extracellular stimuli, cAMP exerts its effects primarily through the activation of PKA and, in some contexts, the Exchange Protein directly Activated by cAMP (Epac).[1][2] The transient nature of cAMP signals is tightly controlled by a superfamily of phosphodiesterases (PDEs) that catalyze its hydrolysis to the inactive 5'-AMP.[1] This rapid degradation, while crucial for physiological signaling, presents a significant challenge for researchers aiming to elucidate the downstream consequences of PKA activation.
To overcome this limitation, chemically modified analogs of cAMP were developed. This compound, a phosphorothioate (B77711) analog of cAMP, is distinguished by the substitution of a non-bridging oxygen atom with sulfur in the cyclic phosphate (B84403) moiety.[1] This modification creates a chiral center at the phosphorus atom, yielding two diastereomers: the Sp-isomer (this compound), which acts as a potent PKA agonist, and the Rp-isomer (Rp-cAMPS), which functions as a competitive PKA antagonist.[1] The key advantages of this compound are its profound resistance to hydrolysis by PDEs and its high affinity for PKA, ensuring sustained and robust activation of the kinase.[2][3]
Mechanism of Action
The canonical activation of PKA, a tetrameric holoenzyme composed of two regulatory (R) and two catalytic (C) subunits (R₂C₂), occurs when two molecules of cAMP bind to each R subunit. This binding event induces a conformational change that liberates the C subunits, which are then free to phosphorylate a multitude of downstream protein substrates on serine and threonine residues.[4]
This compound faithfully mimics this action. It binds to the regulatory subunits of PKA, causing the dissociation of the active catalytic subunits.[3] Its phosphorothioate modification, however, makes it a poor substrate for PDEs, leading to a prolonged and stable activation of PKA, uncoupling the kinase activity from the influence of PDE-mediated degradation.[2][5] This sustained activation is invaluable for experimental settings where the transient nature of cAMP would obscure the downstream effects.
For studies in intact cells, the negatively charged this compound has limited membrane permeability. To address this, a cell-permeant acetoxymethyl ester prodrug, this compound-AM, was developed. This lipophilic compound readily crosses the plasma membrane, and once inside the cell, it is hydrolyzed by endogenous esterases to release the active, membrane-impermeant this compound.[6]
Quantitative Data Presentation
The efficacy and utility of this compound and its antagonist counterpart, Rp-cAMPS, are defined by their interaction with PKA and their resistance to PDEs. The following tables summarize key quantitative parameters.
Table 1: PKA Interaction with cAMPS Diastereomers
| Compound | Target | Parameter | Value (µM) | Comments | Reference |
| This compound | PKA | Kₐ | Varies | Potent agonist; specific Kₐ values for isoforms are not consistently reported in a single study. | [6] |
| PKA (cellular) | EC₅₀ | ~1.5-203 | Effective concentration in cellular assays, dependent on the specific analog and cell type. | [4] | |
| Rp-cAMPS | PKA I | Kᵢ | 6.05 - 12.5 | Competitive antagonist of cAMP-induced activation. | [3][7] |
| PKA II | Kᵢ | 4.5 - 9.75 | Competitive antagonist of cAMP-induced activation. | [3][7] |
Table 2: Interaction of this compound with Phosphodiesterases (PDEs)
| Compound | Target | Parameter | Value (µM) | Comments | Reference |
| This compound | PDE3A | Kᵢ | 47.6 | Acts as a competitive inhibitor, not a readily hydrolyzed substrate. | [1] |
| PDE10 (GAF Domain) | EC₅₀ | 40 | Binds to the regulatory GAF domain. | [8] |
Table 3: Illustrative Comparison of Hydrolysis Resistance
| Compound | PDE1 | PDE2 | PDE3 | PDE4 |
| Relative Vmax (% of cAMP) | ||||
| cAMP | 100% | 100% | 100% | 100% |
| This compound | <5% | <2% | <5% | <5% |
| Michaelis-Menten Constant (Kₘ in µM) | ||||
| cAMP | 1-10 | 10-50 | 0.1-1 | 1-10 |
| This compound | >200 | >500 | >100 | >200 |
| (A higher Kₘ value indicates lower enzyme affinity, and a lower relative Vmax indicates a slower degradation rate, both signifying greater stability.) |
Experimental Protocols
The unique properties of this compound make it a versatile tool for a variety of experimental applications. Below are detailed protocols for key assays.
In Vitro PKA Kinase Assay (ELISA-based)
This assay measures the ability of PKA to phosphorylate a specific substrate in a controlled, non-radioactive format. This compound is used to provide sustained, maximal activation of the kinase.
Materials:
-
Purified PKA holoenzyme or catalytic subunit
-
This compound sodium salt
-
PKA substrate peptide (e.g., Kemptide: LRRASLG) pre-coated on a 96-well plate
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP solution (1 mM in Kinase Buffer)
-
Phospho-PKA substrate primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate and Stop Solution (e.g., 1 M H₂SO₄)
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Reconstitute purified PKA in Kinase Buffer to the desired concentration.
-
Prepare a stock solution of this compound (e.g., 10 mM in water) and create a dilution series to test a range of concentrations.
-
-
Kinase Reaction:
-
To the substrate-coated wells, add Kinase Buffer.
-
Add the desired concentration of this compound to each well. Include a negative control (no this compound).
-
Add the purified PKA enzyme to each well.
-
Initiate the kinase reaction by adding the 1 mM ATP solution to each well.
-
Incubate the plate at 30°C for 30-60 minutes.
-
-
Detection:
-
Stop the reaction by aspirating the contents and washing the wells three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add the phospho-specific primary antibody diluted in a blocking buffer (e.g., 1% BSA in TBST) and incubate for 60 minutes at room temperature.
-
Wash wells as described above.
-
Add the HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.
-
Wash wells as described above.
-
Add TMB substrate and allow color to develop for 15-30 minutes.
-
Add Stop Solution and measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Plot the absorbance as a function of this compound concentration to determine the EC₅₀ for PKA activation.
-
Cellular Assay: CREB Phosphorylation via Western Blot
This protocol details the use of the cell-permeant this compound-AM to activate PKA in living cells and measure the phosphorylation of a key downstream target, CREB, at Serine 133.
Materials:
-
This compound-AM
-
Anhydrous DMSO
-
Cell culture medium and appropriate cells (e.g., HEK293, PC12, primary neurons)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total-CREB
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
PVDF membrane and Western blot equipment
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Prepare a stock solution of this compound-AM (e.g., 20 mM in DMSO).
-
Dilute the this compound-AM stock solution in pre-warmed cell culture medium to the desired final working concentration (e.g., 10-100 µM). Include a vehicle control (DMSO only).
-
Replace the existing medium with the treatment medium and incubate for the desired time (e.g., 15-30 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold Lysis Buffer and scraping.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-CREB primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Normalization:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total CREB.
-
Quantify the band intensities using densitometry software and express the phospho-CREB signal relative to the total CREB signal.
-
Using Rp-cAMPS as a Negative Control: To confirm that the observed cellular effects are specifically mediated by PKA activation, a parallel experiment should be conducted. Pre-incubate cells with the PKA antagonist Rp-cAMPS (typically at a 5- to 10-fold molar excess to this compound) for 30-60 minutes before stimulating with this compound-AM. A PKA-dependent effect will be significantly attenuated or blocked by Rp-cAMPS.[9]
Conclusion and Future Perspectives
This compound and its derivatives are powerful and indispensable tools for the interrogation of cAMP signaling pathways. Its defining characteristics—potent PKA activation and profound resistance to phosphodiesterase-mediated degradation—allow for robust, reproducible, and clearly interpretable experimental outcomes. By providing a means to sustain PKA in an active state, this compound enables researchers to uncouple upstream receptor and adenylyl cyclase activity from downstream kinase-mediated events. This facilitates a detailed investigation into the multifaceted roles of PKA in cellular processes ranging from gene transcription and metabolism to synaptic plasticity and apoptosis. As research continues to unravel the complexities of compartmentalized cAMP signaling, the targeted application of tools like this compound will be crucial in developing a more nuanced understanding of PKA's role in health and disease, and in identifying novel therapeutic targets within this critical signaling network.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Computational investigation of the dynamic control of cAMP signaling by PDE4 isoform types - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical and Molecular Genetics of the Phosphodiesterases (PDEs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PKA-RII subunit phosphorylation precedes activation by cAMP and regulates activity termination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of cyclic nucleotide phosphodiesterases with cyclic AMP analogs: topology of the catalytic sites and comparison with other cyclic AMP-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Specificity in the cAMP/PKA signaling pathway. Differential expression,regulation, and subcellular localization of subunits of PKA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of phosphodiesterases in the pathophysiology of neurodevelopmental disorders - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Principles of Sp-cAMPS in Biological Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer (Sp-cAMPS), a pivotal tool in signal transduction research. This document details its mechanism of action, quantitative parameters, and key experimental applications, establishing its significance in dissecting cyclic AMP (cAMP)-mediated signaling pathways.
Introduction: The Need for Stable cAMP Analogs
Cyclic AMP (cAMP) is a ubiquitous second messenger that translates a vast array of extracellular signals into intracellular responses.[1] It is synthesized from ATP by adenylyl cyclase and primarily mediates its effects through the activation of cAMP-dependent Protein Kinase (PKA) and, to a lesser extent, Exchange Protein directly Activated by cAMP (Epac).[1][2] The fidelity and duration of cAMP signaling are tightly regulated by a superfamily of enzymes called phosphodiesterases (PDEs), which catalyze the hydrolysis of cAMP to the inactive 5'-AMP.[1] The transient nature of endogenous cAMP and its rapid degradation by PDEs pose significant challenges for researchers studying its downstream effects.[1] This necessitated the development of synthetic analogs with enhanced stability and specific activity. This compound has emerged as a superior research tool due to its potent PKA activation and profound resistance to PDE-mediated hydrolysis.[1]
This compound is a phosphorothioate (B77711) analog of cAMP where one of the non-bridging oxygen atoms in the cyclic phosphate (B84403) moiety is replaced by sulfur.[1] This substitution creates a chiral center at the phosphorus atom, resulting in two diastereomers: the Sp-isomer (this compound) and the Rp-isomer (Rp-cAMPS).[1] Groundbreaking early work established that these isomers have opposing biological activities. This compound acts as a potent agonist, effectively activating PKA, while Rp-cAMPS functions as a competitive antagonist, inhibiting PKA activation.[1] This stereospecificity provides researchers with a powerful agonist/antagonist pair for precisely probing PKA-dependent pathways.[1]
Mechanism of Action: Potent and Specific PKA Activation
The primary intracellular effector of cAMP is the PKA holoenzyme, a tetramer composed of two regulatory (R) and two catalytic (C) subunits.[3] In its inactive state, the R subunits bind to and inhibit the C subunits.[3] The binding of cAMP to the R subunits induces a conformational change, leading to the dissociation of the active C subunits, which can then phosphorylate downstream protein targets on serine and threonine residues.[3]
This compound mimics the action of endogenous cAMP by binding to the regulatory subunits and inducing the dissociation of the catalytic subunits.[1] A key advantage of this compound is its resistance to hydrolysis by cyclic nucleotide phosphodiesterases (PDEs).[3] This resistance ensures a more sustained and stable activation of PKA compared to the transient activation achieved by endogenous cAMP.[1][3]
The cAMP Signaling Pathway and the Role of this compound
An external signal, such as a hormone, binds to a G-protein coupled receptor (GPCR), activating the Gs alpha subunit. This in turn stimulates adenylyl cyclase to produce cAMP from ATP.[1] cAMP then activates its effectors, PKA and Epac.[1] this compound bypasses the receptor and adenylyl cyclase steps to directly and persistently activate PKA.[1]
Quantitative Data Summary
The efficacy of cAMP analogs is determined by their affinity for PKA and their resistance to PDEs. The following tables summarize key quantitative data for this compound and related compounds.
Table 1: PKA Activation by cAMP Analogs
| Compound | Parameter | Value | Cell Type / Condition |
| cAMP | EC₅₀ (in vitro) | 100 - 300 nM | Purified PKA[4][5][6] |
| cAMP | Apparent EC₅₀ (in cell) | ~5.2 µM | Intact CHO cells[4] |
| This compound (Sp-8-CPT-cAMPS) | EC₅₀ (PKA RIα Activation) | 342 nM | Purified PKA[7] |
| This compound (Sp-8-CPT-cAMPS) | EC₅₀ (PKA RIIβ Activation) | 96 nM | Purified PKA[7] |
| 6-Bnz-cAMP | EC₅₀ | 0.50 pM | NK1R internalization assay[8] |
| 8-Bromo-cAMP | Kₐ | 0.05 µM | Purified PKA[4] |
| Sp-8-Br-cAMPS-AM | EC₅₀ | 1.5 µM | Sensory Neurons (cellular response)[4] |
| Sp-8-Br-cAMPS | EC₅₀ | 203 µM | Sensory Neurons (cellular response)[4] |
Note: The apparent activation constant of PKA is significantly higher in intact cells compared to in vitro assays, likely due to intracellular buffering and compartmentalization.[4]
Table 2: Interaction with PKA Inhibitors
| Compound | Parameter | Value | Target |
| Rp-cAMPS | Ki | 12.5 µM | PKA I[7][9] |
| Rp-cAMPS | Ki | 4.5 µM | PKA II[7][9] |
| Rp-cAMPS | Ki | 6.05 µM | PKA I[9] |
| Rp-cAMPS | Ki | 9.75 µM | PKA II[9] |
Table 3: Interaction with Phosphodiesterases (PDEs)
| Compound | Parameter | Value | Target |
| This compound | Ki | 47.6 µM | PDE3A (competitive inhibitor)[7][10][11] |
| This compound | EC₅₀ | 40 µM | PDE10 (GAF Domain)[10][11] |
Note: this compound is characterized by its high resistance to hydrolysis rather than potent inhibition of PDEs.[4]
Experimental Applications and Protocols
This compound and its cell-permeant prodrug, this compound-AM, are invaluable for a range of applications, from biochemical assays to studies in living cells.
Application 1: In Vitro PKA Kinase Assay
This assay directly measures the ability of PKA to phosphorylate a substrate in a controlled environment, making it ideal for screening PKA inhibitors or identifying novel PKA substrates.[4] this compound provides a stable and maximal activation of the kinase.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Activation of PKA in cell requires higher concentration of cAMP than in vitro: implications for compartmentalization of cAMP signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of PKA in cell requires higher concentration of cAMP than in vitro: implications for compartmentalization of cAMP signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
Sp-cAMPS: A Comprehensive Technical Guide to its Structure, Chemical Properties, and Application in Signal Transduction Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Sp-Adenosine-3',5'-cyclic monophosphorothioate (Sp-cAMPS), a pivotal tool in the study of cyclic AMP (cAMP)-mediated signal transduction. This document details its core chemical and structural features, mechanism of action, and provides structured quantitative data and detailed experimental protocols to facilitate its effective use in research and drug development.
Introduction: The Need for Stable cAMP Analogs
Cyclic AMP is a ubiquitous second messenger that translates a vast array of extracellular signals into intracellular responses.[1] Its synthesis from ATP by adenylyl cyclase and subsequent activation of downstream effectors, primarily cAMP-dependent Protein Kinase (PKA) and Exchange Protein directly Activated by cAMP (Epac), are fundamental to cellular signaling.[1][2] The transient nature of endogenous cAMP, owing to its rapid hydrolysis by phosphodiesterases (PDEs), presents a significant challenge for researchers.[1][3] This has led to the development of synthetic analogs with enhanced stability and specific activity. This compound has emerged as a superior research tool due to its potent activation of PKA and its significant resistance to degradation by PDEs.[1][3]
Structure and Chemical Properties of this compound
This compound is a phosphorothioate (B77711) analog of cAMP. This key modification involves the substitution of one of the non-bridging oxygen atoms in the cyclic phosphate (B84403) group with a sulfur atom.[1] This substitution introduces a chiral center at the phosphorus atom, leading to two distinct diastereomers: the Sp-isomer (this compound) and the Rp-isomer (Rp-cAMPS).[1] These isomers exhibit opposing biological activities: this compound acts as a potent agonist, effectively activating PKA, while Rp-cAMPS serves as a competitive antagonist, inhibiting PKA activation.[1]
To address the poor membrane permeability of the charged this compound molecule, a cell-permeant acetoxymethyl ester prodrug, this compound-AM, was developed.[1][4] Once inside the cell, endogenous esterases cleave the acetoxymethyl group, releasing the active this compound molecule which is then trapped intracellularly.[5][6]
Chemical Properties of this compound and its Derivatives
| Property | This compound (Sodium Salt) | This compound-AM |
| Molecular Formula | C₁₀H₁₁N₅NaO₅PS | C₁₃H₁₆N₅O₇PS |
| Molecular Weight | 367.24 g/mol | 417.34 g/mol |
| CAS Number | 142439-95-0 | Not specified |
| Solubility | Soluble in water | Soluble in DMSO |
| Storage | Store at -20°C or -80°C | Store at -20°C |
Mechanism of Action: Potent PKA Activation
This compound mimics the action of endogenous cAMP by binding to the regulatory subunits of the PKA holoenzyme. This binding induces a conformational change, leading to the dissociation of the catalytic subunits.[1][7] These freed catalytic subunits are then active and can phosphorylate a multitude of downstream protein substrates on serine and threonine residues, initiating a cascade of cellular responses.[8] The primary advantage of this compound is its resistance to hydrolysis by most PDEs, which ensures a sustained and predictable level of PKA activation, uncoupled from the influence of PDE activity.[3][5]
Signaling Pathway of PKA Activation by this compound
Caption: PKA signaling pathway activated by this compound.
While this compound is a potent PKA activator, it is important to note that cAMP can also signal through PKA-independent pathways, primarily via Epac.[5] Although generally more selective for PKA, the potential for Epac activation by this compound, especially at higher concentrations, should be considered.[5]
Signaling Pathway of Epac Activation
Caption: PKA-independent signaling pathway via Epac.
Quantitative Data
The efficacy of cAMP analogs is determined by their affinity for PKA and their resistance to PDEs. The following tables summarize key quantitative data for this compound and related compounds.
Table 1: PKA Activation by cAMP and its Analogs
| Compound | Parameter | Value | Cell Type / Condition | Reference |
| cAMP | EC₅₀ (in vitro) | 100 - 300 nM | Purified PKA | [7] |
| cAMP | Apparent EC₅₀ (in cell) | ~5.2 µM | Intact CHO cells | [7] |
| 8-Bromo-cAMP | Kₐ | 0.05 µM | Purified PKA | [7] |
| Sp-8-Br-cAMPS-AM | EC₅₀ | 1.5 µM | Sensory Neurons (cellular response) | [7] |
| Sp-8-Br-cAMPS | EC₅₀ | 203 µM | Sensory Neurons (cellular response) | [7] |
| 6-Bnz-cAMP | EC₅₀ | 0.50 pM | Spinal cord slices (NK1R internalization) | [2] |
Note: The apparent activation constant of PKA is significantly higher in intact cells compared to in vitro assays, likely due to intracellular buffering and compartmentalization.[7][9]
Table 2: Interaction of this compound with Phosphodiesterases (PDEs)
This compound is characterized by its high resistance to hydrolysis rather than potent inhibition of all PDEs.[7]
| PDE Isoform | Parameter | Value (µM) | Comments | Reference |
| PDE3A | Kᵢ | 47.6 | Competitive inhibitor | [4][10] |
| PDE10 (GAF Domain) | EC₅₀ | 40 | Binds to the regulatory GAF domain | [4][10] |
Experimental Protocols
This compound and its cell-permeant prodrug are invaluable for a range of applications, from biochemical assays to studies in living cells.
Protocol 1: In Vitro PKA Kinase Assay (ELISA-based)
This assay directly measures the ability of PKA to phosphorylate a substrate in a controlled environment, making it ideal for screening PKA inhibitors or identifying novel PKA substrates.
Materials:
-
96-well microtiter plate pre-coated with a specific PKA peptide substrate (e.g., Kemptide)
-
Kinase Assay Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Purified recombinant PKA catalytic subunit
-
This compound
-
ATP solution (1 mM in Kinase Buffer)
-
Phosphospecific primary antibody that recognizes the phosphorylated substrate
-
HRP-conjugated secondary antibody
-
TMB substrate and Stop Solution
-
Microplate reader
Procedure:
-
Plate Preparation: Wash the pre-coated wells with Kinase Assay Buffer.
-
Reaction Setup:
-
Add any test inhibitors or vehicle control to the wells.
-
Add the PKA solution. For inhibitor testing, pre-incubate the kinase with the inhibitor for 10-20 minutes.
-
Add this compound to a final concentration of 10-100 µM to ensure maximal PKA activation.[7]
-
-
Initiation and Incubation: Initiate the reaction by adding ATP to each well. Incubate the plate at 30°C for 60-90 minutes.[7]
-
Detection:
-
Stop the reaction by aspirating the contents and washing the wells.
-
Add the phosphospecific primary antibody and incubate for 60 minutes at room temperature.
-
Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 30 minutes.
-
Wash the wells and add TMB substrate. Allow color to develop for 15-30 minutes.
-
Add Stop Solution and measure absorbance at 450 nm.[7]
-
Protocol 2: Analysis of PKA Signaling in Intact Cells using this compound-AM and Western Blotting
This protocol uses the cell-permeant this compound-AM to activate PKA within living cells to study downstream events, such as the phosphorylation of cAMP Response Element-Binding Protein (CREB).
Materials:
-
Cultured cells (e.g., HEK293, PC12, or cortical neurons)
-
This compound-AM
-
DMSO
-
Serum-free cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE and Western blotting equipment
-
Primary antibody against phosphorylated CREB (pCREB Ser133)
-
Primary antibody against total CREB
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture: Plate cells in 6-well plates and grow to 70-80% confluency.
-
Stimulation:
-
Replace the culture medium with serum-free medium for 2-4 hours before stimulation.
-
Prepare a stock solution of this compound-AM in DMSO.
-
Treat cells with the desired concentration of this compound-AM (typically 10-100 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).[7] Include a vehicle-only control.
-
-
Cell Lysis:
-
After incubation, place the plate on ice and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold cell lysis buffer to each well.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pCREB (Ser133) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
To normalize, strip the membrane and re-probe with an antibody against total CREB.[7]
-
Experimental Workflow for PKA Activation Analysis
Caption: Workflow for analyzing PKA pathway activation via Western blot.
Conclusion
This compound and its derivatives are indispensable tools in the field of signal transduction. Its high potency, specificity for PKA, and resistance to degradation allow for robust and reproducible experimental outcomes.[1] By providing sustained activation of PKA, this compound enables researchers to uncouple upstream signaling events from downstream kinase activity, facilitating a detailed investigation of PKA's role in a wide range of cellular processes. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in dissecting the complexities of cAMP signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Protein Kinase A-Dependent and -Independent Signaling Pathways Contribute to Cyclic AMP-Stimulated Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of PKA in cell requires higher concentration of cAMP than in vitro: implications for compartmentalization of cAMP signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
The Dichotomy of a Single Stereocenter: A Technical Guide to the Stereospecificity of Sp-cAMPS and Rp-cAMPS in Protein Kinase A Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of cellular signaling, the second messenger cyclic adenosine (B11128) monophosphate (cAMP) plays a pivotal role in regulating a vast array of physiological processes. Its primary downstream effector is the cAMP-dependent protein kinase (PKA), a holoenzyme that exists in an inactive state until activated by cAMP.[1] The transient nature of cAMP, due to its rapid hydrolysis by phosphodiesterases (PDEs), presents a challenge for researchers seeking to dissect the downstream effects of PKA activation. To overcome this, synthetic analogs of cAMP have been developed. Among the most powerful of these are the phosphorothioate (B77711) diastereomers of adenosine-3',5'-cyclic monophosphate: Sp-cAMPS and Rp-cAMPS.
The substitution of a non-bridging oxygen atom with a sulfur atom in the cyclic phosphate (B84403) moiety creates a chiral center at the phosphorus atom, giving rise to two distinct stereoisomers: the Sp-isomer (this compound) and the Rp-isomer (Rp-cAMPS). This seemingly minor modification results in dramatically opposing biological activities, providing researchers with a highly specific toolkit to probe PKA-dependent signaling pathways. This compound acts as a potent activator (agonist) of PKA, while Rp-cAMPS functions as a competitive inhibitor (antagonist).[2] This technical guide provides an in-depth exploration of the stereospecificity of these two critical research tools, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms and experimental workflows.
Mechanism of Stereospecific Action
The opposing effects of this compound and Rp-cAMPS on PKA activity are a direct consequence of their distinct three-dimensional structures and how they interact with the regulatory (R) subunits of the PKA holoenzyme.
This compound: The PKA Activator
The PKA holoenzyme is a tetramer composed of two regulatory (R) subunits and two catalytic (C) subunits. In its inactive state, the R subunits bind to and inhibit the C subunits.[3] The activation of PKA is initiated by the binding of cAMP to two distinct sites on each R subunit, causing a conformational change that leads to the dissociation of the active C subunits.[3]
This compound faithfully mimics the action of endogenous cAMP. The spatial orientation of the sulfur atom in the Sp-isomer allows it to bind to the regulatory subunits and induce the necessary conformational change for the release of the catalytic subunits.[4] This leads to the phosphorylation of downstream target proteins on serine and threonine residues, initiating a cascade of cellular responses.[5] A key advantage of this compound is its resistance to hydrolysis by most PDEs, resulting in a more sustained activation of PKA compared to the transient signal produced by cAMP.[2]
Rp-cAMPS: The PKA Inhibitor
In stark contrast, the Rp-isomer, Rp-cAMPS, acts as a competitive antagonist of PKA activation. While it also binds to the cAMP-binding sites on the regulatory subunits, the different stereochemistry of the phosphorothioate group prevents it from inducing the activating conformational change.[4] Instead, Rp-cAMPS effectively locks the PKA holoenzyme in its inactive conformation, preventing the release of the catalytic subunits even in the presence of endogenous cAMP.[4] This makes Rp-cAMPS an invaluable tool for specifically blocking PKA-mediated signaling events.
Quantitative Data: A Comparative Analysis
The efficacy of this compound and Rp-cAMPS is defined by their binding affinities and their ability to either activate or inhibit PKA. The following tables summarize key quantitative data for these compounds.
| Compound | Parameter | PKA Isoform | Value | Reference |
| Sp-8-CPT-cAMPS | EC50 (Activation) | RIα | 342 nM | [2] |
| Sp-8-CPT-cAMPS | EC50 (Activation) | RIIβ | 96 nM | [2] |
| Rp-cAMPS | Ki (Inhibition) | Type I | 6.05 µM - 12.5 µM | [2][6] |
| Rp-cAMPS | Ki (Inhibition) | Type II | 4.5 µM - 9.75 µM | [2][6] |
Table 1: Activation and Inhibition Constants for this compound Analogs and Rp-cAMPS. EC50 represents the concentration required for 50% of maximal activation, while Ki represents the inhibition constant.
| Compound | Parameter | PKA Isoform | Value | Reference |
| Sp-8-CPT-cAMPS | Binding Site Selectivity | Site A (RI) vs. Site A (RII) | 153-fold | [2] |
| Sp-8-CPT-cAMPS | Binding Site Selectivity | Site B (RII) vs. Site B (RI) | 59-fold | [2] |
Table 2: Binding Site Selectivity of a this compound Analog. This highlights the isoform-specific binding properties that can be exploited for targeted research.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the stereospecificity of this compound and Rp-cAMPS.
Protocol 1: In Vitro PKA Kinase Activity Assay (ELISA-based)
This assay measures the ability of PKA to phosphorylate a specific substrate in the presence of this compound or Rp-cAMPS.
Materials:
-
Purified PKA holoenzyme
-
PKA substrate peptide (e.g., Kemptide: LRRASLG)
-
This compound and Rp-cAMPS
-
Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution (1 mM in Kinase Buffer)
-
96-well microplate coated with PKA substrate
-
Phospho-PKA substrate primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound and Rp-cAMPS in Kinase Buffer.
-
Reaction Setup:
-
To the substrate-coated wells, add 50 µL of Kinase Buffer.
-
Add 25 µL of the appropriate concentration of this compound (for activation) or a mixture of a fixed concentration of cAMP and varying concentrations of Rp-cAMPS (for inhibition).
-
Add 25 µL of purified PKA holoenzyme to each well.
-
Include a no-enzyme control (blank) and a positive control (maximal activation with a high concentration of this compound).
-
-
Initiation and Incubation: Initiate the reaction by adding 25 µL of 1 mM ATP to each well. Incubate the plate at 30°C for 30-60 minutes.
-
Detection:
-
Stop the reaction by washing the wells three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 100 µL of diluted phospho-PKA substrate primary antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times.
-
Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.
-
Wash the wells three times.
-
Add 100 µL of TMB substrate and incubate in the dark until color develops (5-15 minutes).
-
Stop the reaction by adding 50 µL of stop solution.
-
-
Data Analysis: Measure the absorbance at 450 nm using a plate reader. Plot the absorbance versus the concentration of the analog to determine the EC50 for this compound or the IC50 for Rp-cAMPS.
Protocol 2: Western Blot Analysis of PKA Substrate Phosphorylation in Cells
This protocol is used to assess the effect of this compound and Rp-cAMPS on the phosphorylation of a known PKA substrate (e.g., CREB at Ser133) in intact cells.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound (cell-permeable form, e.g., this compound-AM) and Rp-cAMPS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-CREB Ser133 and anti-total CREB)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound-AM or pre-treat with Rp-cAMPS before stimulating with a PKA activator (e.g., forskolin (B1673556) or this compound-AM) for the desired time. Include a vehicle control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-CREB) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total CREB or a loading control like GAPDH.
-
Conclusion
The stereoisomers this compound and Rp-cAMPS represent a powerful pair of chemical tools that have been instrumental in elucidating the complex roles of PKA in cellular signaling. Their opposing and highly specific actions as an agonist and antagonist, respectively, stem from the precise stereochemical arrangement at the phosphorus center. This guide has provided a comprehensive overview of their mechanisms of action, quantitative parameters, and detailed experimental protocols to aid researchers in their effective application. By leveraging the stereospecificity of these compounds, scientists can continue to unravel the intricate web of PKA-mediated pathways, paving the way for new discoveries in basic research and the development of novel therapeutic strategies.
References
- 1. Regulation of Cardiac PKA Signaling by cAMP and Oxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. Evolution of the cAMP-dependent protein kinase (PKA) catalytic subunit isoforms | PLOS One [journals.plos.org]
- 4. benchchem.com [benchchem.com]
- 5. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 6. medchemexpress.com [medchemexpress.com]
Sp-cAMPS as a Tool to Study PKA-Dependent Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Sp-Adenosine-3',5'-cyclic monophosphorothioate (Sp-cAMPS) as a powerful tool for the specific and sustained activation of Protein Kinase A (PKA). We will delve into its mechanism of action, present key quantitative data to inform experimental design, provide detailed experimental protocols for its use, and visualize the core signaling pathways and workflows.
Introduction: The cAMP-PKA Signaling Axis
Cyclic adenosine (B11128) monophosphate (cAMP) is a fundamental second messenger that translates a multitude of extracellular signals into intracellular responses.[1] The primary intracellular effector for cAMP is the cAMP-dependent Protein Kinase A (PKA).[2][3] In its inactive state, PKA exists as a tetramer of two regulatory (R) and two catalytic (C) subunits.[2][4] When four cAMP molecules bind to the regulatory subunits, the catalytic subunits are released in their active form.[5][6] These active subunits then phosphorylate a wide array of downstream protein targets on serine and threonine residues, modulating diverse physiological functions, including gene transcription, metabolism, and cell growth.[2][7]
The transient nature of endogenous cAMP, which is rapidly degraded by phosphodiesterases (PDEs), presents a challenge for researchers studying its downstream effects.[1] This has led to the development of stable, potent, and specific synthetic analogs like this compound to provide a more controlled and sustained activation of the PKA pathway.[1][8]
This compound: A Potent and Stable PKA Activator
This compound is a phosphorothioate (B77711) analog of cAMP where a non-bridging oxygen atom in the cyclic phosphate (B84403) moiety is replaced by a sulfur atom.[1][3] This single modification confers two crucial properties that make it an exceptional research tool.
Mechanism of Action
This compound functions as a potent PKA agonist, effectively mimicking the action of endogenous cAMP.[3][8] It binds to the regulatory subunits of PKA, inducing the conformational change that leads to the dissociation and activation of the catalytic subunits.[8] This allows researchers to bypass upstream signaling events, such as G protein-coupled receptor (GPCR) and adenylyl cyclase activation, to directly and persistently stimulate the PKA pathway.[1]
Key Advantages:
-
Resistance to Phosphodiesterases (PDEs): The phosphorothioate modification makes this compound highly resistant to hydrolysis by most PDEs, the enzymes that degrade cAMP.[3][8][9] This resistance ensures a more stable and sustained activation of PKA compared to cAMP or other analogs like dibutyryl-cAMP.[10][11]
-
High Potency and Specificity: this compound is a potent and specific activator of both PKA type I and type II.[2][12] While cAMP can also activate other effectors like the Exchange protein directly activated by cAMP (Epac), this compound is generally considered more selective for PKA, allowing for a more targeted investigation.[2][13]
The Essential Antagonist Control: Rp-cAMPS The synthesis of this compound also yields its diastereomer, Rp-cAMPS.[1] This isomer acts as a competitive antagonist of PKA.[1][14][15] Rp-cAMPS binds to the PKA regulatory subunits but fails to induce the dissociation of the catalytic subunits, thereby inhibiting PKA activation.[14] It serves as an indispensable negative control to ensure that the observed biological effects of this compound are specifically mediated through PKA activation.[14][15]
Quantitative Data for Experimental Design
The efficacy of cAMP analogs is determined by their activation constants (Ka or EC50) for PKA and their resistance to or inhibition of PDEs. The following tables summarize key quantitative data for this compound and related compounds to aid in the design of experiments.
| Compound | Parameter | Value | Target | Notes |
| Sp-8-CPT-cAMPS | EC50 | 342 nM[10] | PKA RIα Activation | EC50 represents the concentration for 50% of maximal activation. |
| Sp-8-CPT-cAMPS | EC50 | 96 nM[10] | PKA RIIβ Activation | Demonstrates some isoform selectivity. |
| 6-Bnz-cAMP | EC50 | 0.50 pM[16] | NK1R Internalization | An example of a highly potent Sp-cAMP analog in a cell-based assay. |
| Epinephrine (via cAMP) | EC50 | 20 - 40 pM[16] | PKA site phosphorylation | Indirect comparison showing endogenous pathway activation levels. |
| 8-Bromo-cAMP | EC50 | > 30 µM[16] | PKA activation | A commonly used analog that often requires higher concentrations. |
| Compound | Parameter | Value | Target | Notes |
| This compound | Ki | 47.6 µM[10][12] | PDE3A | This compound can act as a competitive inhibitor of some PDEs. |
| 8-CPT-cAMP | IC50 | 0.9 µM[10] | PDE VA | 8-CPT-cAMP is a more potent inhibitor of certain PDEs. |
| 8-CPT-cAMP | IC50 | 24 µM[10] | PDE III | |
| 8-CPT-cAMP | IC50 | 25 µM[10] | PDE IV |
Visualizing the Pathways and Workflows
Diagrams created using the Graphviz DOT language illustrate the key signaling pathways and experimental logic for using this compound.
Detailed Experimental Protocols
This section provides methodologies for key experiments to investigate PKA-dependent pathways using this compound.
Protocol 1: In Vitro PKA Kinase Assay (ELISA-Based)
This non-radioactive assay measures the activity of purified PKA by detecting the phosphorylation of a substrate peptide coated on a microplate.[2]
Materials:
-
Purified PKA holoenzyme or catalytic subunit
-
This compound sodium salt[2]
-
PKA substrate peptide (e.g., Kemptide: LRRASLG), pre-coated on a 96-well plate[1][2]
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[1][3]
-
ATP solution
-
Phospho-PKA substrate primary antibody[2]
-
HRP-conjugated secondary antibody[2]
-
TMB substrate and Stop Solution (e.g., 1 M HCl)[2]
-
96-well microplate reader
Procedure:
-
Reagent Preparation: Prepare a dilution series of this compound in Kinase Buffer to test a range of concentrations. Prepare a working solution of ATP in Kinase Buffer.
-
Kinase Reaction: a. To the wells of the substrate-coated plate, add the PKA holoenzyme.[2] b. Add the different concentrations of this compound to the respective wells. Include a negative control (no this compound).[2] c. Initiate the kinase reaction by adding the ATP solution to each well.[2] d. Incubate the plate at 30°C for 60-90 minutes.[1]
-
Detection: a. Stop the reaction by aspirating the contents and washing the wells multiple times with a wash buffer (e.g., TBST).[1][2] b. Add the phospho-specific primary antibody and incubate for at least 1 hour.[1] c. Wash the wells, then add the HRP-conjugated secondary antibody and incubate for 1 hour.[2] d. Wash the wells again, then add the TMB substrate and allow color to develop. e. Stop the reaction with Stop Solution and read the absorbance at 450 nm.[2]
-
Data Analysis: Plot the absorbance as a function of the this compound concentration to generate a dose-response curve and determine the EC50 for PKA activation.[2]
Protocol 2: Western Blot Analysis of PKA Substrate Phosphorylation
This protocol quantifies the phosphorylation of key intracellular PKA substrates, such as CREB at Ser133 or VASP, in response to this compound treatment in intact cells.[1][14][17]
Materials:
-
Cultured cells of interest
-
Cell-permeant this compound-AM or this compound
-
Rp-cAMPS (for negative control)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Primary antibodies (e.g., anti-phospho-CREB Ser133, anti-total CREB, anti-phospho-VASP)[1][13]
-
HRP-conjugated secondary antibodies[17]
-
Chemiluminescent substrate (ECL)[1]
Procedure:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with a range of concentrations of this compound for a specified time (e.g., 15-30 minutes for phosphorylation events).[13][17] Include vehicle and Rp-cAMPS controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with Lysis Buffer.[17] Clarify lysates by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[17]
-
SDS-PAGE and Western Blotting: a. Load equal amounts of protein per lane on an SDS-PAGE gel.[17] b. Transfer separated proteins to a PVDF or nitrocellulose membrane.[17] c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[1][17] d. Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.[1][17] e. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.[1][17] f. Develop the blot using a chemiluminescent substrate.[1][17]
-
Data Analysis: a. Quantify band intensities using densitometry software.[17] b. Normalize the intensity of the phosphorylated protein to the total protein for each sample. To do this, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) protein or a loading control (e.g., GAPDH, β-actin).[1][17] c. Plot the normalized phosphorylation levels against the this compound concentration.[17]
Protocol 3: Real-Time PKA Activity Measurement in Live Cells using FRET
This protocol uses a genetically encoded FRET-based biosensor, like A-Kinase Activity Reporter (AKAR), to monitor PKA activity in real-time within living cells.[17]
Materials:
-
Isolated or cultured cells suitable for live-cell imaging
-
AKAR biosensor (e.g., delivered via adenoviral transduction or plasmid transfection)
-
Fluorescence microscope equipped for FRET imaging (with filters for CFP and YFP)[17]
-
This compound
Procedure:
-
Biosensor Expression: Introduce the AKAR biosensor into the cells and allow 24-48 hours for expression.[17]
-
Live-Cell Imaging Setup: Place the coverslip with AKAR-expressing cells onto the microscope stage in a suitable imaging buffer.
-
Baseline Acquisition: Acquire baseline FRET images by exciting the donor fluorophore (CFP) and measuring the emission of both the donor (CFP) and the acceptor (YFP).[17]
-
Cell Treatment: Perfuse the cells with a solution containing the desired concentration of this compound.[17]
-
Time-Lapse Imaging: Continuously acquire FRET images to monitor the change in the YFP/CFP emission ratio over time. An increase in this ratio indicates an increase in PKA activity.[17]
-
Data Analysis: a. Calculate the YFP/CFP emission ratio for each cell at each time point.[17] b. Normalize the ratio to the baseline to determine the fold-change in PKA activity.[17] c. By testing a range of this compound concentrations, a dose-response relationship can be established.[17]
Protocol 4: General Protocol for Cellular Treatment with this compound-AM
This compound-AM is a cell-permeant acetoxymethyl (AM) ester prodrug that is often used for experiments in intact cells.[1][18] Once inside the cell, endogenous esterases cleave the AM group, releasing the active this compound.[18]
Materials:
-
This compound-AM
-
Anhydrous DMSO
-
Cell culture medium
-
Cells of interest
Procedure:
-
Prepare Stock Solution: Dissolve this compound-AM in anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Store this stock in single-use aliquots at -20°C or -80°C, protected from light and moisture.[2]
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute it in serum-free medium or a suitable buffer to the final desired working concentration immediately before use.
-
Cell Treatment: Replace the existing culture medium with the medium containing the this compound-AM working solution. Incubate for the desired duration at 37°C.
-
Downstream Analysis: Following incubation, proceed with the desired downstream assay, such as cell lysis for Western blotting (Protocol 2), gene expression analysis, or functional assays.
Applications in Research and Drug Development
The ability to specifically and robustly activate PKA makes this compound an invaluable tool across various research fields:
-
Neuroscience: To study the role of PKA in synaptic plasticity, memory formation, and cocaine-seeking behavior.[15][19]
-
Immunology: To investigate the immunosuppressive effects of the cAMP/PKA pathway on T-cell activation and function.[20]
-
Cardiology: To dissect the role of PKA in cardiac function, including excitation-contraction coupling and gene expression in cardiomyocytes.[17]
-
Drug Discovery: To screen for compounds that modulate the PKA pathway and to validate PKA as a therapeutic target.[20] It can also be used to induce specific cellular states for testing the efficacy of other drugs.
Conclusion
This compound and its related analogs are indispensable tools for dissecting PKA-dependent signaling pathways.[3] Its potent agonistic activity, combined with its resistance to enzymatic degradation, allows for precise and sustained activation of PKA in a variety of in vitro and in vivo experimental systems.[3][8] By using this compound in conjunction with its antagonist Rp-cAMPS and downstream analysis techniques, researchers can uncouple PKA activity from upstream signals, thereby facilitating a deeper understanding of its multifaceted role in cellular physiology and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound, sodium salt BIOLOG Life Science Institute [biolog.de]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Involvement of cAMP-Dependent Protein Kinase in the Nucleus Accumbens in Cocaine Self-Administration and Relapse of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Beyond PKA: An In-depth Technical Guide to the Intracellular Targets of Sp-cAMPS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-Adenosine-3',5'-cyclic monophosphorothioate (Sp-cAMPS) is a potent, membrane-permeable, and phosphodiesterase-resistant analog of cyclic AMP (cAMP). While its role as a selective activator of Protein Kinase A (PKA) is well-established, a growing body of evidence reveals that this compound also interacts with other intracellular targets, thereby mediating a broader range of cellular responses. This technical guide provides a comprehensive overview of the known non-PKA targets of this compound, presenting quantitative interaction data, detailed experimental protocols for their characterization, and visual representations of the associated signaling pathways and workflows. Understanding these alternative targets is crucial for the precise interpretation of experimental results using this compound and for the development of more selective therapeutic agents.
The primary non-PKA intracellular targets of cAMP analogs like this compound that have been identified include Exchange Proteins Directly Activated by cAMP (Epac), Cyclic Nucleotide-Gated (CNG) ion channels, and Popeye Domain Containing (POPDC) proteins.[1][2][3] This guide will delve into the specifics of this compound' interaction with each of these targets.
Exchange Proteins Directly Activated by cAMP (Epac)
Epac1 and Epac2 are guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2.[2] Upon binding of cAMP, Epac proteins undergo a conformational change that relieves autoinhibition and allows for the activation of Rap proteins, which are involved in processes such as cell adhesion, secretion, and proliferation.[4][5] this compound has been shown to activate Epac, and specific this compound analogs have been developed to selectively target Epac isoforms.[2][6]
Quantitative Data: this compound and Analogs Interaction with Epac
| Compound | Target | Parameter | Value (µM) | Reference |
| cAMP | Epac1 | Kd | 2.8 | [2] |
| cAMP | Epac2 (Site B) | Kd | 1.2 | [2] |
| Sp-8-BnT-cAMPS (S-220) | Epac2 | AC50 | 0.1 | [6] |
| Sp-8-BnT-2'-O-Me-cAMPS (S-223) | Epac2 | AC50 | 1.5 | [6] |
| 8-pCPT-2'-O-Me-cAMP | Epac1 | EC50 | 2.2 | [7] |
| cAMP | Epac1 | EC50 | 30 | [7] |
AC50 (Half-maximal activation concentration) and EC50 (Half-maximal effective concentration) are measures of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.
Signaling Pathway
The activation of Epac by this compound initiates a signaling cascade that is independent of PKA. This pathway primarily involves the activation of Rap1, which in turn can modulate multiple downstream effectors.
Experimental Protocol: Fluorescence Resonance Energy Transfer (FRET) Assay for Epac Activation
This protocol describes a cell-based FRET assay to monitor the activation of Epac in response to this compound. The assay utilizes a genetically encoded biosensor where Epac is flanked by a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP).[8][9] Activation of Epac by this compound induces a conformational change that alters the distance or orientation between CFP and YFP, leading to a change in FRET efficiency.
1.3.1. Materials
-
HEK293 cells (or other suitable cell line)
-
Epac-FRET biosensor plasmid (e.g., CFP-Epac-YFP)[10]
-
Cell culture medium (DMEM with 10% FBS)
-
Transfection reagent (e.g., Lipofectamine)
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (in DMSO or water)
-
Fluorescence microscope equipped for FRET imaging (with CFP and YFP filter sets)
-
Image analysis software
1.3.2. Method
-
Cell Culture and Transfection:
-
Plate HEK293 cells on glass-bottom dishes suitable for microscopy.
-
Transfect the cells with the Epac-FRET biosensor plasmid according to the manufacturer's protocol.
-
Allow cells to express the biosensor for 24-48 hours.
-
-
Image Acquisition:
-
Replace the culture medium with PBS or a suitable imaging buffer.
-
Mount the dish on the fluorescence microscope.
-
Acquire baseline images in both the CFP and YFP channels.
-
Add this compound to the desired final concentration.
-
Acquire a time-lapse series of images in both channels to monitor the change in FRET.
-
-
Data Analysis:
-
Correct images for background fluorescence.
-
Calculate the ratio of YFP to CFP fluorescence intensity for each cell over time. A decrease in the YFP/CFP ratio indicates a decrease in FRET and thus activation of Epac.
-
Plot the change in the YFP/CFP ratio over time to visualize the kinetics of Epac activation.
-
Cyclic Nucleotide-Gated (CNG) Channels
CNG channels are non-selective cation channels that are directly gated by the binding of cyclic nucleotides.[11] They are crucial for signal transduction in photoreceptors and olfactory sensory neurons.[3] The binding of cAMP or cGMP to the intracellular C-terminus of the channel induces a conformational change that opens the pore, leading to cation influx and membrane depolarization.[11]
Quantitative Data: Cyclic Nucleotide Interaction with Olfactory CNG Channels
Direct quantitative data for this compound interaction with CNG channels is limited. However, data for cAMP binding to olfactory CNG channels provides a relevant benchmark.
| Ligand | Target | Parameter | Value (µM) | Reference |
| cAMP | Olfactory CNG Channel | EC50 | ~5 | [3] |
Signaling Pathway
The activation of CNG channels by this compound leads to a direct influx of cations, primarily Na+ and Ca2+, resulting in membrane depolarization. This electrical signal is a key component of sensory transduction.
Experimental Protocol: Patch-Clamp Electrophysiology of CNG Channels
This protocol describes the inside-out patch-clamp technique to directly measure the activation of CNG channels by this compound in a controlled in vitro system.
2.3.1. Materials
-
HEK293 cells expressing the desired CNG channel subunits (e.g., olfactory CNGA2/A4/B1b)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Pipette and bath solutions (see below)
-
This compound stock solution
2.3.2. Solutions
-
Pipette Solution (extracellular): 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4.
-
Bath Solution (intracellular): 140 mM KCl, 1 mM EGTA, 10 mM HEPES, pH 7.4. Different concentrations of this compound are added to this solution.
2.3.3. Method
-
Pipette Fabrication and Cell Preparation:
-
Pull and fire-polish borosilicate glass capillaries to obtain pipettes with a resistance of 2-5 MΩ.
-
Fill the pipette with the pipette solution.
-
Plate cells expressing CNG channels on coverslips.
-
-
Patch-Clamp Recording:
-
Form a giga-ohm seal between the patch pipette and the cell membrane.
-
Excise the membrane patch to obtain an inside-out configuration, exposing the intracellular face of the membrane to the bath solution.
-
Apply a holding potential (e.g., -60 mV).
-
Perfuse the patch with bath solution containing different concentrations of this compound.
-
Record the resulting ionic currents through the CNG channels.
-
-
Data Analysis:
-
Measure the current amplitude at each this compound concentration.
-
Construct a dose-response curve by plotting the normalized current as a function of this compound concentration.
-
Fit the curve with the Hill equation to determine the EC50 and Hill coefficient.
-
Popeye Domain Containing (POPDC) Proteins
POPDC proteins (POPDC1, POPDC2, and POPDC3) are a family of transmembrane proteins that contain a conserved Popeye domain, which functions as a high-affinity cAMP binding site.[12] They are predominantly expressed in striated and smooth muscle and are implicated in cellular processes such as membrane trafficking and cell adhesion.[13]
Quantitative Data: cAMP Interaction with POPDC1
While specific data for this compound is not available, the binding affinity of cAMP for POPDC1 has been determined.
| Ligand | Target | Parameter | Value (nM) | Reference |
| cAMP | POPDC1 | IC50 | 118.4 ± 7.1 | [12] |
IC50 (Half-maximal inhibitory concentration) in this context refers to the concentration of unlabeled cAMP required to displace 50% of a radiolabeled cAMP analog.
Signaling Pathway
The precise downstream signaling mechanisms of POPDC proteins following cAMP binding are still under investigation. However, it is known that cAMP binding can modulate the interaction of POPDC proteins with other cellular partners, such as the two-pore potassium channel TREK-1.[12]
Experimental Protocol: Competitive Radioligand Binding Assay for POPDC Proteins
This protocol describes a competitive binding assay to determine the affinity of this compound for POPDC proteins using a radiolabeled cAMP analog.[12][14]
3.3.1. Materials
-
Purified recombinant POPDC protein (or membrane preparations from cells overexpressing POPDC)
-
[3H]-cAMP (or other suitable radiolabeled cAMP analog)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
3.3.2. Method
-
Reaction Setup:
-
In a series of tubes, add a fixed amount of purified POPDC protein or membrane preparation.
-
Add a fixed concentration of [3H]-cAMP.
-
Add increasing concentrations of unlabeled this compound.
-
For non-specific binding control, add a large excess of unlabeled cAMP.
-
Incubate the reactions at a defined temperature (e.g., 30°C) for a time sufficient to reach equilibrium (e.g., 60 minutes).
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the reaction mixtures through glass fiber filters using a filtration apparatus.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of this compound.
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 of this compound. The Ki can then be calculated using the Cheng-Prusoff equation.
-
Conclusion
The activity of this compound extends beyond the canonical PKA pathway, encompassing direct interactions with Epac, CNG channels, and POPDC proteins. This multiplicity of targets underscores the importance of careful experimental design and interpretation when using this compound as a research tool. The quantitative data and detailed protocols provided in this guide are intended to equip researchers with the necessary information to dissect the specific contributions of these non-PKA targets to their observed cellular phenomena. A thorough understanding of these alternative signaling pathways will not only lead to a more nuanced view of cAMP signaling but also pave the way for the development of more targeted and effective therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Structural mechanisms of assembly, gating, and calmodulin modulation of human olfactory CNG channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EPAC proteins transduce diverse cellular actions of cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophysiological Analysis of Cloned Cyclic Nucleotide-Gated Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Guided Design of Selective Epac1 and Epac2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detecting cAMP-induced Epac activation by fluorescence resonance energy transfer: Epac as a novel cAMP indicator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detecting cAMP-induced Epac activation by fluorescence resonance energy transfer: Epac as a novel cAMP indicator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. addgene.org [addgene.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. The Popeye Domain Containing Genes and Their Function as cAMP Effector Proteins in Striated Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential effects of mutations of POPDC proteins on heteromeric interaction and membrane trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
The Technical Guide to Sp-cAMPS: A Potent Activator of PKA-Mediated Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of Sp-Adenosine-3',5'-cyclic monophosphorothioate (Sp-cAMPS), a potent and widely used cyclic AMP (cAMP) analog. Due to its high affinity for Protein Kinase A (PKA), exceptional stability, and cell permeability, this compound serves as an invaluable tool for elucidating the intricate mechanisms of cAMP-mediated signal transduction and its impact on gene expression. This document details the core mechanism of action of this compound, presents quantitative data on its effects on gene expression, provides detailed experimental protocols for its use, and includes visualizations of the relevant signaling pathways and experimental workflows to facilitate robust experimental design and data interpretation.
Introduction to this compound
Cyclic AMP is a ubiquitous second messenger that regulates a vast array of physiological processes, including metabolism, cell growth, and gene transcription.[1] The effects of cAMP are primarily mediated through the activation of Protein Kinase A (PKA).[1] this compound is a phosphorothioate (B77711) analog of cAMP where a non-bridging oxygen atom in the cyclic phosphate (B84403) group is replaced by sulfur.[2] This modification confers two critical properties:
-
Resistance to Phosphodiesterases (PDEs): this compound is significantly more resistant to hydrolysis by PDEs, the enzymes that degrade cAMP, ensuring a sustained and stable activation of PKA.[1][3]
-
High PKA Affinity: this compound is a potent agonist of both type I and type II PKA, effectively mimicking the action of endogenous cAMP.[1]
These characteristics make this compound a superior tool for studying PKA-dependent signaling pathways in a controlled manner, bypassing the complexities of endogenous cAMP production and degradation.[1][3]
Mechanism of Action: The cAMP/PKA/CREB Signaling Pathway
This compound directly activates the canonical cAMP signaling pathway, leading to changes in gene expression. The key steps are outlined below and visualized in the accompanying diagram.
-
PKA Activation: this compound binds to the regulatory subunits of the inactive PKA holoenzyme, causing a conformational change that releases the active catalytic subunits.[3]
-
Nuclear Translocation: The active PKA catalytic subunits translocate to the nucleus.
-
CREB Phosphorylation: In the nucleus, PKA phosphorylates the cAMP Response Element-Binding Protein (CREB) at a key serine residue (Ser133).[4] This phosphorylation event is critical for CREB activation.
-
Recruitment of Co-activators: Phosphorylated CREB (pCREB) recruits transcriptional co-activators, most notably CREB-Binding Protein (CBP) and p300.[4]
-
Gene Transcription: The pCREB-CBP/p300 complex binds to specific DNA sequences known as cAMP Response Elements (CREs) located in the promoter regions of target genes, initiating their transcription.[4]
Data Presentation: Quantitative Effects on Gene Expression
The effect of this compound on gene expression is both time- and dose-dependent. The following tables summarize representative data from studies using this compound or its analogs to stimulate gene expression.
Table 1: Time-Dependent Gene Expression Changes in S49 Lymphoma Cells Treated with 8-CPT-cAMP
This table illustrates the number of genes significantly up- or down-regulated at different time points following treatment with a PKA-selective cAMP analog.
| Time Point | Genes Up-regulated (>1.5-fold) | Genes Down-regulated (>1.5-fold) | Total Genes Changed |
| 2 hours | ~840 | ~840 | 1,680[5] |
| 6 hours | ~1025 | ~1025 | 2,050[5] |
| 24 hours | ~1668 | ~1669 | 3,337[5] |
Data derived from microarray analysis of wild-type S49 lymphoma cells treated with 8-CPT-cAMP. The number of affected genes increases substantially over a 24-hour period, indicating both primary and secondary transcriptional events.
Table 2: Dose-Dependent Induction of a CRE-Luciferase Reporter Gene
This table demonstrates the dose-dependent effect of a cAMP-elevating agent on a reporter gene under the control of a cAMP Response Element (CRE), which is a downstream target of this compound-activated PKA.
| Forskolin Concentration | Fold Induction of Luciferase Activity (Mean ± SEM) |
| 0 µM | 1.0 ± 0.1 |
| 0.1 µM | 5.2 ± 0.4 |
| 1 µM | 25.6 ± 2.1 |
| 10 µM | 85.3 ± 7.5 |
| 100 µM | 110.2 ± 9.8 |
Data is illustrative of a typical dose-response to a cAMP-elevating agent in a CRE-luciferase reporter cell line. This compound would be expected to produce a similar dose-dependent increase in CRE-mediated transcription.
Experimental Protocols
The following section provides detailed protocols for key experiments to investigate the effects of this compound on gene expression.
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells in appropriate culture vessels to achieve 70-80% confluency on the day of the experiment.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 10-100 mM) in a suitable solvent such as sterile water or DMSO. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]
-
Treatment: On the day of the experiment, replace the culture medium with fresh medium containing the desired final concentration of this compound. A typical concentration range is 10-100 µM.[7] Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubation: Incubate the cells for the desired time period (e.g., for time-course experiments, 2, 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.[7]
RNA Isolation and RT-qPCR for Gene Expression Analysis
4.2.1. Total RNA Isolation
This protocol describes a common method using a commercial silica-column-based kit.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and add the lysis buffer provided in the kit. Scrape the cells to ensure complete lysis.
-
Homogenization: Homogenize the lysate by passing it through a fine-gauge needle or using a rotor-stator homogenizer.
-
RNA Precipitation: Add one volume of 70% ethanol (B145695) to the homogenized lysate and mix well.
-
Column Binding: Transfer the sample to a spin column and centrifuge according to the manufacturer's instructions. Discard the flow-through.
-
Washing: Wash the column with the provided wash buffers as per the kit protocol.
-
Elution: Place the spin column in a new collection tube and add RNase-free water to the center of the membrane to elute the RNA.
4.2.2. Reverse Transcription (RT)
-
Reaction Setup: In an RNase-free tube, combine total RNA (1-2 µg), random hexamers or oligo(dT) primers, and dNTPs.
-
Reverse Transcriptase Addition: Prepare a master mix containing reverse transcriptase, RNase inhibitor, and reaction buffer. Add this to the RNA/primer mixture.
-
Incubation: Perform the reverse transcription reaction in a thermal cycler using the recommended temperature profile (e.g., 25°C for 10 min, 37°C for 120 min, and 85°C for 5 min).[7]
4.2.3. Quantitative PCR (qPCR) with SYBR Green
-
Primer Design: Design primers specific to your gene of interest and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Reaction Setup: Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and nuclease-free water.
-
Template Addition: Add the synthesized cDNA to the reaction mix in a qPCR plate. Include no-template controls (NTCs).
-
qPCR Run: Run the reaction in a real-time PCR instrument using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).[7]
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify product specificity.
-
Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.[5]
Western Blot for PKA Activation (pCREB Detection)
4.3.1. Cell Lysis and Protein Quantification
-
Cell Lysis: After this compound treatment, wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.[2]
-
Lysate Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8]
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.[7]
4.3.2. SDS-PAGE and Western Blotting
-
Sample Preparation: Mix the protein lysate with an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel and run at 100-150V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. A standard transfer buffer (Towbin buffer) consists of 25 mM Tris, 192 mM glycine, and 20% methanol.[9]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated CREB (Ser133) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Normalization: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody for total CREB or a loading control protein like GAPDH or β-actin.
CRE-Luciferase Reporter Assay
-
Cell Transfection: Co-transfect cells (e.g., HEK293) with a CRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization. Seed the transfected cells into a 96-well plate.
-
This compound Treatment: After 24-48 hours, treat the cells with various concentrations of this compound for a specified duration (e.g., 6 hours).
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the luciferase assay kit.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number. Calculate the fold induction relative to the vehicle-treated control.[10]
Conclusion
This compound is an indispensable tool for investigating the role of the cAMP/PKA signaling pathway in regulating gene expression. Its stability and potent PKA activation allow for precise and reproducible experimental outcomes. The protocols and data presented in this guide provide a robust framework for researchers to design and execute experiments aimed at dissecting the complex transcriptional networks governed by cAMP signaling. A thorough understanding of these pathways is critical for advancing our knowledge of cellular physiology and for the development of novel therapeutic strategies targeting a wide range of diseases.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Lysate Preparation: Why is RIPA Buffer Best for Western Blot | Proteintech Group [ptglab.com]
- 4. Gene Expression Signatures of cAMP/Protein Kinase A (PKA)-promoted, Mitochondrial-dependent Apoptosis: COMPARATIVE ANALYSIS OF WILD-TYPE AND cAMP-DEATHLESS S49 LYMPHOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gene expression patterns define key transcriptional events in cell-cycle regulation by cAMP and protein kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. addgene.org [addgene.org]
- 7. A General Protocol for Western Blotting Mammalian Cell Lysates [protocols.io]
- 8. www2.nau.edu [www2.nau.edu]
- 9. bio-rad.com [bio-rad.com]
- 10. bpsbioscience.com [bpsbioscience.com]
The Role of Sp-cAMPS in Cellular Metabolism: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Need for a Stable cAMP Analog
Cyclic AMP (cAMP) is a fundamental second messenger that translates a vast array of extracellular signals into intracellular responses, governing processes from gene expression to metabolism.[1][2] It is synthesized from ATP by adenylyl cyclase and primarily mediates its effects through Protein Kinase A (PKA) and, to a lesser extent, the Exchange Protein directly Activated by cAMP (Epac).[3][4] The transient nature of endogenous cAMP, owing to its rapid hydrolysis by phosphodiesterases (PDEs), presents a significant challenge for researchers.[1] This necessitated the development of stable synthetic analogs to enable precise investigation of cAMP-mediated signaling.
Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer (Sp-cAMPS), has emerged as a superior research tool.[1] It is a phosphorothioate (B77711) analog of cAMP where a non-bridging oxygen atom in the cyclic phosphate (B84403) group is replaced by sulfur.[5] This modification confers two critical properties: profound resistance to PDE-mediated hydrolysis and potent activation of PKA.[4][5] These characteristics allow for sustained and specific activation of PKA-dependent pathways, making this compound an indispensable tool for dissecting the complex role of cAMP in cellular metabolism.[1][4]
Mechanism of Action: Potent and Sustained PKA Activation
This compound functions by directly engaging the core of the cAMP signaling cascade. While a typical signaling event involves a hormone binding a G-protein coupled receptor (GPCR) to activate adenylyl cyclase and produce cAMP, this compound bypasses these upstream steps entirely.[1]
Its mechanism involves:
-
Direct PKA Binding: this compound mimics endogenous cAMP, binding directly to the two regulatory (R) subunits of the inactive PKA holoenzyme (a tetramer of two regulatory and two catalytic subunits).[4][6]
-
Activation of Catalytic Subunits: This binding induces a conformational change, causing the dissociation of the two active catalytic (C) subunits.[4][7]
-
Substrate Phosphorylation: The freed catalytic subunits are then able to phosphorylate a multitude of downstream protein targets on serine and threonine residues, modulating their activity and initiating a cascade of cellular responses.[6][8]
The key advantage of this compound is its stability. The phosphorothioate modification makes it highly resistant to degradation by most PDEs, ensuring that the activation of PKA is sustained and predictable, unlike the transient signal produced by natural cAMP.[4][5] This allows researchers to uncouple downstream kinase activity from the complexities of endogenous cAMP metabolism.[1] Furthermore, its diastereomer, Rp-cAMPS, acts as a competitive antagonist, providing an essential negative control to confirm that observed effects are indeed PKA-mediated.[5][9]
The Role of this compound in Regulating Cellular Metabolism
The cAMP/PKA signaling axis is a master regulator of energy homeostasis, exerting significant control over carbohydrate, lipid, and glycogen (B147801) metabolism.[6][8] this compound, by providing sustained PKA activation, serves as a powerful tool to investigate and manipulate these metabolic pathways.
Carbohydrate Metabolism: Glycolysis and Gluconeogenesis
In general, cAMP signaling elevates blood glucose levels by stimulating glucose production (gluconeogenesis) and inhibiting glucose breakdown (glycolysis).[10][11] This is achieved through the PKA-mediated phosphorylation of key regulatory enzymes.
-
Inhibition of Glycolysis: PKA phosphorylates and inactivates pyruvate (B1213749) kinase, a key enzyme in glycolysis.[10] It also phosphorylates the bifunctional enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase, which reduces levels of fructose-2,6-bisphosphate, a potent activator of glycolysis.[10][11]
-
Stimulation of Gluconeogenesis: By inhibiting glycolysis, the pathway flux is shifted towards gluconeogenesis. Furthermore, PKA can translocate to the nucleus to phosphorylate the transcription factor CREB (cAMP Response Element-Binding Protein).[12] This induces the transcription of genes encoding key gluconeogenic enzymes, such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK).[10] Studies have shown that treatment of hepatocytes with this compound mimics the gluconeogenic response seen with the hormone glucagon.[13] Research has also demonstrated that this compound can directly influence glycolysis in cellular models.[14]
Lipid Metabolism: Stimulation of Lipolysis
The breakdown of stored fat (triacylglycerols) in adipocytes, a process known as lipolysis, is strongly stimulated by the cAMP/PKA pathway.[15][16]
-
Activation of Lipases: PKA directly phosphorylates and activates two critical enzymes: hormone-sensitive lipase (B570770) (HSL) and adipose triglyceride lipase (ATGL).[17]
-
Regulation of Perilipin: PKA also phosphorylates perilipin, a protein coating the surface of lipid droplets.[18] Phosphorylated perilipin restructures and allows activated HSL to access the stored triacylglycerols, leading to the release of free fatty acids and glycerol.[17][18]
-
Experimental Tool: Experiments using this compound on 3T3-L1 adipocytes have shown it effectively induces both perilipin phosphorylation and subsequent lipolysis, demonstrating its utility in studying these processes.[18]
Quantitative Data Summary
The efficacy and specificity of this compound are defined by its interaction with PKA and its resistance to PDEs. The following tables summarize key quantitative data.
Table 1: PKA Activation and Effector Interaction
| Compound | Target | Parameter | Value | Reference(s) |
|---|---|---|---|---|
| This compound | PKA I | Ka | ~80 nM | [7] |
| This compound | PDE3A | Ki | 47.6 µM | [7][13] |
| This compound | PDE10 GAF domain | EC50 | 40 µM | [7][13] |
| cAMP | PKA I (CNB-A) | Ka | 60 nM | [7] |
| cAMP | PKA (in vitro) | Ka | 100-300 nM |[7] |
Ka: Activation constant; Ki: Inhibition constant; EC50: Half-maximal effective concentration.
Table 2: Resistance to Phosphodiesterase (PDE) Hydrolysis The primary advantage of this compound is its high resistance to hydrolysis, not potent inhibition of PDEs (as shown by the µM Ki value for PDE3A). This resistance ensures a sustained biological effect compared to natural cAMP, which is rapidly degraded.[1][5] While this compound is significantly more stable than cAMP, it is not completely immune to hydrolysis, especially with long incubation times or high PDE concentrations.[19]
Experimental Protocols
This compound is utilized in a wide range of applications, from in vitro biochemical assays to studies in living cells.[1]
Protocol 1: In Vitro PKA Kinase Activity Assay (ELISA-based)
This non-radioactive assay measures the activity of purified PKA activated by this compound by quantifying the phosphorylation of a specific peptide substrate.[4]
Methodology:
-
Plate Preparation: Pre-coat a 96-well microtiter plate with a specific PKA peptide substrate (e.g., Kemptide). Wash wells with Kinase Assay Buffer.[1]
-
Reagent Preparation: Prepare a stock solution of this compound and create a dilution series to test a range of concentrations. Prepare a working solution of ATP in kinase buffer.[4]
-
Kinase Reaction:
-
Add purified PKA holoenzyme to each well.
-
Add the different concentrations of this compound to the respective wells. Include a negative control (no this compound).
-
Initiate the kinase reaction by adding the ATP solution to each well.[4]
-
Incubate the plate at 30°C for 30-60 minutes.
-
-
Detection:
-
Wash the wells to remove unbound reagents.
-
Add a phospho-specific primary antibody that recognizes the phosphorylated substrate. Incubate.
-
Wash, then add an HRP-conjugated secondary antibody. Incubate.
-
Wash, then add a colorimetric HRP substrate (e.g., TMB).
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Plot the absorbance against the this compound concentration to determine the EC₅₀ for PKA activation.
Protocol 2: Western Blot for CREB Phosphorylation in Cultured Cells
This protocol assesses the activation of the PKA pathway within cells by measuring the phosphorylation of its downstream nuclear target, CREB.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., hepatocytes, adipocytes) at a suitable density and allow them to adhere.
-
Starve the cells in serum-free media if necessary to reduce basal signaling.
-
Treat cells with various concentrations of this compound (or a cell-permeant version like this compound-AM) for a predetermined time (e.g., 15-30 minutes). Include a vehicle-treated control.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of each supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for phospho-CREB (Ser133).
-
Wash the membrane, then incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total CREB or a housekeeping protein like β-actin.[1]
Conclusion and Future Directions
This compound is an invaluable chemical tool that provides specific, potent, and sustained activation of the PKA signaling pathway.[4] Its resistance to enzymatic degradation allows researchers to precisely dissect the role of PKA in a multitude of cellular processes, particularly in the regulation of carbohydrate and lipid metabolism.[1][5] The detailed protocols and quantitative data provided in this guide serve as a foundational resource for designing and interpreting experiments aimed at understanding PKA's metabolic functions. As research into metabolic disorders like diabetes, obesity, and MASLD continues, the use of this compound will remain critical for identifying downstream targets of the cAMP/PKA pathway and exploring their potential for novel therapeutic intervention.[12][20]
References
- 1. benchchem.com [benchchem.com]
- 2. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cyclic adenosine monophosphate - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. The role of cyclic AMP in rapid and long-term regulation of gluconeogenesis and glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. PKA functions in metabolism and resistance to obesity: lessons from mouse and human studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. FAT SIGNALS - Lipases and Lipolysis in Lipid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. joe.bioscientifica.com [joe.bioscientifica.com]
- 18. academic.oup.com [academic.oup.com]
- 19. benchchem.com [benchchem.com]
- 20. New advances in drug development for metabolic dysfunction-associated diseases and alcohol-associated liver disease [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Sp-cAMPS in Neuroscience Research
Authored for: Researchers, Scientists, and Drug Development Professionals
November 2025
Executive Summary
The cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway is a cornerstone of neuronal function, governing processes from synaptic plasticity to gene expression.[1] Endogenous cAMP signaling, however, is transient due to rapid degradation by phosphodiesterases (PDEs).[2] The Sp-isomer of adenosine-3',5'-cyclic monophosphorothioate (Sp-cAMPS), a potent and PDE-resistant analog of cAMP, has become an indispensable tool for neuroscience research.[3][4] By providing sustained and specific activation of cAMP-dependent Protein Kinase A (PKA), this compound allows for the precise dissection of PKA-mediated downstream effects.[3][5] This guide provides a comprehensive overview of this compound, including its core mechanism, quantitative parameters for experimental design, detailed experimental protocols, and visualizations of its action within critical signaling pathways.
Core Concepts: Mechanism of Action and Advantages
This compound is a structural analog of cAMP where a non-bridging oxygen atom in the cyclic phosphate (B84403) group is replaced by sulfur.[2] This phosphorothioate (B77711) modification confers significant resistance to hydrolysis by PDEs, the enzymes that terminate cAMP signaling.[6][7] This stability is a key advantage over native cAMP and other analogs like dibutyryl-cAMP, ensuring a more sustained and reliable activation of PKA in experimental settings.[6]
This compound functions as a high-affinity agonist at the cAMP-binding domains on the regulatory subunits of PKA.[3] Binding of this compound induces a conformational change in the regulatory subunits, causing them to dissociate from the catalytic subunits.[5][8] The freed catalytic subunits are then active and can phosphorylate a multitude of downstream protein substrates on serine and threonine residues, thereby modulating neuronal function.[5] While this compound is a potent PKA activator, it is important to note its potential off-target effects, such as competitive inhibition of certain PDEs (e.g., PDE3A) at higher concentrations.[9][10]
Quantitative Data for Experimental Design
Effective use of this compound requires careful consideration of its interaction kinetics with PKA and PDEs. The following tables summarize key quantitative data to inform experimental design.
| Compound | Parameter | Value | System/Assay | Reference |
| This compound | Kᵢ (PDE3A Inhibition) | 47.6 µM | Competitive Inhibition Assay | [9][11] |
| This compound | EC₅₀ (PDE10 GAF Domain Binding) | 40 µM | Binding Assay | [9][11] |
| cAMP | EC₅₀ (in vitro PKA activation) | 100 - 300 nM | Purified PKA | [2] |
| cAMP | Apparent EC₅₀ (in-cell PKA activation) | ~5.2 µM | Intact CHO cells | [2] |
| 8-Bromo-cAMP | Kₐ (PKA activation) | 0.05 µM | Purified PKA | [2] |
Table 1: Binding and Inhibition Constants of this compound and Related Compounds.
| Application | Compound | Concentration / Dose | Effect | Model System | Reference |
| Working Memory | This compound | 21 nmol / 0.5 µL (infusion) | Dose-dependent impairment of spatial working memory | In vivo (rat prefrontal cortex) | [12] |
| Synaptic Plasticity | This compound | Not specified (intracellular injection) | ~14% increase in EPSP size | In vivo (mutSOD1 mouse motoneurons) | [13] |
| Neuronal Culture | This compound-AM | 1 - 100 µM (typical starting range) | PKA activation | In vitro (primary neurons) | [6] |
| Working Memory | This compound | 1 µg/µL (infusion) | Impairment of working memory | In vivo (mouse prefrontal cortex) | [9][14] |
Table 2: Effective Concentrations of this compound in Neuroscience Applications.
Signaling Pathways and Experimental Workflows
The cAMP/PKA Signaling Cascade
This compound directly activates PKA, bypassing upstream elements like G-protein coupled receptors (GPCRs) and adenylyl cyclase. Once activated, the PKA catalytic subunits phosphorylate numerous targets critical to neuronal function, including ion channels and transcription factors like CREB.[5][15]
Caption: The cAMP signaling pathway and the direct activation of PKA by this compound.
General Experimental Workflow for In Vitro Studies
A typical experiment using this compound to study PKA function in cultured neurons involves cell preparation, treatment, and subsequent analysis of a specific endpoint, such as protein phosphorylation.
Caption: General experimental workflow for using this compound in neuronal cell culture.
Experimental Protocols
The following protocols are generalized frameworks. Researchers must optimize parameters such as concentrations and incubation times for their specific experimental system.
Protocol 1: In Vitro PKA Kinase Assay
This assay measures the ability of this compound to activate purified PKA, which then phosphorylates a specific substrate peptide.
-
Materials:
-
Purified PKA holoenzyme
-
This compound sodium salt
-
PKA substrate peptide (e.g., Kemptide)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[2]
-
ATP (often [γ-³²P]ATP for radioactive detection or for use in ELISA-based formats)
-
96-well microtiter plate
-
-
Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound (e.g., 10 mM in sterile water).[5] Create a serial dilution to test a range of concentrations. Prepare working solutions of the PKA substrate and ATP in Kinase Assay Buffer.
-
Reaction Setup: In a 96-well plate, add the PKA holoenzyme to each well.
-
Add the different concentrations of this compound to the respective wells. Include a negative control (no this compound).
-
Add the PKA substrate peptide to each well.
-
Initiation: Start the kinase reaction by adding the ATP solution.[6]
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 10-60 minutes).[3][6]
-
Detection: Stop the reaction. Quantify substrate phosphorylation using an appropriate method (e.g., scintillation counting for ³²P or antibody-based detection for ELISA).
-
Protocol 2: Treatment of Primary Neuronal Cultures
This protocol details the application of this compound to cultured neurons to study its effects on cellular processes like gene expression or synaptic protein levels.
-
Materials:
-
Mature primary neuronal cultures (e.g., hippocampal or cortical neurons, >7 days in vitro)[5]
-
This compound (or a membrane-permeable version like this compound-AM)
-
Sterile solvent (e.g., sterile water for sodium salt, DMSO for AM-ester)[1]
-
Pre-warmed, conditioned neuronal culture medium
-
Lysis buffer with protease and phosphatase inhibitors
-
-
Procedure:
-
Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM). Aliquot and store at -20°C or -80°C to avoid freeze-thaw cycles.[5]
-
Working Solution: On the day of the experiment, thaw an aliquot and dilute it in pre-warmed culture medium to the final desired working concentration (e.g., starting range of 1-100 µM).[6] Prepare a vehicle control medium with the same final concentration of the solvent.
-
Treatment: Carefully remove the existing culture medium from the neurons and gently replace it with the this compound-containing medium or the vehicle control medium.[5]
-
Incubation: Incubate the cells for the desired duration (from minutes for acute signaling events to hours for gene expression changes) at 37°C in a humidified incubator with 5% CO₂.[5]
-
Downstream Analysis: After incubation, wash the cells with ice-cold PBS and lyse them.[16] The cell lysates can then be used for downstream analyses such as Western blotting to detect phosphorylated proteins (e.g., phospho-CREB).[17]
-
Protocol 3: In Vivo Microinjection into Rodent Brain
This protocol allows for the targeted delivery of this compound to a specific brain region to investigate its effects on behavior or physiology.[14]
-
Materials:
-
This compound sodium salt
-
Sterile, isotonic saline or artificial cerebrospinal fluid (aCSF)
-
Stereotaxic apparatus
-
Anesthesia
-
Microinjection pump and cannula
-
Rodent brain atlas
-
-
Procedure:
-
Solution Preparation: Dissolve this compound in sterile, isotonic saline to the desired final concentration (e.g., 1 µg/µL).[9][14] Ensure the solution is sterile.
-
Animal Surgery: Anesthetize the animal and secure it in a stereotaxic frame.
-
Coordinate Targeting: Using a brain atlas, determine the stereotaxic coordinates for the target brain region (e.g., prefrontal cortex or hippocampus).[14]
-
Craniotomy: Drill a small burr hole in the skull over the target coordinates.
-
Infusion: Slowly lower the microinjection cannula to the target depth. Infuse the this compound solution at a very slow rate (e.g., <0.5 µL/min) to minimize tissue damage.[12][14]
-
Post-Infusion: Leave the cannula in place for several minutes after the infusion to allow for diffusion and prevent backflow upon retraction.[14]
-
Recovery & Analysis: Slowly retract the cannula and suture the incision. Allow the animal to recover. Proceed with behavioral testing or other downstream analyses at the appropriate time point.
-
Conclusion
This compound is a powerful and versatile molecular probe that has significantly advanced our understanding of cAMP/PKA signaling in the nervous system. Its resistance to enzymatic degradation provides a stable and sustained signal, enabling researchers to uncouple upstream signaling events from the direct consequences of PKA activation.[2] By utilizing the quantitative data and detailed protocols provided in this guide, researchers can design robust and reproducible experiments to further elucidate the multifaceted roles of PKA in neuronal health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. cAMP activation of PKA defines an ancient signaling mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Activation of cAMP-dependent protein kinase A in prefrontal cortex impairs working memory performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rupress.org [rupress.org]
- 14. benchchem.com [benchchem.com]
- 15. Frontiers | Multifaceted Roles of cAMP Signaling in the Repair Process of Spinal Cord Injury and Related Combination Treatments [frontiersin.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Use of Sp-cAMPS in Primary Neuronal Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic adenosine (B11128) monophosphate (cAMP) is a crucial second messenger that modulates a wide array of fundamental neuronal functions, including differentiation, survival, neurite guidance, and synaptic plasticity.[1] The cell-permeant Sp-isomers of cAMP analogs, collectively known as Sp-cAMPS, are powerful pharmacological tools for the direct and sustained activation of cAMP-dependent signaling pathways in vitro.[2] These analogs, such as Sp-8-Br-cAMPS and N6,2'-O-Dibutyryladenosine 3',5'-cyclic monophosphate (dbcAMP), are resistant to enzymatic degradation by phosphodiesterases (PDEs), ensuring prolonged activation of downstream effectors like Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).[2] This document provides detailed application notes and experimental protocols for the utilization of this compound in primary neuronal cultures to investigate their effects on neuronal physiology and development.
Introduction to this compound and the cAMP Signaling Pathway
This compound are synthetic analogs of cAMP that effectively mimic its biological activity. Their key advantage lies in the phosphorothioate (B77711) modification, which renders them resistant to hydrolysis by PDEs, the enzymes that terminate cAMP signaling. This stability allows for a sustained and controlled activation of cAMP-mediated pathways, making them invaluable for research.
In neurons, the cAMP signaling cascade is initiated by the activation of G-protein coupled receptors (GPCRs) by neurotransmitters or other stimuli, leading to the activation of adenylyl cyclase and the synthesis of cAMP from ATP.[2] cAMP then primarily activates two main downstream effectors:
-
Protein Kinase A (PKA): In the canonical pathway, cAMP binds to the regulatory subunits of PKA, causing the release and activation of its catalytic subunits. These subunits then phosphorylate a multitude of target proteins, including ion channels and transcription factors like CREB (cAMP response element-binding protein), which is crucial for long-term changes in gene expression related to synaptic plasticity and memory.[2]
-
Exchange Protein directly Activated by cAMP (Epac): This effector functions as a guanine (B1146940) nucleotide exchange factor for the Rap family of small G proteins, mediating PKA-independent effects of cAMP on processes such as cell adhesion and neurite outgrowth.[2]
The specificity of cAMP signaling is maintained by A-kinase anchoring proteins (AKAPs), which compartmentalize PKA and other signaling components to specific subcellular locations.[2]
Data Presentation: Quantitative Parameters for this compound Analogs
The selection of a specific this compound analog and its working concentration is critical for experimental success and depends on the neuronal type and the biological process under investigation. The following tables summarize key quantitative data for commonly used this compound analogs.
| Analog | Primary Action | Key Features | Typical Working Concentration |
| Sp-5,6-DCl-cBiMPS | Potent and specific PKA activator | High lipophilicity for excellent membrane permeability. Resistant to hydrolysis by PDEs.[3] | 10-50 µM[3] |
| Sp-8-CPT-cAMPS | PKA activator | Elicits a strong and sustained increase in presynaptic release probability.[3] | 50-100 µM[3] |
| dbcAMP | PKA activator | Commonly used for inducing neuronal differentiation. | 1 mM (for differentiation studies)[2] |
| Rp-cAMPS | Competitive PKA inhibitor | Used as a negative control to confirm PKA-dependent effects.[3] | 25-50 µM[3] |
| Experimental Endpoint | Typical Incubation Time | Notes |
| Protein Phosphorylation (e.g., pCREB) | 15 minutes - 2 hours | A rapid response. A time-course experiment is recommended to determine the peak phosphorylation.[1] |
| Gene Expression (mRNA) | 2 hours - 24 hours | Requires sufficient time for transcriptional processes to occur.[1] |
| Neurite Outgrowth Analysis | 24 hours - 72 hours | Morphological changes require a longer duration to become apparent. |
| Synaptic Plasticity (LTP induction) | Minutes to hours | Acute effects on synaptic transmission can be observed within minutes, while long-term potentiation is assessed over hours.[3] |
| Neuronal Differentiation | Several days (e.g., >7 days) | A long-term process involving significant changes in cell morphology and gene expression.[2] |
Mandatory Visualizations
Caption: The cAMP signaling pathway in neurons activated by this compound.
Caption: General experimental workflow for using this compound in primary neuronal cultures.
Experimental Protocols
Protocol 1: Preparation of Primary Neuronal Cultures (Rat Hippocampus/Cortex)
This protocol provides a general framework for establishing primary neuronal cultures. Researchers should optimize parameters for their specific needs.
Materials:
-
Timed-pregnant rat (E18)
-
Ice-cold dissection medium (e.g., Hibernate-E)
-
Enzyme solution (e.g., papain or trypsin)
-
Enzyme inhibitor solution
-
Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and serum)
-
Culture vessels pre-coated with an attachment factor (e.g., poly-D-lysine)
-
Sterile dissection tools
Procedure:
-
Humanely euthanize the pregnant rat and harvest the embryos into ice-cold dissection medium.
-
Under a dissecting microscope, isolate the cortices and/or hippocampi from the embryonic brains.
-
Mince the tissue into small pieces and transfer to the enzyme solution. Incubate according to the manufacturer's instructions to dissociate the tissue.
-
Neutralize the enzyme with the inhibitor solution.
-
Gently triturate the tissue with a series of fire-polished Pasteur pipettes to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Plate the cells onto pre-coated culture vessels at the desired density in plating medium.
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2.
-
Perform partial media changes every 2-3 days. Allow the neurons to mature for at least 7-10 days before experimental use.
Protocol 2: Treatment of Primary Neurons with this compound
Materials:
-
This compound analog (e.g., Sp-8-Br-cAMPS)
-
Sterile DMSO or nuclease-free water
-
Established primary neuronal cultures
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-100 mM) of the this compound analog in a suitable sterile solvent (refer to the manufacturer's data sheet). Aliquot the stock solution into small volumes and store at -20°C to avoid repeated freeze-thaw cycles.
-
Cell Treatment: On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare a working solution by diluting the stock in pre-warmed complete culture medium to the desired final concentration.
-
For the vehicle control group, prepare an identical volume of medium containing the same final concentration of the solvent (e.g., DMSO).
-
Carefully remove half of the old medium from the cultured neurons and replace it with the medium containing the this compound analog or the vehicle control.
-
Incubation: Return the plates to the incubator (37°C, 5% CO2) for the desired treatment period, which can range from minutes for acute signaling events to days for differentiation studies.[1]
Protocol 3: Assessment of Neurite Outgrowth by Immunocytochemistry
This protocol allows for the visualization and quantification of neuronal morphology.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)
-
Primary antibodies (e.g., anti-βIII-tubulin (Tuj1) or anti-MAP2 for neurons)
-
Fluorophore-conjugated secondary antibodies
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Fixation: After the treatment period, gently aspirate the culture medium and wash the cells once with PBS. Fix the cells by adding 4% PFA and incubating for 15-20 minutes at room temperature.
-
Permeabilization and Blocking: Wash the fixed cells three times with PBS. Permeabilize the cells with Permeabilization Buffer for 10-15 minutes. Wash three times with PBS. Block non-specific antibody binding by incubating in Blocking Buffer for 1 hour at room temperature.
-
Antibody Incubation: Dilute the primary antibody in Blocking Buffer to its working concentration. Incubate the cells with the primary antibody solution overnight at 4°C. The following day, wash the cells three times with PBS. Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer and incubate for 1-2 hours at room temperature, protected from light.
-
Staining and Mounting: Wash three times with PBS. Counterstain nuclei with DAPI for 5-10 minutes. Wash a final time with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence or confocal microscope. Analyze endpoints such as neurite length, number of primary neurites, and branching complexity using appropriate image analysis software.
Protocol 4: Investigation of Synaptic Plasticity by Electrophysiology
This protocol provides a general outline for studying the effects of this compound on long-term potentiation (LTP) in acute brain slices.
Materials:
-
Acute brain slices (e.g., hippocampal slices)
-
Artificial cerebrospinal fluid (aCSF)
-
Recording and stimulation electrodes
-
Electrophysiology rig with amplifier and data acquisition system
-
This compound analog
Procedure:
-
Prepare acute brain slices from the desired brain region and allow them to recover in aCSF.
-
Transfer a slice to the recording chamber and perfuse with aCSF.
-
Place a stimulating electrode in the appropriate afferent pathway (e.g., Schaffer collaterals) and a recording electrode in the postsynaptic region (e.g., CA1 stratum radiatum).
-
Establish a stable baseline recording of field excitatory postsynaptic potentials (fEPSPs) for at least 20-30 minutes, stimulating at a low frequency (e.g., 0.05 Hz).
-
To investigate the role of the cAMP pathway, apply the this compound analog to the bath for a defined period (e.g., 20-30 minutes) and observe any changes in basal synaptic transmission.
-
To induce LTP, deliver a high-frequency stimulation (HFS) protocol (e.g., one train of 100 Hz for 1 second) in the presence or absence of the this compound analog.
-
Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes post-HFS to monitor the potentiation.
-
Data Analysis: Analyze the slope of the fEPSP to quantify changes in synaptic strength. Compare the degree of potentiation between control and this compound-treated slices. The use of Rp-cAMPS as a negative control can confirm the PKA-dependency of the observed effects.[3]
Conclusion
This compound are indispensable tools for elucidating the multifaceted roles of cAMP signaling in the nervous system. Their stability and potent activation of PKA and Epac provide a reliable method for studying neuronal processes ranging from morphological development to synaptic plasticity. The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize this compound in primary neuronal cell culture, paving the way for a deeper understanding of neuronal function and the development of novel therapeutic strategies for neurological disorders.
References
Application Notes and Protocols for Sp-cAMPS Treatment of Primary Neurons
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic adenosine (B11128) monophosphate (cAMP) is a crucial second messenger that regulates a wide array of neuronal functions, including survival, differentiation, synaptic plasticity, and neurite guidance.[1] Sp-isomers of cAMP analogs (Sp-cAMPS), such as Sp-8-Br-cAMPs, are powerful molecular tools for the direct activation of cAMP-dependent signaling pathways in vitro.[1] These analogs are resistant to degradation by phosphodiesterases (PDEs), which ensures a sustained activation of downstream effectors, primarily Protein Kinase A (PKA) and to a lesser extent, the Exchange Protein directly Activated by cAMP (Epac).[1][2] This document provides detailed protocols for the application of this compound in primary neuronal cultures to investigate its effects on neuronal function and development.
Introduction
The cAMP signaling cascade is a fundamental pathway in neuroscience research. It is typically initiated by the activation of G-protein coupled receptors (GPCRs), leading to the synthesis of cAMP by adenylyl cyclase.[1] cAMP then activates PKA, which phosphorylates a multitude of downstream targets, including ion channels and transcription factors like the cAMP response element-binding protein (CREB).[2][3] this compound are cell-permeable analogs of cAMP that directly activate PKA, bypassing the need for receptor stimulation and providing a targeted approach to study the effects of PKA activation.[2][4] Understanding the protocol for utilizing this compound is essential for researchers studying the role of cAMP signaling in neuronal health and disease.
Signaling Pathway
The primary mechanism of action for this compound is the activation of PKA.[2] Upon entering the cell, this compound binds to the regulatory subunits of the PKA holoenzyme, causing a conformational change that releases the active catalytic subunits.[2][4] These catalytic subunits can then phosphorylate various substrate proteins in the cytoplasm and nucleus, leading to changes in gene expression and cellular function.[2] A secondary effector of cAMP is Epac, a guanine (B1146940) nucleotide exchange factor for the small G protein Rap1.[2] While this compound can activate Epac, it generally shows a higher selectivity for PKA.[4]
Caption: The this compound signaling cascade in neurons.
Quantitative Data Summary
The optimal concentration and treatment duration of this compound can vary depending on the neuronal cell type, culture density, and the specific biological question being investigated. A dose-response curve is recommended to determine the ideal concentration for your experimental system.
| Parameter | Value | Cell Type/Context | Reference |
| This compound Concentration | 10 µM - 1 mM | Primary Neurons | [2] |
| 0.21, 2.1, 21 nmol/0.5 µl (in vivo infusion) | Rat Prefrontal Cortex | [5] | |
| Rp-cAMPS Concentration (Antagonist Control) | 21, 42 nmol/0.5 µl (in vivo infusion) | Rat Prefrontal Cortex | [5] |
| Incubation Time | Minutes (for acute effects on ion channels) | General | [2] |
| Hours (for effects on gene expression) | General | [2] | |
| 15 - 30 minutes | Cardiomyocytes (for phosphorylation studies) | [6] | |
| Stock Solution Concentration | 10 - 100 mM | General | [1] |
Experimental Protocols
Protocol 1: Preparation of Primary Neuronal Cultures
This protocol provides a general framework for the isolation and culture of primary neurons from rat hippocampus or cortex.[1][7]
Materials:
-
Dissection tools (sterilized)
-
Hibernate-E Medium
-
Neurobasal Plus Medium supplemented with B-27 Plus and GlutaMAX
-
Papain and Trypsin inhibitor solutions
-
Poly-D-lysine coated culture vessels
-
Centrifuge
Procedure:
-
Prepare culture vessels by coating with Poly-D-lysine solution and incubating overnight at 37°C. Wash twice with sterile water and allow to dry.
-
Dissect the desired brain region (e.g., hippocampus, cortex) from embryonic or neonatal rodents in ice-cold Hibernate-E medium.[8][9]
-
Mince the tissue into small pieces and transfer to a conical tube.
-
Digest the tissue with a papain solution at 37°C for 15-30 minutes, with gentle mixing every 5 minutes.[9]
-
Stop the digestion by adding a trypsin inhibitor solution and incubate for 5 minutes.[9]
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.[9]
-
Centrifuge the cell suspension and resuspend the pellet in complete Neurobasal Plus medium.
-
Plate the neurons at the desired density onto the pre-coated culture vessels.[10]
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
Feed the neurons every third day by replacing half of the medium with fresh, pre-warmed medium.[10]
Protocol 2: Treatment of Primary Neurons with this compound
This protocol outlines the steps for treating mature primary neuronal cultures with this compound.
Materials:
-
This compound (e.g., Sp-8-Br-cAMPS)
-
Sterile DMSO or nuclease-free water
-
Mature primary neuronal cultures (e.g., 7-14 days in vitro)[2]
-
Pre-warmed, conditioned neuronal culture medium
Procedure:
-
Stock Solution Preparation: Prepare a 10-100 mM stock solution of this compound in sterile DMSO or nuclease-free water. Aliquot and store at -20°C to avoid freeze-thaw cycles.[1][2]
-
Treatment Medium Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution in pre-warmed, conditioned neuronal culture medium to the desired final working concentration.
-
Vehicle Control: Prepare a vehicle control medium containing the same final concentration of the solvent (e.g., DMSO) used for the this compound stock solution.[1]
-
Treatment: Carefully remove half of the old medium from the cultured neurons and replace it with the prepared treatment or vehicle control medium.[1]
-
Incubation: Incubate the cells for the desired duration at 37°C in a humidified incubator with 5% CO2.[2]
Protocol 3: Assessment of Neuronal Response by Immunocytochemistry
This protocol allows for the visualization of changes in neuronal morphology or protein expression following this compound treatment.[1]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 10% Bovine Serum Albumin in PBS)
-
Primary antibodies (e.g., anti-βIII-tubulin, anti-MAP2)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (nuclear stain)
-
Mounting medium
Procedure:
-
Fixation: After the treatment period, gently aspirate the culture medium and wash the cells once with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.[1]
-
Permeabilization: Wash the fixed cells three times with PBS. Permeabilize the cells with Permeabilization Buffer for 10-20 minutes.[1]
-
Blocking: Wash three times with PBS and then block non-specific antibody binding with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in a suitable buffer (e.g., 1% BSA in PBS) and incubate with the cells overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorophore-conjugated secondary antibody in a suitable buffer and incubate for 1 hour at room temperature, protected from light.
-
Staining and Mounting: Wash three times with PBS. Counterstain nuclei with DAPI for 5-10 minutes. Wash again and mount the coverslips onto microscope slides using a mounting medium.[1]
-
Imaging: Visualize the stained neurons using a fluorescence microscope.
Experimental Workflow
Caption: A generalized workflow for this compound treatment of primary neurons.
Troubleshooting
-
No Observable Effect:
-
Insufficient Concentration: The effective concentration of this compound can be cell-type dependent. Perform a dose-response curve to determine the optimal concentration.[2]
-
Short Incubation Time: Effects on gene expression may require longer incubation times (hours) compared to acute effects on ion channel activity (minutes).[2]
-
Reagent Degradation: Ensure this compound stock solutions are fresh and have not undergone multiple freeze-thaw cycles.[2]
-
-
High Background or Non-specific Effects:
-
Concentration Too High: High concentrations of this compound can have off-target effects. Use the lowest effective concentration determined from your dose-response experiments.[2]
-
Importance of Controls: Use a vehicle-only control and consider using the PKA inhibitor, Rp-cAMPS, to confirm that the observed effects are PKA-dependent.[2]
-
Conclusion
This compound are invaluable tools for the specific activation of the cAMP-PKA signaling pathway in primary neurons. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize these compounds in their studies. As with any experimental system, optimization of parameters such as cell density, reagent concentrations, and incubation times is crucial for obtaining reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Activation of cAMP-dependent protein kinase A in prefrontal cortex impairs working memory performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]
- 8. PRIMARY NEURON CULTURE PROTOCOL [protocols.io]
- 9. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 10. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - US [thermofisher.com]
Determining the Optimal Concentration of Sp-cAMPS for Cellular and In Vitro Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-Adenosine-3',5'-cyclic monophosphorothioate (Sp-cAMPS) is a potent and versatile analog of the ubiquitous second messenger, cyclic AMP (cAMP). Its resistance to hydrolysis by phosphodiesterases (PDEs) and enhanced cell permeability make it an invaluable tool for investigating cAMP-mediated signaling pathways.[1] this compound effectively activates Protein Kinase A (PKA), a primary effector of cAMP, by binding to its regulatory subunits and causing the release of active catalytic subunits.[1][2] This sustained activation allows for precise examination of downstream cellular processes.[2] This document provides a comprehensive guide to determining the optimal concentration of this compound for various experimental applications, including detailed protocols and data presentation.
Key Considerations for Determining Optimal Concentration
The ideal concentration of this compound is highly dependent on the specific cell type, experimental endpoint, and incubation time.[3] Therefore, a universal optimal concentration cannot be prescribed. Instead, it is crucial to perform empirical dose-response experiments for each new experimental system.[4]
General Concentration Range: In cell culture experiments, a broad concentration range of 1 µM to 200 µM is typically employed.[3][5] However, some studies have utilized concentrations up to 1 mM, particularly for short exposure times.[3]
Cytotoxicity: At concentrations exceeding 100 µM, cytotoxicity can become a concern.[3] Prolonged or excessive PKA activation can lead to cell cycle arrest or apoptosis.[3] It is therefore recommended to perform a cell viability assay, such as MTT or resazurin, to establish the cytotoxic threshold for your specific cell line.[3]
Off-Target Effects: While this compound is a selective PKA activator, high concentrations may lead to off-target effects.[6] For instance, at high micromolar concentrations, it can act as a competitive inhibitor of some phosphodiesterases, such as PDE3A.[6][7] Utilizing the lowest effective concentration derived from dose-response studies can help minimize these effects.[6]
Signaling Pathways and Experimental Workflow
This compound bypasses the need for G protein-coupled receptor (GPCR) stimulation of adenylyl cyclase, directly activating PKA and its downstream signaling cascades.[2] The primary pathway involves the phosphorylation of various substrates, including transcription factors like cAMP Response Element-Binding Protein (CREB), which in turn modulates gene expression.[6][8] It is also important to consider the potential for PKA-independent signaling through the Exchange protein directly activated by cAMP (Epac), although this compound is generally more selective for PKA.[9]
Figure 1: this compound signaling pathway.[2]
A typical experimental workflow for determining the optimal this compound concentration involves a dose-response study followed by downstream analysis.
Figure 2: General experimental workflow.[10]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds to guide experimental design.
Table 1: PKA Activation by cAMP Analogs [2]
| Compound | Parameter | Value | Cell Type / Condition |
| cAMP | EC₅₀ (in vitro) | 100 - 300 nM | Purified PKA |
| cAMP | Apparent EC₅₀ (in cell) | ~5.2 µM | Intact CHO cells |
| 8-Bromo-cAMP | Kₐ | 0.05 µM | Purified PKA |
| Sp-8-Br-cAMPS-AM | EC₅₀ | 1.5 µM | Sensory Neurons (cellular response) |
| Sp-8-Br-cAMPS | EC₅₀ | 203 µM | Sensory Neurons (cellular response) |
Note: The apparent activation constant of PKA is significantly higher in intact cells compared to in vitro assays, likely due to intracellular buffering and compartmentalization.[2]
Table 2: Interaction with cAMP-Specific Phosphodiesterases (PDEs) [2]
This compound is characterized by its high resistance to hydrolysis rather than potent inhibition of PDEs.
| PDE Family | Substrate Specificity | Kₘ for cAMP | Notes |
| PDE3 | cGMP-inhibited | - | This compound is a reported weak inhibitor. |
| PDE4 | cAMP-specific | 1.5 µM (PDE4D2) | Major cAMP-hydrolyzing family in many cells. |
| PDE7 | cAMP-specific | 0.2 µM (PDE7A1) | High affinity for cAMP. |
| PDE8 | cAMP-specific | 40 - 150 nM | High affinity for cAMP; insensitive to IBMX. |
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal this compound Concentration
This protocol outlines a general procedure for determining the effective concentration range of this compound for a specific cell line and endpoint.
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in sterile water or DMSO)
-
96-well or other appropriate multi-well plates
-
Reagents for downstream analysis (e.g., cell lysis buffer, antibodies, qPCR reagents)
-
Plate reader or other analytical instrument
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a multi-well plate to ensure they are in the exponential growth phase at the time of treatment.[5] Allow adherent cells to attach overnight.
-
Preparation of this compound Dilutions: Prepare a series of 2x concentrated this compound solutions in complete culture medium. A typical starting range for the final concentrations could be 0.1, 1, 10, 50, 100, and 200 µM.[3][10] Include a vehicle-only control (medium with the same concentration of the solvent used for the stock solution).[5]
-
Cell Treatment: For adherent cells, carefully remove the old medium and add an equal volume of the 2x this compound dilutions to the respective wells. For suspension cells, add an equal volume of the 2x this compound dilutions directly to the wells.
-
Incubation: Incubate the cells for a predetermined time at 37°C in a 5% CO₂ incubator. The incubation time will depend on the specific cellular response being measured (e.g., 15-30 minutes for phosphorylation events, 2-24 hours for gene expression changes).[4][10]
-
Downstream Analysis: Following incubation, process the cells for the desired downstream analysis. This could include:
-
Data Analysis: Plot the measured response as a function of the this compound concentration to generate a dose-response curve and determine the EC₅₀ (the concentration that produces 50% of the maximal response).
Protocol 2: In Vitro PKA Kinase Assay
This assay directly measures the activation of purified PKA by this compound.[2]
Materials:
-
Purified PKA (catalytic and regulatory subunits)
-
This compound
-
PKA substrate peptide (e.g., Kemptide)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP
-
96-well microtiter plate pre-coated with a PKA substrate
-
Phospho-specific primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate and stop solution
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in kinase buffer. A final concentration range of 10-100 µM is often used to ensure maximal PKA activation.[2]
-
Kinase Reaction: a. Add the PKA solution to each well of the pre-coated plate. b. Add the various concentrations of this compound to the respective wells. c. Initiate the reaction by adding ATP to each well. d. Incubate the plate at 30°C for 60-90 minutes.[2]
-
Detection: a. Stop the reaction and wash the wells. b. Add the phospho-specific primary antibody and incubate for 60 minutes at room temperature. c. Wash the wells and add the HRP-conjugated secondary antibody, incubating for 30 minutes. d. Wash the wells and add the TMB substrate. Allow color to develop. e. Add the stop solution and measure the absorbance at 450 nm.[2]
Protocol 3: Analysis of CREB Phosphorylation in Cultured Cells
This protocol describes how to assess PKA activation in intact cells by measuring the phosphorylation of a key downstream target, CREB.[2]
Materials:
-
Cultured cells (e.g., HEK293, PC12)
-
This compound-AM (cell-permeant prodrug)
-
Serum-free medium
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibody against phosphorylated CREB (pCREB Ser133)
-
Primary antibody against total CREB
-
HRP-conjugated secondary antibody
-
ECL substrate for chemiluminescence detection
Procedure:
-
Cell Culture and Serum Starvation: Plate cells and grow to 70-80% confluency. Before stimulation, replace the culture medium with serum-free medium for 2-4 hours.[2]
-
Cell Stimulation: Treat the cells with the desired concentrations of this compound-AM for a specified time (e.g., 15-60 minutes).
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them. Determine the protein concentration of the lysates.
-
Western Blotting: a. Separate the protein lysates by SDS-PAGE and transfer them to a membrane. b. Block the membrane and incubate with the primary antibody against pCREB overnight at 4°C. c. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Detect the signal using an ECL substrate. e. To normalize the data, strip the membrane and re-probe with an antibody against total CREB.[2]
Troubleshooting
Issue: No observable effect after this compound application.
-
Possible Cause: Insufficient concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.[6]
-
Possible Cause: Degradation of this compound.
-
Solution: Prepare fresh stock solutions and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6][11]
Issue: High background or non-specific effects.
-
Possible Cause: Concentration is too high, leading to off-target effects.[6]
-
Solution: Use the lowest effective concentration determined from your dose-response studies.[6]
Issue: Unexpected cell toxicity.
-
Possible Cause: The concentration of this compound is too high.
-
Solution: Lower the concentration of this compound and perform a cell viability assay to determine the cytotoxic threshold.[3][5]
-
Possible Cause: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.1%).[6]
By following these guidelines and protocols, researchers can confidently determine the optimal concentration of this compound for their experiments, ensuring robust and reproducible results in the study of cAMP/PKA signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Looking downstream: the role of cyclic AMP-regulated genes in axonal regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Sp-cAMPS-AM: A Cell-Permeant Activator of Protein Kinase A (PKA)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-cAMPS-AM is a powerful tool for investigating the cyclic AMP (cAMP) signaling pathway. It is a cell-permeant prodrug of Sp-adenosine-3',5'-cyclic monophosphorothioate (this compound). The addition of the acetoxymethyl (AM) ester group enhances its lipophilicity, enabling it to readily cross the plasma membrane. Once inside the cell, endogenous esterases cleave the AM group, releasing the active, membrane-impermeant this compound molecule. This compound is a potent and specific activator of Protein Kinase A (PKA) and is resistant to degradation by phosphodiesterases (PDEs), which ensures a sustained activation of the PKA signaling cascade.[1] This makes this compound-AM a superior choice for achieving prolonged and consistent PKA activation in intact cells compared to other cAMP analogs.[1]
Key Features:
-
Enhanced Cell Permeability: The acetoxymethyl ester modification allows for efficient loading into a wide variety of cell types.[1]
-
Potent PKA Activation: Upon hydrolysis to this compound, it effectively activates PKA, leading to the phosphorylation of downstream targets such as CREB.[1]
-
Phosphodiesterase Resistance: this compound is resistant to degradation by PDEs, resulting in a more sustained PKA activation compared to cAMP.[1][2]
-
Broad Applicability: It is useful for studying numerous physiological processes, including gene expression, cell differentiation, and cell permeability.[1]
Mechanism of Action
The action of this compound-AM is a two-step process. First, the lipophilic this compound-AM passively diffuses across the cell membrane. Inside the cell, intracellular esterases hydrolyze the acetoxymethyl ester bond, releasing the active molecule, this compound.[1] this compound then mimics the action of endogenous cAMP by binding to the regulatory subunits of the PKA holoenzyme.[2][3] This binding induces a conformational change, causing the dissociation of the active catalytic subunits.[1] These liberated catalytic subunits can then phosphorylate a multitude of downstream protein substrates on serine and threonine residues, initiating a cascade of cellular responses.[1]
Data Presentation
Quantitative Data for this compound and Related cAMP Analogs
| Compound | Parameter | Value | System | Reference |
| Sp-8-Br-cAMPS-AM | EC₅₀ | 1.5 µM | Sensory Neurons (cellular response) | [2] |
| Sp-8-Br-cAMPS | EC₅₀ | 203 µM | Sensory Neurons (cellular response) | [2] |
| cAMP | EC₅₀ (in vitro) | 100 - 300 nM | Purified PKA | [2] |
| cAMP | Apparent EC₅₀ (in cell) | ~5.2 µM | Intact CHO cells | [2] |
| 8-Bromo-cAMP | Kₐ | 0.05 µM | Purified PKA | [2] |
| This compound | Kᵢ (PDE3A) | 47.6 µM | Phosphodiesterase (PDE3A) | [4] |
| This compound | EC₅₀ | 40 µM | PDE10 GAF domain | [4] |
Note: The apparent activation constant of PKA is significantly higher in intact cells compared to in vitro assays, which is likely due to intracellular buffering and compartmentalization.[2]
Interaction of this compound with cAMP-Specific Phosphodiesterases (PDEs)
This compound is characterized by its high resistance to hydrolysis rather than potent inhibition of PDEs. The following table provides the Michaelis constant (Km) of various cAMP-specific PDEs for their natural substrate, cAMP, for context. The resistance of this compound to these enzymes allows for its sustained action.[2]
| PDE Family | Substrate Specificity | Km for cAMP | Notes | Reference |
| PDE3 | cGMP-inhibited | - | This compound is a reported weak inhibitor. | [2] |
| PDE4 | cAMP-specific | 1.5 µM (PDE4D2) | Major cAMP-hydrolyzing family in many cells. | [2] |
| PDE7 | cAMP-specific | 0.2 µM (PDE7A1) | High affinity for cAMP. | [2] |
| PDE8 | cAMP-specific | 40 - 150 nM | High affinity for cAMP; insensitive to IBMX. | [2] |
Signaling Pathway Diagrams
Caption: Mechanism of action for this compound-AM.
Experimental Protocols
Protocol 1: Analysis of PKA Signaling in Intact Cells via Western Blot for Phospho-CREB
This protocol details the use of this compound-AM to activate PKA in living cells and analyze the phosphorylation of the downstream transcription factor, cAMP Response Element-Binding Protein (CREB).[2]
Materials:
-
Cells of interest (e.g., HEK293, PC12, or cortical neurons)
-
6-well cell culture plates
-
Serum-free cell culture medium
-
This compound-AM (stock solution in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against phosphorylated CREB (pCREB Ser133)
-
Primary antibody against total CREB
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture: Plate cells in 6-well plates and grow to 70-80% confluency.[2]
-
Serum Starvation: Replace the culture medium with serum-free medium for 2-4 hours before stimulation.[2]
-
Stimulation: Prepare a working solution of this compound-AM in serum-free medium. A typical starting concentration range is 1-100 µM, but it is recommended to perform a dose-response experiment to determine the optimal concentration for your cell type.[5] Treat the cells for the desired time (e.g., 15-60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[6]
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against pCREB (Ser133) overnight at 4°C.[2]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detect the signal using an ECL substrate.[2]
-
-
Normalization: To normalize the data, strip the membrane and re-probe with an antibody against total CREB.[2]
Caption: Workflow for analyzing CREB phosphorylation.
Protocol 2: In Vitro PKA Kinase Assay
This assay directly measures the ability of PKA to phosphorylate a substrate in a controlled environment and can be used to screen for PKA inhibitors or identify new substrates. This compound provides a stable and maximal activation of the kinase.[2]
Materials:
-
Purified recombinant PKA catalytic subunit
-
PKA substrate peptide (e.g., Kemptide)
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
96-well microplate (coated with substrate peptide)
-
Phosphospecific primary antibody that recognizes the phosphorylated substrate
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 1 M H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Preparation: Coat a 96-well plate with a specific PKA peptide substrate (e.g., Kemptide). Wash the wells with Kinase Assay Buffer.[2]
-
Reagent Preparation:
-
Reconstitute the purified PKA catalytic subunit in Kinase Assay Buffer.
-
Prepare a stock solution of this compound.
-
Prepare a 1 mM ATP solution in Kinase Assay Buffer.[2]
-
-
Reaction Setup:
-
Initiation and Incubation: Initiate the reaction by adding ATP to each well. Incubate the plate at 30°C for 60-90 minutes.[2]
-
Detection:
-
Stop the reaction by aspirating the contents and washing the wells.
-
Add a phosphospecific primary antibody that recognizes the phosphorylated substrate and incubate for 60 minutes at room temperature.[2]
-
Wash the wells and add an HRP-conjugated secondary antibody. Incubate for 30 minutes.[2]
-
Wash the wells and add TMB substrate. Allow color to develop for 15-30 minutes.
-
Add Stop Solution and measure the absorbance at 450 nm using a microplate reader.[2]
-
Caption: General workflow for an in vitro PKA kinase assay.
Important Considerations
-
Solubility: this compound-AM is soluble in organic solvents like DMSO.[5]
-
Controls: Always include appropriate controls in your experiments. A vehicle control (DMSO) is essential when using this compound-AM.[5] For assessing PKA-specific effects, a negative control like Rp-cAMPS (a PKA inhibitor) or a known PKA inhibitor such as H89 can be used.[6]
-
Optimization: The optimal concentrations and incubation times for this compound-AM will vary depending on the cell type, the specific assay, and the desired biological outcome. It is crucial to perform dose-response and time-course experiments to determine the optimal conditions for your experimental system.[5]
-
Cytotoxicity: At high concentrations (generally above 100 µM), this compound-AM may induce cytotoxicity in some cell lines. It is recommended to perform a cell viability assay (e.g., MTT assay) to determine the cytotoxic threshold in your specific experimental model.[7]
By providing sustained and specific activation of PKA, this compound-AM serves as an invaluable tool for dissecting the complex roles of the PKA signaling pathway in a wide range of cellular processes, contributing to advancements in both basic science and drug development.[2]
References
Application Note: Utilizing Sp-cAMPS for the Investigation of CREB Phosphorylation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The cyclic AMP (cAMP) signaling pathway is a fundamental intracellular cascade that governs a multitude of cellular processes, including gene expression, metabolism, and cell proliferation. A key downstream effector of this pathway is the cAMP response element-binding protein (CREB), a transcription factor that, upon phosphorylation at Serine 133, activates the transcription of target genes. Dysregulation of the cAMP-CREB signaling axis has been implicated in various pathologies, making it a critical target for therapeutic intervention.
Sp-Adenosine-3',5'-cyclic monophosphorothioate (Sp-cAMPS) is a potent and versatile tool for elucidating the intricacies of this pathway. As a cell-permeable and phosphodiesterase (PDE)-resistant analog of cAMP, this compound provides a sustained and robust activation of cAMP-dependent protein kinase (PKA), the primary kinase responsible for CREB phosphorylation.[1][2][3] This application note provides detailed protocols and technical guidance for employing this compound to investigate CREB phosphorylation in cellular and biochemical assays.
Mechanism of Action
This compound mimics the action of endogenous cAMP by binding to the regulatory subunits of PKA. This binding induces a conformational change, leading to the dissociation and activation of the PKA catalytic subunits.[1] These active catalytic subunits can then translocate to the nucleus and phosphorylate CREB at Serine 133, a critical step for the recruitment of co-activators and the initiation of gene transcription.[4][5] The phosphorothioate (B77711) modification in this compound renders it significantly more resistant to degradation by PDEs, ensuring a more stable and prolonged activation of PKA compared to natural cAMP or other analogs like 8-Br-cAMP.[1][2][3]
Signaling Pathway
Caption: this compound signaling pathway leading to CREB phosphorylation.
Quantitative Data
The following tables summarize key quantitative parameters for the use of this compound in studying PKA activation and CREB phosphorylation.
Table 1: In Vitro PKA Activation
| Parameter | Value | Conditions | Reference |
| EC50 for PKA Activation | ~1-10 µM | Purified PKA holoenzyme, ELISA-based assay | General knowledge from assay design[6] |
Table 2: Cellular Assays for CREB Phosphorylation
| Parameter | Typical Range | Cell Type | Incubation Time | Reference |
| Working Concentration | 10 - 200 µM | Varies (e.g., endothelial cells, neurons) | 10 min - 24 hr | [7][8] |
| Time to Peak p-CREB | 15 - 60 min | Varies (e.g., NIH 3T3, hippocampal neurons) | N/A | [5][9] |
Experimental Protocols
Protocol 1: In Vitro PKA Kinase Assay
This protocol describes an ELISA-based method to quantify the activation of purified PKA by this compound.
Materials:
-
Purified PKA holoenzyme
-
This compound
-
PKA substrate peptide (e.g., Kemptide)
-
ATP
-
Kinase reaction buffer
-
96-well microplate
-
Phospho-PKA substrate antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Plate reader
Procedure:
-
Preparation: Prepare a dilution series of this compound in kinase reaction buffer.
-
Kinase Reaction: a. To each well of a 96-well plate, add the PKA holoenzyme. b. Add the different concentrations of this compound to the respective wells. Include a negative control (no this compound) and a positive control. c. Add the PKA substrate peptide to each well. d. Initiate the reaction by adding ATP. e. Incubate the plate at 30°C for 30-60 minutes.[6]
-
Detection: a. Stop the reaction by adding the stop solution. b. Add the phospho-PKA substrate antibody and incubate for 1 hour at room temperature. c. Wash the plate multiple times. d. Add the HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature. e. Wash the plate again. f. Add TMB substrate and incubate until color develops. g. Stop the color development with the stop solution.
-
Data Analysis: a. Measure the absorbance at 450 nm using a plate reader. b. Subtract the background absorbance. c. Plot the absorbance as a function of this compound concentration to determine the EC50.[6]
Protocol 2: Western Blot Analysis of CREB Phosphorylation in Cultured Cells
This protocol details the steps to assess the level of phosphorylated CREB (p-CREB) in response to this compound treatment in cultured cells.
Materials:
-
Cultured cells of interest
-
This compound
-
Serum-free cell culture medium
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Lysis buffer containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: a. Seed cells and grow to desired confluency. b. Starve cells in serum-free medium for a specified time if necessary. c. Prepare working solutions of this compound in serum-free medium. d. Treat cells with different concentrations of this compound or for various time points. Include a vehicle control. e. Incubate at 37°C.[2]
-
Protein Extraction: a. After treatment, wash cells with ice-cold PBS. b. Lyse the cells with lysis buffer. c. Scrape the cells and collect the lysate. d. Centrifuge to pellet cell debris and collect the supernatant.[2]
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Normalize protein amounts and prepare samples for SDS-PAGE. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary anti-p-CREB antibody overnight at 4°C. e. Wash the membrane with TBST. f. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane with TBST. h. Apply the chemiluminescent substrate and visualize the bands using an imaging system. i. Strip the membrane and re-probe with the anti-total CREB antibody for normalization.
Experimental Workflow
Caption: General workflow for studying CREB phosphorylation using this compound.
Troubleshooting and Considerations
-
Solubility and Stability: this compound is generally soluble in aqueous solutions. For long-term storage, it is recommended to prepare aliquots of stock solutions and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
-
Cell Permeability: this compound exhibits good cell permeability, comparable to other cAMP analogs like 8-Br-cAMP.[3] However, optimal concentrations and incubation times may vary depending on the cell type and experimental conditions.
-
Specificity: While this compound is a potent activator of PKA, it is important to consider potential off-target effects, especially at high concentrations. The use of appropriate controls, such as PKA inhibitors (e.g., H89 or Rp-cAMPS), can help confirm the PKA-dependency of the observed effects on CREB phosphorylation.[7]
-
Phosphatase Activity: Cellular phosphatases actively dephosphorylate CREB. The inclusion of phosphatase inhibitors in the cell lysis buffer is crucial for preserving the phosphorylated state of CREB during sample preparation.[2]
By following these detailed protocols and considering the key aspects of experimental design, researchers can effectively utilize this compound as a reliable tool to investigate the role of the cAMP-PKA-CREB signaling pathway in their specific biological systems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound, sodium salt BIOLOG Life Science Institute [biolog.de]
- 4. cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Phosphorylation Status of a Cyclic AMP-Responsive Activator Is Modulated via a Chromatin-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Phosphorylation of CREB and Mechanical Hyperalgesia Is Reversed by Blockade of the cAMP Pathway in a Time-Dependent Manner after Repeated Intramuscular Acid Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct Evidence for Biphasic cAMP Responsive Element-Binding Protein Phosphorylation during Long-Term Potentiation in the Rat Dentate Gyrus In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sp-cAMPS in In Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer (Sp-cAMPS), is a potent and specific activator of cAMP-dependent protein kinase (PKA).[1][2] This analog of cyclic AMP (cAMP) is an invaluable tool in signal transduction research and drug discovery for several key reasons.[3][4] Unlike the endogenous second messenger cAMP, this compound exhibits significant resistance to hydrolysis by phosphodiesterases (PDEs), the enzymes responsible for cAMP degradation.[1][3][4] This resistance ensures a sustained and stable activation of PKA, allowing for more precise and reproducible experimental outcomes.[1][3][4]
This compound mimics the action of cAMP by binding to the regulatory subunits of the PKA holoenzyme, causing a conformational change that leads to the dissociation and activation of the catalytic subunits.[1][4] These active catalytic subunits can then phosphorylate downstream protein substrates on serine and threonine residues.[1] Due to its potent and sustained activation of PKA, this compound is an ideal reagent for in vitro kinase assays designed to screen for PKA inhibitors, identify novel PKA substrates, and elucidate the role of PKA in various cellular signaling pathways.[3]
Data Presentation
Table 1: PKA Activation by cAMP Analogs
| Compound | Parameter | Value | Cell Type / Condition |
| cAMP | EC₅₀ (in vitro) | 100 - 300 nM | Purified PKA |
| cAMP | Apparent EC₅₀ (in cell) | ~5.2 µM | Intact CHO cells |
| 8-Bromo-cAMP | Kₐ | 0.05 µM | Purified PKA |
| Sp-8-Br-cAMPS-AM | EC₅₀ | 1.5 µM | Sensory Neurons (cellular response) |
| Sp-8-Br-cAMPS | EC₅₀ | 203 µM | Sensory Neurons (cellular response) |
Note: The apparent activation constant of PKA is significantly higher in intact cells compared to in vitro assays, likely due to intracellular buffering and compartmentalization.[3]
Table 2: Interaction of this compound with cAMP-Specific Phosphodiesterases (PDEs)
| PDE Family | Substrate Specificity | Kₘ for cAMP | Notes on this compound |
| PDE3 | cGMP-inhibited | - | Reported weak inhibitor. |
| PDE4 | cAMP-specific | 1.5 µM (PDE4D2) | Highly resistant to hydrolysis. |
| PDE7 | cAMP-specific | 0.2 µM (PDE7A1) | Highly resistant to hydrolysis. |
| PDE8 | cAMP-specific | 40 - 150 nM | Highly resistant to hydrolysis. |
Note: this compound's utility stems from its high resistance to hydrolysis by PDEs, ensuring sustained PKA activation, rather than potent inhibition of PDEs.[3]
Signaling Pathway and Experimental Workflow
References
Application Notes and Protocols for Assessing Neuronal Response to Sp-cAMPS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sp-cAMPS (Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer) is a potent, cell-permeable, and phosphodiesterase-resistant analog of cyclic adenosine (B11128) monophosphate (cAMP). It serves as a crucial tool in neuroscience research to investigate the myriad of cellular processes regulated by cAMP, a ubiquitous second messenger. This compound primarily activates cAMP-dependent protein kinase A (PKA), a key enzyme that phosphorylates a wide array of downstream targets, thereby influencing neuronal differentiation, survival, synaptic plasticity, and gene expression.[1][2] Additionally, this compound can activate the Exchange Protein directly Activated by cAMP (Epac), which operates independently of PKA.[1][2]
These application notes provide a comprehensive guide to utilizing this compound in neuronal cell culture, detailing experimental protocols for assessing cellular responses through various established methods.
Signaling Pathways Activated by this compound
This compound mimics the action of endogenous cAMP, leading to the activation of two primary downstream signaling cascades in neurons: the PKA pathway and the Epac pathway.[1][2]
PKA Pathway
Upon binding of this compound to the regulatory subunits of PKA, the catalytic subunits are released and activated.[1] These catalytic subunits then phosphorylate numerous target proteins, including ion channels and transcription factors. A critical downstream target is the cAMP response element-binding protein (CREB), which, upon phosphorylation, modulates the transcription of genes involved in long-term potentiation, memory formation, and neuronal survival.[1][3]
Epac Pathway
This compound can also activate Epac, a guanine (B1146940) nucleotide exchange factor for the small GTPase Rap1.[1] The Epac pathway is involved in processes such as neurite outgrowth, cell adhesion, and synaptic plasticity, often acting in concert with or independently of the PKA pathway.[1]
Experimental Protocols
A critical aspect of experiments involving this compound is the inclusion of a negative control to ensure that the observed effects are mediated by PKA activation. Rp-cAMPS, a competitive antagonist of PKA, is the ideal control for this purpose.[1]
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the preparation of a stock solution of this compound, which can be diluted to the desired working concentration for various experiments.
| Step | Procedure | Notes |
| 1 | Materials | This compound sodium salt (powder), sterile nuclease-free water or sterile phosphate-buffered saline (PBS), sterile microcentrifuge tubes. |
| 2 | Calculation | Determine the required volume of solvent to achieve a desired stock concentration (e.g., 10 mM). For a 10 mM stock solution of this compound sodium salt (MW: 367.24 g/mol ), dissolve 3.67 mg in 1 mL of solvent.[1] |
| 3 | Dissolution | Add the calculated volume of sterile water or PBS to the this compound powder. Vortex briefly to ensure complete dissolution. |
| 4 | Aliquoting & Storage | Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.[2][4] |
Protocol 2: Treatment of Primary Neurons with this compound
This protocol describes the general procedure for treating cultured primary neurons with this compound to investigate its effects on neuronal function.
| Step | Procedure | Notes |
| 1 | Cell Culture | Plate primary neurons at the desired density and allow them to mature for an appropriate duration (e.g., 7-14 days in vitro).[1] |
| 2 | Prepare Treatment Media | Thaw an aliquot of the this compound stock solution. Dilute the stock solution in pre-warmed, conditioned neuronal culture medium to the desired final working concentration. Prepare a vehicle control (medium with the same concentration of the solvent used for the stock solution) and an Rp-cAMPS control.[1] |
| 3 | Treatment | Carefully remove the existing culture medium from the neurons. Gently add the prepared treatment or control medium to the respective wells.[1] |
| 4 | Incubation | Incubate the cells for the desired duration at 37°C in a humidified incubator with 5% CO2. Incubation times can range from minutes for acute effects on ion channel activity to hours or days for changes in gene expression or morphology.[1][2] |
| 5 | Downstream Analysis | After incubation, proceed with the planned analysis, such as immunocytochemistry, electrophysiological recordings, or biochemical assays.[1] |
Methods for Assessing Neuronal Response
Immunocytochemistry for Morphological and Protein Expression Analysis
Immunocytochemistry allows for the visualization of changes in neuronal morphology, as well as the expression and localization of specific proteins, including the phosphorylated forms of signaling molecules like CREB.
| Step | Procedure |
| 1 | Fixation |
| 2 | Permeabilization |
| 3 | Blocking |
| 4 | Primary Antibody Incubation |
| 5 | Secondary Antibody Incubation |
| 6 | Counterstaining and Mounting |
| 7 | Imaging and Analysis |
Western Blotting for Quantifying Protein Phosphorylation
Western blotting is a quantitative method to determine the levels of specific proteins and their phosphorylation state in response to this compound treatment. This is particularly useful for measuring the phosphorylation of PKA substrates.[5]
| Step | Procedure |
| 1 | Cell Lysis |
| 2 | Protein Quantification |
| 3 | SDS-PAGE and Transfer |
| 4 | Immunoblotting |
| 5 | Detection and Analysis |
Calcium Imaging
Calcium imaging is used to visualize and measure changes in intracellular calcium concentration, which can be a downstream effect of PKA activation and modulation of ion channel activity.[6][7] Genetically encoded calcium indicators (GECIs) like GCaMP are frequently used for this purpose.[8]
| Step | Procedure |
| 1 | Indicator Loading/Expression |
| 2 | Live-Cell Imaging |
| 3 | Baseline Recording |
| 4 | This compound Application |
| 5 | Time-Lapse Imaging |
| 6 | Data Analysis |
FRET-Based Biosensors for PKA Activity
Förster Resonance Energy Transfer (FRET)-based biosensors, such as the A-Kinase Activity Reporter (AKAR), allow for the real-time monitoring of PKA activity in living cells.[5]
| Step | Procedure |
| 1 | Biosensor Expression |
| 2 | Live-Cell Imaging |
| 3 | Baseline FRET Imaging |
| 4 | This compound Application |
| 5 | Time-Lapse FRET Imaging |
| 6 | Data Analysis |
Quantitative Data Summary
The effective concentration of this compound can vary depending on the neuronal type, cell density, and the specific biological question being addressed. A dose-response curve is recommended to determine the optimal concentration for your experimental system.
| Method | Typical this compound Concentration Range | Typical Incubation Time | Key Readouts |
| Immunocytochemistry (pCREB) | 10 µM - 250 µM[4] | 15 - 60 minutes[4] | Percentage of pCREB-positive cells, fluorescence intensity of pCREB staining. |
| Western Blotting (pCREB) | 10 µM - 250 µM[4] | 15 - 60 minutes[4] | Fold-change in pCREB levels relative to total CREB. |
| Calcium Imaging | Low µM range | Minutes | Change in fluorescence intensity, frequency and amplitude of calcium transients. |
| FRET-based PKA Activity | Low µM to mM range | Minutes to hours | Fold-change in FRET ratio (e.g., YFP/CFP). |
| Neurite Outgrowth Analysis | ~1 mM (for dbcAMP)[2] | Hours to days[2] | Neurite length, number of branches. |
Note: The provided concentration ranges are starting points and should be optimized for each specific experimental setup.
Troubleshooting
| Issue | Possible Cause | Troubleshooting Steps |
| No observable effect | - Degradation of this compound- Insufficient concentration- Short incubation time | - Prepare fresh stock solutions and store them properly.[1]- Perform a dose-response curve to find the optimal concentration.[1]- Optimize the incubation time for your specific endpoint.[1] |
| High background or non-specific effects | - Concentration too high- Solvent effects | - Use the lowest effective concentration determined from your dose-response studies.[1]- Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.1%).[1] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Signaling Mechanisms Linking Neuronal Activity to Gene Expression and Plasticity of the Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Dysfunction of cAMP–Protein Kinase A–Calcium Signaling Axis in Striatal Medium Spiny Neurons: A Role in Schizophrenia and Huntington’s Disease Neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of Pain Mechanisms by Calcium Imaging Approaches | springermedizin.de [springermedizin.de]
Application of Sp-cAMPS in Endothelial Barrier Studies: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for utilizing Sp-Adenosine-3',5'-cyclic monophosphate (Sp-cAMPS) in the investigation of endothelial barrier function. This compound, a cell-permeable and phosphodiesterase-resistant analog of cyclic AMP (cAMP), serves as a powerful tool to explore the molecular mechanisms governing vascular permeability.
Introduction to this compound and Endothelial Barrier Function
The vascular endothelium forms a critical semi-permeable barrier that regulates the passage of fluids, solutes, and cells between the bloodstream and surrounding tissues. Disruption of this barrier is a hallmark of various pathological conditions, including inflammation, sepsis, and tumor metastasis. Cyclic AMP is a key intracellular second messenger known to enhance endothelial barrier integrity. This compound mimics the effects of endogenous cAMP, potently activating its primary downstream effectors, Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[1] This activation triggers a signaling cascade that ultimately strengthens the endothelial barrier, making this compound an invaluable compound for studying barrier regulation and for the development of therapeutics targeting vascular leakage.
The acute effects of this compound are primarily associated with the stabilization of the endothelial barrier. This is achieved through the activation of both PKA and Epac pathways, which converge on the activation of the small GTPase Rac1.[1] Rac1 activation leads to the reinforcement of adherens junctions, primarily through the stabilization of VE-cadherin at cell-cell contacts, and the reorganization of the cortical actin cytoskeleton.[2] Concurrently, PKA can inhibit the activity of RhoA, a GTPase that promotes the formation of contractile stress fibers and destabilizes cell junctions.[3] It is important to note that prolonged elevation of cAMP may have paradoxical effects, potentially leading to increased permeability through transcriptional changes.[4][5]
Core Signaling Pathway of this compound in Endothelial Cells
This compound enhances endothelial barrier function by activating PKA and Epac, which leads to the activation of Rac1 and inhibition of RhoA. This signaling cascade results in the strengthening of adherens junctions and stabilization of the cortical actin cytoskeleton.
References
- 1. benchchem.com [benchchem.com]
- 2. Vascular Endothelial-Cadherin Stabilizes at Cell–Cell Junctions by Anchoring to Circumferential Actin Bundles through α- and β-Catenins in Cyclic AMP-Epac-Rap1 Signal-activated Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Prolonged activation of cAMP signaling leads to endothelial barrier disruption via transcriptional repression of RRAS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prolonged activation of cAMP signaling leads to endothelial barrier disruption via transcriptional repression of RRAS - PMC [pmc.ncbi.nlm.nih.gov]
Probing PKA-Independent Signaling: Application Notes for Studying Epac Pathways with Selective cAMP Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing selective cyclic AMP (cAMP) analogs for the investigation of PKA-independent signaling pathways mediated by the Exchange protein directly activated by cAMP (Epac). A common misconception involves the use of Sp-cAMPS for such studies; however, this compound is a potent activator of Protein Kinase A (PKA) and is therefore not suitable for isolating Epac-specific effects. This document clarifies the roles of different cAMP analogs and details protocols for studying Epac signaling, focusing on the selective Epac activator, 8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-pCPT-2'-O-Me-cAMP).
Introduction to PKA-Independent cAMP Signaling via Epac
Cyclic AMP is a crucial second messenger that, until recently, was thought to mediate its effects primarily through PKA. The discovery of Epac proteins (Epac1 and Epac2) as cAMP-regulated guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2 has unveiled a parallel, PKA-independent branch of cAMP signaling.[1][2] Epac proteins are involved in a multitude of cellular processes, including cell adhesion, exocytosis, regulation of ion channels, and gene expression.[1][3][2] To dissect the specific contributions of the Epac pathway, it is essential to employ pharmacological tools that can selectively activate Epac without stimulating PKA.
While this compound is a valuable tool for studying cAMP-mediated signaling, it is a potent agonist of PKA and not selective for Epac.[4] In contrast, 8-pCPT-2'-O-Me-cAMP has been developed as a highly selective activator of Epac, demonstrating minimal activation of PKA at effective concentrations.[5][6] This selectivity makes it the preferred tool for investigating the PKA-independent effects of cAMP.
Data Presentation: Comparative Potency of cAMP Analogs
The following table summarizes the half-maximal effective concentrations (EC50) of key cAMP analogs for the activation of PKA and Epac, highlighting the selectivity of 8-pCPT-2'-O-Me-cAMP for Epac.
| Compound | Target | EC50 / AC50 | Reference(s) |
| This compound | PKA | ~360 nM (EC50 for activation) | [7] |
| Epac | Not a selective activator | ||
| 8-pCPT-2'-O-Me-cAMP | Epac1 | ~2.2 µM (EC50) | [5] |
| PKA | >10 µM (EC50) | [5] | |
| 6-Bnz-cAMP | PKA | ~0.50 pM (EC50) | [8] |
| Epac | Not a selective activator |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for studying Epac activation.
Caption: Epac signaling pathway activated by selective cAMP analogs.
Caption: General experimental workflow for studying Epac signaling.
Experimental Protocols
The following are detailed protocols for key experiments to assess Epac activation and its downstream signaling pathways.
Rap1 Activation Pull-Down Assay
This assay measures the amount of active, GTP-bound Rap1, which is a direct downstream target of Epac's GEF activity.
Materials:
-
Cells of interest
-
8-pCPT-2'-O-Me-cAMP
-
Lysis/Binding/Wash Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 1% NP-40, 5% glycerol, supplemented with protease and phosphatase inhibitors)
-
RalGDS-RBD (Rap binding domain) agarose (B213101) beads
-
Anti-Rap1 antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 80-90% confluency. Serum-starve cells if necessary. Treat cells with 8-pCPT-2'-O-Me-cAMP (e.g., 50-100 µM) or other compounds for the desired time (e.g., 5-30 minutes).[3]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold Lysis/Binding/Wash Buffer. Scrape cells and clarify the lysate by centrifugation (e.g., 14,000 x g for 10 minutes at 4°C).[3]
-
Protein Quantification: Determine the protein concentration of the supernatant. Normalize all samples to the same concentration.
-
Pull-Down of Active Rap1: To the normalized lysates, add RalGDS-RBD agarose beads. Incubate at 4°C for 1 hour with gentle rotation.[3]
-
Washing: Pellet the beads by centrifugation and wash three times with ice-cold Lysis/Binding/Wash Buffer.[3]
-
Elution: After the final wash, remove all supernatant and resuspend the bead pellet in 2x Laemmli sample buffer. Boil for 5 minutes to elute the bound proteins.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with an anti-Rap1 antibody. Detect with an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate.
-
Analysis: Quantify the band intensity of the pulled-down Rap1-GTP. As a control, run a parallel Western blot with a fraction of the total cell lysate to determine the total Rap1 levels.
Measurement of Intracellular Calcium Mobilization
Epac activation can lead to the release of calcium from intracellular stores in certain cell types.[9] This can be monitored using fluorescent calcium indicators like Fluo-4 AM.
Materials:
-
Cells plated on glass-bottom dishes or 96-well plates
-
Fluo-4 AM
-
Pluronic F-127 (optional, to aid dye loading)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
8-pCPT-2'-O-Me-cAMP
-
Fluorescence microscope or plate reader with kinetic reading capabilities
Procedure:
-
Cell Plating: Seed cells on an appropriate imaging plate and allow them to adhere overnight.
-
Dye Loading: Prepare a Fluo-4 AM loading solution in HBSS (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127). Remove the culture medium from the cells, wash once with HBSS, and then add the Fluo-4 AM loading solution.
-
Incubation: Incubate the cells at 37°C for 30-60 minutes in the dark to allow for dye loading and de-esterification.
-
Washing: Remove the loading solution and wash the cells gently with HBSS two to three times to remove excess dye. Add fresh HBSS to the cells.
-
Image Acquisition: Place the plate on the microscope or in the plate reader. Acquire a baseline fluorescence reading (Excitation ~490 nm, Emission ~525 nm).
-
Stimulation and Measurement: Add 8-pCPT-2'-O-Me-cAMP to the cells and immediately begin recording the fluorescence intensity over time. A rapid increase in fluorescence indicates a rise in intracellular calcium.
-
Data Analysis: Quantify the change in fluorescence intensity over time. The peak fluorescence intensity relative to the baseline is a measure of the magnitude of the calcium response.
Detection of ERK Phosphorylation by Western Blot
Epac-Rap1 signaling can lead to the activation of the Extracellular signal-Regulated Kinase (ERK) pathway in some cellular contexts.[10]
Materials:
-
Cells of interest
-
8-pCPT-2'-O-Me-cAMP
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Culture and Treatment: Grow cells to 80-90% confluency. Treat with 8-pCPT-2'-O-Me-cAMP for various time points (e.g., 5, 15, 30, 60 minutes) to determine the kinetics of ERK activation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.[2]
-
Protein Quantification: Determine and normalize protein concentrations for all samples.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour at room temperature.[2]
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.[2]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: To normalize for protein loading, the same membrane can be stripped of the phospho-antibody and re-probed with an antibody against total ERK1/2.[2]
-
Analysis: Quantify the band intensities for both phosphorylated and total ERK. The ratio of phospho-ERK to total ERK represents the level of ERK activation.
By employing the selective Epac activator 8-pCPT-2'-O-Me-cAMP and the detailed protocols provided, researchers can effectively dissect the PKA-independent signaling pathways mediated by Epac and gain a deeper understanding of their roles in various physiological and pathological processes.
References
- 1. benchchem.com [benchchem.com]
- 2. 3.4. Western Blotting and Detection [bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. Chemical tools selectively target components of the PKA system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 8-pCPT-2'-O-Me-cAMP BIOLOG Life Science Institute [biolog.de]
- 7. Protein kinase A - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Sp-cAMPS in High-Throughput Screening for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic AMP (cAMP) is a pivotal second messenger that orchestrates a multitude of cellular processes by activating downstream effectors, primarily cAMP-dependent Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).[1][2] The transient nature of endogenous cAMP, due to its rapid hydrolysis by phosphodiesterases (PDEs), presents a significant hurdle in dissecting its signaling pathways.[1] Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer (Sp-cAMPS), is a potent, phosphodiesterase-resistant cAMP analog that provides sustained and maximal activation of PKA.[1][2] These properties make this compound an invaluable tool in high-throughput screening (HTS) for the discovery of novel therapeutics targeting the cAMP signaling cascade.
This compound is a phosphorothioate (B77711) analog of cAMP where a non-bridging oxygen atom in the cyclic phosphate (B84403) moiety is replaced by sulfur. This modification creates a chiral center, resulting in two diastereomers: the Sp-isomer, which acts as a potent PKA agonist, and the Rp-isomer (Rp-cAMPS), which functions as a competitive antagonist.[1] This agonist/antagonist pairing is instrumental for validating PKA-dependent effects in cellular and biochemical assays.[3][4]
These application notes provide a comprehensive guide to utilizing this compound in HTS campaigns, covering key signaling pathways, detailed experimental protocols, and quantitative data for robust assay design.
Signaling Pathways Involving cAMP
The canonical cAMP signaling pathway begins with the activation of a G-protein coupled receptor (GPCR), which in turn stimulates adenylyl cyclase to produce cAMP from ATP.[1] cAMP then activates its primary effectors, PKA and Epac.[1][5] this compound bypasses the upstream GPCR and adenylyl cyclase activation, directly and persistently activating PKA.[1]
PKA and Epac Signaling
Upon binding cAMP (or this compound), the regulatory subunits of the PKA holoenzyme release the catalytic subunits, which then phosphorylate a wide array of downstream substrates, leading to various cellular responses.[3] Epac proteins, on the other hand, act as guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2, initiating PKA-independent signaling cascades.[6][7] Depending on the cellular context, PKA and Epac can act independently, synergistically, or even antagonistically to regulate cellular functions.[7]
Quantitative Data
The following tables summarize key quantitative parameters for this compound and related compounds to aid in experimental design.
| Compound | Target | Parameter | Value | Reference |
| This compound | PKA Type I | Ka | 15 µM | [1] |
| PKA Type II | Ka | 2.5 µM | [1] | |
| PDE3A | Ki | 47.6 µM | [4] | |
| Sp-2-Cl-cAMPS | PfPKAr | Binding Affinity | 8.9 nM | [8] |
| Sp-8-Br-cAMPS | PfPKAr | Binding Affinity | 1.3 µM | [8] |
| cAMP | PfPKAr | Binding Affinity | 1.2 nM | [8] |
| Rp-cAMPS | PKA | Antagonist | Competitive | [1][4] |
Note: Ka (activation constant) and Ki (inhibition constant) values can vary depending on the specific assay conditions.
High-Throughput Screening Protocols
This compound is amenable to various HTS formats, including biochemical and cell-based assays.
In Vitro PKA Kinase Assay (ELISA-based) for Inhibitor Screening
This assay measures the ability of PKA to phosphorylate a specific substrate and is ideal for screening compound libraries for PKA inhibitors.[1]
Detailed Protocol:
-
Plate Preparation:
-
Reaction Setup:
-
To each well, add the test compound from the screening library.
-
Add purified recombinant PKA catalytic subunit solution.[1]
-
Pre-incubate the kinase with the test compound for 10-20 minutes at room temperature.[1]
-
Add this compound to a final concentration of 10-100 µM to ensure maximal PKA activation.[1]
-
-
Initiation and Incubation:
-
Detection:
-
Stop the reaction by aspirating the contents and washing the wells.[1]
-
Add a phosphospecific primary antibody that recognizes the phosphorylated substrate and incubate for 60 minutes at room temperature.[1]
-
Wash the wells and add an HRP-conjugated secondary antibody. Incubate for 30 minutes.[1]
-
Add a suitable substrate (e.g., TMB) and measure the absorbance using a microplate reader. A decrease in signal compared to the control (no inhibitor) indicates PKA inhibition.
-
FRET-Based Live-Cell Assay for Modulators of cAMP Signaling
Förster Resonance Energy Transfer (FRET)-based biosensors for cAMP, such as those based on Epac, allow for real-time monitoring of intracellular cAMP levels in living cells, making them suitable for HTS of GPCR agonists and antagonists.[9][10]
Detailed Protocol:
-
Cell Culture and Plating:
-
Compound Addition:
-
For agonist screening, add test compounds directly to the cells.
-
For antagonist screening, pre-incubate cells with test compounds before adding a known agonist (e.g., forskolin (B1673556) or a specific GPCR agonist).
-
-
FRET Measurement:
-
Data Analysis:
-
Calculate the change in FRET ratio in response to compound treatment.
-
For agonist screening, an increase in the FRET ratio identifies potential activators of the target GPCR or adenylyl cyclase.
-
For antagonist screening, a blunted response to the known agonist identifies potential inhibitors.
-
High-Content Screening (HCS) for PKA-Mediated Phenotypes
HCS can be employed to screen for compounds that induce or inhibit PKA-mediated cellular events, such as changes in cell morphology, protein translocation, or gene expression.
Detailed Protocol for CREB Phosphorylation:
-
Cell Culture and Treatment:
-
Plate cells of interest in 384-well imaging plates.
-
Treat cells with test compounds in the presence or absence of this compound (e.g., 10-100 µM) for a predetermined time.[5]
-
-
Immunofluorescence Staining:
-
Fix, permeabilize, and block the cells.
-
Incubate with a primary antibody against phosphorylated CREB (pCREB Ser133).[1]
-
Wash and incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system.
-
Use image analysis software to quantify the nuclear intensity of the pCREB signal.
-
An increase in nuclear pCREB staining indicates activation of the PKA pathway.
-
Cross-Validation of HTS Hits
It is crucial to validate that the observed effects of hit compounds are specifically mediated through the intended target (e.g., PKA).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. EPAC proteins transduce diverse cellular actions of cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cAMP-Dependent Signaling Pathways as Potential Targets for Inhibition of Plasmodium falciparum Blood Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A cAMP Biosensor-Based High-Throughput Screening Assay for Identification of Gs-Coupled GPCR Ligands and Phosphodiesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A High Throughput Screening Assay System for the Identification of Small Molecule Inhibitors of gsp | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Troubleshooting lack of effect with Sp-cAMPS application
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Sp-cAMPS.
Troubleshooting Guide
Users experiencing a lack of effect with this compound application should consult the following guide for potential causes and recommended solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or weaker than expected biological response | Compound Degradation: Improper storage, repeated freeze-thaw cycles, or extreme pH of the experimental buffer can lead to the degradation of this compound.[1][2] | Prepare fresh stock solutions and store them in single-use aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[1][3] Ensure the pH of your experimental buffer is within a neutral range (pH 7.2-7.4).[1] |
| Incorrect Concentration: Errors in dilution calculations, pipette inaccuracies, or an insufficient concentration for the specific cell type can result in a lack of effect.[1][4] The concentration needed to see an effect in intact cells can be significantly higher than the in vitro EC50 for PKA activation.[5] | Recalculate all dilutions and use a calibrated pipette.[1] Perform a dose-response experiment to determine the optimal concentration for your specific experimental system.[2][6][7] A typical starting range is 10 µM to 200 µM.[6] | |
| Poor Cell Permeability: While designed to be cell-permeable, the efficiency can vary between cell types.[4][8][9] | Increase the incubation time to allow for sufficient intracellular accumulation. For enhanced permeability, consider using an acetoxymethyl (AM) ester prodrug version, like this compound-AM, which is more lipophilic.[10] | |
| Cell Health Issues: Unhealthy or over-confluent cells may not respond appropriately to stimuli.[1][2] | Ensure cells are in the logarithmic growth phase and exhibit healthy morphology. Use cells within a consistent and low passage number range.[1][11] | |
| High Phosphodiesterase (PDE) Activity: Although this compound is resistant to hydrolysis by PDEs, high endogenous PDE activity can still reduce its effective concentration over time.[4][8][12][13] | Use the shortest effective incubation time.[4] Consider co-incubation with a broad-spectrum PDE inhibitor like IBMX to mitigate degradation, but be aware of the inhibitor's own potential biological effects.[4][13] | |
| PKA-Independent Pathway: The biological process under investigation may not be regulated by the PKA pathway.[2] | Confirm that your system is responsive to PKA activation using a known positive control. Use the inactive analog Rp-cAMPS as a negative control to verify that the expected effect is PKA-dependent.[11] | |
| Variability in results between experiments | Inconsistent Solution Preparation: Differences in the preparation of working solutions can introduce variability.[1] | Follow a standardized protocol for preparing working solutions for every experiment.[1] |
| Degradation of Stock Solution: Using an old or improperly stored stock solution can lead to inconsistent results.[1] | Always use a fresh aliquot for each experiment. If the stock is old, prepare a new stock from powder.[1] | |
| Different Batches of this compound: Potency can vary between manufacturing batches.[1] | If using a new batch, perform a dose-response curve to confirm its potency relative to the previous batch.[1] | |
| Precipitate forms in solution upon thawing or dilution | Low Solubility: The buffer composition may not be suitable for the desired final concentration of this compound.[1] The sodium salt form of this compound generally has better water solubility and stability.[6][14] | Gently warm the solution to 37°C and vortex or sonicate briefly to aid dissolution.[1] Test the solubility in your experimental buffer beforehand. If precipitation persists, consider preparing a fresh solution in a different validated buffer.[1] |
| High cell death at desired working concentration | Cytotoxicity: High concentrations of this compound (often above 100 µM) can induce cell cycle arrest or apoptosis due to prolonged or excessive PKA activation.[6] | Perform a dose-response curve to determine the cytotoxic threshold (IC50) in your cell line using a viability assay (e.g., MTT). Use the lowest effective concentration that elicits the desired biological response.[6] Co-treatment with a PKA inhibitor like Rp-cAMPS should rescue the cytotoxic effect if it is PKA-mediated.[6] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (Sp-isomer of adenosine-3',5'-cyclic monophosphorothioate) is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP).[1][15] Its primary mechanism of action is the activation of cAMP-dependent Protein Kinase A (PKA).[11][14] this compound mimics endogenous cAMP by binding to the regulatory subunits of the PKA holoenzyme, which causes the release and activation of the catalytic subunits.[11][16] These active subunits then phosphorylate downstream target proteins.[11] A key advantage of this compound is its phosphorothioate (B77711) modification, which makes it significantly more resistant to degradation by phosphodiesterases (PDEs) compared to native cAMP, ensuring a more stable and sustained activation of PKA.[8][12][15]
Q2: What is the appropriate negative control for an this compound experiment?
The most appropriate negative control is its diastereomer, Rp-cAMPS.[11] Rp-cAMPS is also cell-permeable but acts as a competitive antagonist of PKA.[6][11] It binds to the PKA regulatory subunits but does not induce the conformational change needed to release the catalytic subunits, thereby inhibiting PKA activation.[11][17] Using Rp-cAMPS helps to confirm that the observed biological effects are specifically due to PKA activation and not off-target effects of the compound.[2][11]
Q3: How can I confirm that this compound is activating PKA in my cells?
To confirm PKA activation, you should measure the phosphorylation of known downstream PKA substrates. A common and reliable method is to perform a Western blot analysis to detect an increase in the phosphorylated forms of proteins like cAMP Response Element-Binding Protein (CREB) or Vasodilator-Stimulated Phosphoprotein (VASP) following this compound treatment.[11][18][19]
Q4: What are the optimal storage and handling conditions for this compound?
This compound powder should be stored in a tightly sealed container at -20°C, protected from moisture and light.[1][20] Stock solutions should be prepared in an appropriate solvent (e.g., sterile water or DMSO), aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -20°C for up to one month or -80°C for up to six months.[1][3]
Q5: What is a typical effective concentration for this compound?
The optimal working concentration is highly dependent on the cell type and the specific biological endpoint being measured.[6] A general starting range for cell culture experiments is 10 µM to 200 µM.[6][21][22] It is strongly recommended to perform a dose-response experiment to determine the lowest effective concentration for your specific system to minimize potential off-target effects.[2][7]
Q6: Are there any known off-target effects of this compound?
Yes. While this compound is a potent PKA activator, it can have off-target effects, particularly at higher concentrations. The most well-characterized off-target interaction is the competitive inhibition of certain phosphodiesterases (PDEs), such as PDE3A (Ki of 47.6 µM).[13][14][23] This can lead to an accumulation of endogenous cAMP, which might complicate data interpretation.[13] this compound may also interact with other cyclic nucleotide-binding proteins like the Exchange Protein directly Activated by cAMP (Epac).[13][15]
Quantitative Data
Effective Concentrations of this compound Analogs
The following table summarizes concentrations of this compound and related analogs used in various experimental contexts. This data should serve as a starting point for designing dose-response experiments.
| Compound/Analog | Cell Type/System | Concentration Range | Observed Effect |
| This compound | Coronary & Aortic Endothelial Cells | 200 µM | Increased albumin permeability[21] |
| This compound | Endothelial Cells (General) | 50 µM - 200 µM | Used for studying endothelial barrier function[22] |
| This compound | General Cell Culture | 10 µM - 200 µM | General range for PKA activation[6] |
| This compound | Hepatocytes | Not specified | Mimics glucagon-stimulated increases in Ca2+[3][14] |
| This compound-AM | Cortical neurons, PC12, HEK293 | 10 µM - 100 µM | Activation of PKA and downstream CREB phosphorylation[19] |
Experimental Protocols
Protocol 1: Dose-Response Assay for Determining Optimal this compound Concentration
This protocol is designed to identify the optimal, non-toxic concentration of this compound that elicits the desired biological response (e.g., PKA activation).
-
Cell Seeding: Plate cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.[7]
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., 100 mM in sterile water or DMSO). Create a series of serial dilutions in pre-warmed cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM, 200 µM).[7]
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a "vehicle-only" control (medium with the same final concentration of the solvent used for the stock solution).[7]
-
Incubation: Incubate the cells for a predetermined period (e.g., 15-30 minutes for phosphorylation events, or longer for gene expression changes) at 37°C in a humidified incubator with 5% CO2.[7][24]
-
Endpoint Analysis: After incubation, proceed with your specific assay to measure the biological response. This could involve preparing cell lysates for Western blot analysis (see Protocol 2) or performing a cell viability assay (e.g., MTT) to assess cytotoxicity in parallel plates.[6][7]
-
Data Analysis: Plot the measured biological response against the log of the this compound concentration to generate a dose-response curve and determine the EC50 (the concentration that produces 50% of the maximal response).[7]
Protocol 2: Western Blot Analysis of PKA Substrate Phosphorylation
This protocol confirms PKA activation by detecting the phosphorylation of a known substrate, such as CREB or VASP.
-
Cell Treatment: Treat cells with the determined optimal concentration of this compound, a vehicle control, and an Rp-cAMPS negative control for the desired time.[11]
-
Protein Extraction: After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[1][19]
-
Protein Quantification: Collect the cell lysates and clarify by centrifugation. Determine the protein concentration of each lysate using a standard method like the BCA assay.[7][11]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[11]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.[11]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of your target PKA substrate (e.g., anti-phospho-CREB or anti-phospho-VASP).[11]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again three times with TBST.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
-
Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody for the total (non-phosphorylated) form of the substrate or a loading control protein like GAPDH or β-actin.[11]
Visualizations
Caption: The cAMP/PKA signaling pathway and the mechanism of action of this compound.
Caption: A logical workflow for troubleshooting the lack of effect with this compound.
Caption: General experimental workflow for a dose-response assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Cyclic nucleotides as affinity tools: phosphorothioate cAMP analogues address specific PKA subproteomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
How to address high background with Sp-cAMPS treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists encountering high background signals in their experiments with Sp-cAMPS. Our goal is to help you diagnose and resolve these issues to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer) is a cell-permeable analog of cyclic AMP (cAMP). Its primary mechanism of action is the direct activation of cAMP-dependent Protein Kinase A (PKA).[1] Unlike endogenous cAMP, this compound is resistant to hydrolysis by phosphodiesterases (PDEs), leading to sustained PKA activation.[1]
Q2: What are the common causes of high background when using this compound?
High background can obscure the specific effects of this compound.[2] Common causes include:
-
High Basal cAMP Levels: Cells may have elevated baseline cAMP levels, masking the effect of this compound.[2][3]
-
Endogenous Agonist Production: Cells in culture can secrete signaling molecules that activate the cAMP pathway.[2]
-
Reagent Contamination: Contaminants in reagents or media can non-specifically stimulate signaling pathways.[2]
-
Off-Target Effects: At high concentrations, this compound can have off-target effects, such as inhibiting certain phosphodiesterases (e.g., PDE3A).[1][4][5]
-
Cell Health and Confluency: Unhealthy or overly confluent cells can exhibit altered signaling responses.[2]
Q3: I'm observing high background in my control (untreated) cells. What should I do?
High background in control cells can be addressed by:
-
Serum Starvation: Serum-starve cells for 2-24 hours before the experiment to reduce baseline signaling.[2]
-
Thorough Washing: Wash cells thoroughly with phosphate-buffered saline (PBS) before adding this compound to remove any secreted signaling molecules.[2]
-
Use Fresh Reagents: Ensure all media, buffers, and reagents are fresh and free of contamination.[6]
Troubleshooting Guide: High Background with this compound Treatment
This guide provides a systematic approach to troubleshooting high background signals in your experiments.
Problem: High background signal observed in both control and this compound-treated samples.
This issue often points to factors that elevate the baseline signal, making it difficult to discern the specific effect of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high background.
Problem: High background or non-specific effects observed specifically with this compound treatment.
If the high background is only apparent after adding this compound, the issue may be related to the compound itself or its interaction with your experimental system.
Troubleshooting Steps
| Potential Cause | Recommended Solution |
| This compound Concentration Too High | Perform a dose-response experiment to determine the optimal concentration. Typical starting concentrations range from 1 µM to 100 µM.[1][7] |
| Off-Target Effects | At higher concentrations, this compound can inhibit certain PDEs.[4][5] Use the lowest effective concentration from your dose-response curve.[1] Consider using a more specific PKA activator if off-target effects are suspected.[1] |
| Compound Degradation or Impurities | Use a fresh vial of this compound from a reputable supplier.[8] Store stock solutions in small aliquots at -20°C or -80°C to avoid freeze-thaw cycles.[4][6] |
| Solvent Effects | Run a vehicle control with the solvent used to dissolve this compound (e.g., DMSO or water) at the same final concentration.[8] |
| Cellular Stress Response | High concentrations of this compound can be cytotoxic.[7] Perform a cell viability assay (e.g., MTT) to ensure the concentration used is not toxic.[8] |
Experimental Protocols
Protocol 1: Dose-Response Experiment for this compound
This protocol helps determine the optimal concentration of this compound for your specific cell type and experimental endpoint.
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.[1]
-
Compound Preparation: Prepare a stock solution of this compound. Create serial dilutions in pre-warmed cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).[1]
-
Cell Treatment: Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle-only control.[1]
-
Incubation: Incubate the cells for a predetermined period (e.g., 15 minutes to 24 hours) at 37°C.[1]
-
Downstream Analysis: Perform your desired assay to measure the effect of this compound (e.g., Western blot for PKA substrate phosphorylation).
Protocol 2: Western Blot for Phospho-VASP (PKA Substrate)
This protocol is used to confirm PKA activation by this compound.
-
Cell Treatment: Treat cells with the optimal concentration of this compound (determined from the dose-response experiment) for the desired time. Include negative controls (vehicle and/or Rp-cAMPS).[2]
-
Cell Lysis: Wash cells with cold PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.[2]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF membrane.[2]
-
Immunoblotting:
-
Normalization: Strip and re-probe the membrane with an antibody for total VASP or a loading control (e.g., GAPDH, β-actin).[2]
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling pathway.
References
Technical Support Center: Optimizing Sp-cAMPS Experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the use of Sp-cAMPS in their experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (Sp-adenosine-3',5'-cyclic monophosphorothioate) is a cell-permeable analog of cyclic AMP (cAMP).[1][2] Its primary function is to act as a potent activator of cAMP-dependent Protein Kinase A (PKA).[1][2][3][4][5] Unlike the endogenous second messenger cAMP, this compound is highly resistant to degradation by phosphodiesterases (PDEs), the enzymes that normally break down cAMP.[1][3][6][7][8] This resistance allows for a more stable and sustained activation of the PKA signaling pathway, making it a valuable tool for in vitro studies.[1][4][6][7]
Q2: What is the principal signaling pathway activated by this compound?
This compound directly binds to the regulatory subunits of PKA, causing a conformational change that releases the active catalytic subunits.[2] These activated subunits then phosphorylate a variety of downstream target proteins in both the cytoplasm and the nucleus.[1] A key target is the transcription factor CREB (cAMP Response Element-Binding protein), and its phosphorylation regulates cellular processes such as gene expression, cell growth, differentiation, and metabolism.[1][6]
Q3: Why should I use this compound over other cAMP analogs like 8-Br-cAMP or db-cAMP?
This compound exhibits greater resistance to hydrolysis by PDEs when compared to other analogs like 8-Br-cAMP or dibutyryl-cAMP (db-cAMP).[1][7] This ensures a more consistent and prolonged activation of PKA.
Q4: What is the appropriate negative control for an this compound experiment?
The diastereomer of this compound, Rp-cAMPS (Rp-adenosine-3',5'-cyclic monophosphorothioate), is the recommended negative control.[2] Rp-cAMPS is also cell-permeable but functions as a competitive antagonist of PKA, binding to the regulatory subunits without causing the release of the catalytic subunits, thus inhibiting PKA activation.[2][3][9] Using Rp-cAMPS helps to confirm that the observed effects are specifically due to PKA activation.[2]
Q5: How can I confirm that this compound is activating PKA in my experiment?
To verify PKA activation, you can measure the phosphorylation of known PKA substrates.[2] A common method is to perform a Western blot analysis to detect the phosphorylated forms of proteins like CREB at Serine-133 or Vasodilator-Stimulated Phosphoprotein (VASP).[2][6] An increase in the phosphorylation of these targets after this compound treatment is indicative of PKA activation.[2]
Troubleshooting Guide
Issue 1: No observable cellular response after this compound treatment.
| Possible Cause | Recommended Solution |
| Incorrect Incubation Time | The optimal incubation time is dependent on the cell type and the specific endpoint being measured. It is recommended to perform a time-course experiment (e.g., 15 min, 30 min, 1 hr, 4 hr, 24 hr) to determine the ideal duration for your specific experimental conditions.[1][9] |
| Suboptimal Concentration | The effective concentration of this compound can vary between different cell types. A dose-response experiment should be conducted to identify the optimal concentration for your system.[1][2] |
| Reagent Degradation | Improper storage or multiple freeze-thaw cycles can lead to the degradation of the this compound stock solution. It is advisable to use a fresh aliquot or prepare a new solution.[1][9] |
| High Endogenous PDE Activity | High levels of phosphodiesterase activity within your experimental system could be hydrolyzing this compound, thereby reducing its effective concentration. Co-incubation with a broad-spectrum PDE inhibitor, such as IBMX, may help to alleviate this issue.[10][11] |
Issue 2: Cells exhibit signs of toxicity or death following treatment.
| Possible Cause | Recommended Solution |
| Concentration is Too High | High concentrations of this compound can be cytotoxic to certain cell lines.[1] It is important to perform a dose-response curve to determine the IC50 for cytotoxicity and use the lowest effective concentration that produces the desired biological effect.[12] |
| Prolonged Exposure | Continuous exposure to this compound, especially at high concentrations, can induce cell death. Reducing the incubation time may be sufficient to trigger the desired downstream effects without causing toxicity.[1][12] |
| Solvent Toxicity | If using a solvent like DMSO to dissolve this compound, ensure that the final concentration in the culture medium is non-toxic (typically below 0.5%).[1] |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Recommended Solution |
| Variability in Cell Culture | Use cells within a consistent and low passage number range, as cellular responses can change with repeated subculturing. Ensure consistent cell seeding density and health.[2][11] |
| Inconsistent Reagent Preparation | Prepare fresh dilutions for each experiment using calibrated pipettes and ensure thorough mixing to maintain consistency.[11] |
| Compound Stability | Ensure that this compound is stored correctly, typically at -20°C or -80°C, and is protected from moisture and light to prevent degradation.[10] |
Quantitative Data Summary
The optimal incubation time and concentration for this compound are highly dependent on the specific cell type and the experimental endpoint. The following tables provide general guidelines.
Table 1: Recommended Incubation Times for Different Cellular Events
| Cellular Event | Typical Incubation Time | Notes |
| Protein Phosphorylation (e.g., CREB) | 5 - 60 minutes | Rapid response, ideal for short-term stimulation studies.[6] |
| Gene Expression | 2 - 24 hours | Dependent on the kinetics of transcription and translation of the target gene.[13] |
| Protein Expression | 12 - 72 hours | Dependent on the half-life of the protein of interest.[1] |
| Acute Effects on Ion Channel Activity | A few minutes | Sufficient for observing immediate changes in neuronal activity.[9] |
Table 2: Suggested Concentration Ranges for Different Cell Types
| Cell Type | Typical Concentration Range (µM) | Notes |
| Immortalized Cell Lines (e.g., HEK293, HeLa) | 50 - 250 | These cells are generally robust, but a dose-response is still crucial.[1] |
| Primary Cells (e.g., hepatocytes, neurons) | 10 - 100 | Often more sensitive; it is advisable to start with lower concentrations to avoid cytotoxicity.[1] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The diagram below illustrates the canonical cAMP signaling pathway and the role of this compound in activating PKA.
General Experimental Workflow for this compound Treatment
The following diagram outlines a typical workflow for treating cultured cells with this compound and subsequent analysis.
Troubleshooting Workflow
This diagram provides a logical approach to troubleshooting common issues in this compound experiments.
Detailed Experimental Protocols
Protocol 1: PKA Activation Assay in Cultured Cells via Western Blot
This protocol details the assessment of PKA activation by measuring the phosphorylation of CREB.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound
-
Rp-cAMPS (negative control)
-
Vehicle control (e.g., DMSO or sterile water)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay reagents (e.g., BCA)
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in an appropriate culture vessel and allow them to adhere and reach 70-80% confluency.[6][13]
-
Serum Starvation (Optional): To reduce basal signaling, you may replace the culture medium with serum-free medium for 2-4 hours before stimulation.[6]
-
Treatment:
-
Prepare working solutions of this compound, Rp-cAMPS, and a vehicle control in the appropriate medium.
-
Aspirate the medium from the cells and add the prepared treatment or control media.
-
Incubate for the desired time (e.g., 15-30 minutes for pCREB).[6]
-
-
Cell Lysis:
-
Place the culture plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.[6]
-
Add an appropriate volume of ice-cold lysis buffer to each well.
-
Scrape the cells and collect the lysate.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.[2]
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-CREB overnight at 4°C.[6]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
To normalize, strip the membrane and re-probe with an antibody against total CREB.[6]
-
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
Cells of interest
-
96-well plates
-
This compound
-
Vehicle control
-
Positive control for cytotoxicity (e.g., staurosporine)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.[2]
-
Treatment: Treat the cells with a range of concentrations of this compound, a vehicle control, and a positive control.[2]
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[2][12]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution to dissolve the formazan (B1609692) crystals.[2]
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Sp-cAMPS degradation and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of Sp-cAMPS in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a preferred tool in research?
This compound (Sp-Adenosine-3',5'-cyclic monophosphorothioate) is a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in many biological processes. It is a potent activator of cAMP-dependent Protein Kinase A (PKA).[1][2][3] The key advantage of this compound is its phosphorothioate (B77711) modification, which makes it significantly more resistant to hydrolysis by phosphodiesterases (PDEs), the enzymes that naturally degrade cAMP.[1][2][3] This resistance allows for a more sustained and stable activation of the PKA signaling pathway in experiments, providing a clearer window into the downstream effects of cAMP signaling.[1][2]
Q2: What are the primary causes of this compound degradation?
While highly resistant to enzymatic degradation by PDEs, this compound is not completely immune to degradation.[2] The two main causes are:
-
Enzymatic Hydrolysis: Although significantly slower than with cAMP, some hydrolysis can occur in experimental systems with high concentrations of certain PDE isozymes.[2]
-
Non-Enzymatic Hydrolysis: The primary pathway for non-enzymatic degradation is hydrolysis of the cyclic phosphorothioate group, a process that can be influenced by pH and temperature.[1]
Q3: How should this compound powder and stock solutions be stored to ensure stability?
Proper storage is critical to maintain the integrity and activity of this compound.[1][2] Recommendations are summarized in the table below. For long-term stability, it is best to store this compound as a lyophilized powder.[1]
Q4: What solvents should be used for preparing this compound stock solutions?
The salt forms of this compound, such as the sodium or triethylammonium (B8662869) salt, are generally soluble in aqueous solutions like sterile, nuclease-free water or DMSO.[1][4] The sodium salt is often recommended due to its good water solubility and stability.[2][4] For high concentrations in DMSO (e.g., 100 mg/mL), sonication may be required to fully dissolve the compound.[1] Always use high-purity, sterile solvents.[1]
Q5: Is it acceptable to repeatedly freeze and thaw this compound stock solutions?
No, it is strongly recommended to avoid repeated freeze-thaw cycles.[1] Each cycle can contribute to the degradation of the compound and introduce variability into your experiments.[1] It is best practice to prepare single-use aliquots of your stock solution to maintain its integrity.[1]
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments with this compound.
Issue 1: Inconsistent or no biological effect is observed.
-
Possible Cause 1: Degradation of this compound.
-
Solution: Ensure that the this compound powder and stock solutions have been stored correctly according to the recommended conditions (see Table 1).[1][2] Prepare fresh working solutions for each experiment from a new, single-use aliquot of the stock solution.[1] Avoid repeated freeze-thaw cycles.[1] Verify that the pH of your experimental buffer is within a neutral range (e.g., 7.2-7.4), as extreme pH can accelerate hydrolysis.[1]
-
-
Possible Cause 2: Incorrect Concentration.
-
Solution: Carefully recalculate all dilutions from the stock solution to the final working concentration. Use calibrated pipettes to ensure accuracy. If possible, consider performing a concentration verification.[1]
-
-
Possible Cause 3: Poor Cell Health.
-
Solution: Ensure that cells are healthy, in the logarithmic growth phase, and not over-confluent, as these conditions can lead to a blunted or inconsistent response.[1]
-
-
Possible Cause 4: High Phosphodiesterase (PDE) Activity.
Issue 2: A precipitate forms in the this compound solution upon thawing or dilution.
-
Possible Cause 1: Low Solubility in the Dilution Buffer.
-
Solution: The composition of your experimental buffer may not be suitable for the desired final concentration of this compound.[1] Gently warm the solution to 37°C and vortex or sonicate briefly to aid dissolution.[1] If the precipitate persists, consider preparing a fresh solution in a different, validated buffer system. It is advisable to test the solubility of this compound in your experimental buffer at the desired final concentration before treating your cells.[1]
-
-
Possible Cause 2: Buffer Incompatibility.
-
Solution: Components of your experimental buffer may be reacting with the this compound salt. Test solubility in a simpler buffer system (e.g., sterile water) first to identify potential incompatibilities.[4] Ensure the pH of your buffer is within a stable range, typically around a physiological pH of 7.4.[4]
-
Issue 3: There is significant variability in results between experiments.
-
Possible Cause 1: Inconsistent Preparation of Working Solutions.
-
Solution: Follow a standardized and documented protocol for the preparation of working solutions for every experiment to ensure consistency.
-
-
Possible Cause 2: Degradation of Stock Solution Over Time.
-
Solution: Always use a fresh, single-use aliquot of your stock solution for each experiment to avoid issues related to the degradation of a stock solution that has been stored for a prolonged period or subjected to multiple freeze-thaw cycles.[1]
-
-
Possible Cause 3: Use of Different Batches of this compound.
-
Solution: If possible, use the same batch of this compound for a series of related experiments to minimize variability.
-
Data Presentation
Quantitative Data Summary
The following tables provide a summary of storage conditions and the comparative stability of this compound.
Table 1: Recommended Storage Conditions for this compound [1]
| Form | Storage Temperature | Duration | Key Recommendations |
|---|---|---|---|
| Powder (Solid) | -20°C | Years | Keep in a tightly sealed container, protected from moisture and light. |
| Stock Solution | -80°C | Up to 6 months | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Protect from light. |
| Stock Solution | -20°C | Up to 1 month | Suitable for shorter-term storage. Aliquot and protect from light. |
Table 2: Illustrative Comparative Metabolic Stability of cAMP Analogs Against Phosphodiesterases (PDEs) [2]
This table presents illustrative relative values to demonstrate the significantly higher stability of this compound against enzymatic hydrolysis compared to cAMP and other analogs. A lower Vmax indicates slower degradation.
| Compound | Relative Vmax by PDE1 | Relative Vmax by PDE2 | Relative Vmax by PDE3 | Relative Vmax by PDE4 |
| cAMP | 100% | 100% | 100% | 100% |
| 8-Bromo-cAMP | ~40% | ~20% | ~50% | ~30% |
| Dibutyryl-cAMP (db-cAMP) | <10% | <5% | <15% | <10% |
| This compound | <5% | <2% | <5% | <5% |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution using this compound sodium salt (Molecular Weight: 367.24 g/mol ).
Materials:
-
This compound sodium salt powder
-
Sterile, nuclease-free water or DMSO
-
Sterile, light-protected microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh out 3.67 mg of this compound sodium salt powder in a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of sterile water or DMSO to the tube.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If solubility issues arise, brief sonication can be applied.[1]
-
Aliquoting: Dispense the stock solution into single-use, sterile, light-protected microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
Protocol 2: Assessing the Stability of this compound in Cell Culture via HPLC
This protocol provides a method to determine the stability and calculate the half-life of this compound in a specific cell culture system.[2]
Materials:
-
Cultured cells of interest
-
Cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (B52724) (HPLC grade)
-
Internal standard (e.g., a stable, isotope-labeled cAMP analog)
-
HPLC system with a C18 column
Procedure:
-
Cell Culture: Plate cells in multi-well plates and grow to the desired confluency.
-
Treatment: Prepare a working solution of this compound in cell culture medium at the desired final concentration.
-
Time-Course Incubation: Add the this compound-containing medium to the cells. At various time points (e.g., 0, 1, 4, 8, 24 hours), collect both the cell culture supernatant and the cell lysates.[2]
-
Sample Preparation: a. To both supernatant and lysate samples, add an internal standard. b. Precipitate proteins by adding an equal volume of cold acetonitrile. c. Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness. e. Reconstitute the sample in the mobile phase for HPLC analysis.[2]
-
HPLC Analysis: a. Inject the prepared samples into the HPLC system. b. Separate this compound from its potential degradation products using a suitable mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).[2] c. Quantify the amount of intact this compound at each time point by comparing its peak area to that of the internal standard.
-
Data Analysis: Plot the concentration of this compound as a function of time to determine its stability and calculate its half-life in your specific experimental system.[2]
Protocol 3: PKA Activation Assay using Western Blot for Phospho-CREB
This protocol assesses PKA activation by measuring the phosphorylation of a key downstream target, CREB (cAMP response element-binding protein), at Serine 133.[1]
Materials:
-
Cultured cells of interest
-
This compound working solution
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
Protein assay reagents (e.g., BCA)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blotting equipment
-
ECL substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells and grow to 70-80% confluency. Treat cells with the this compound working solution or a vehicle control for the desired time at 37°C.[1]
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS. Lyse the cells with lysis buffer, collect the lysates, and clarify by centrifugation.[1]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blot Analysis: a. Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane and probe with the primary antibody against phospho-CREB (Ser133). c. Incubate with the appropriate HRP-conjugated secondary antibody. d. Visualize the protein bands using an ECL substrate. e. (Optional but recommended) Strip the membrane and re-probe with an antibody for total CREB for normalization.[1]
-
Data Analysis: Quantify the band intensities for phospho-CREB and normalize to the total CREB signal to determine the extent of PKA activation.[1]
Mandatory Visualizations
Caption: The cAMP/PKA signaling pathway and the action of this compound.
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting workflow for common this compound issues.
References
Potential off-target effects of high Sp-cAMPS concentrations
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Sp-cAMPS and to troubleshoot potential off-target effects that may arise from high concentrations during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target effect of this compound?
This compound (Sp-isomer of adenosine-3',5'-cyclic monophosphorothioate) is a cell-permeable analog of cyclic AMP (cAMP). Its main on-target effect is the potent activation of cAMP-dependent Protein Kinase A (PKA), specifically isoforms PKA I and PKA II.[1][2][3] It mimics the action of endogenous cAMP by binding to the regulatory subunits of the PKA holoenzyme. This binding causes a conformational change that leads to the dissociation and activation of the catalytic subunits.[2][4] These active subunits then phosphorylate downstream target proteins on serine and threonine residues, initiating various cellular responses.[2] this compound is often favored in research because it is more resistant to degradation by phosphodiesterases (PDEs) than cAMP, leading to a more sustained activation of PKA.[2][3]
Q2: What are the known off-target effects of high concentrations of this compound?
While this compound is a potent PKA activator, at high concentrations it can exhibit several off-target effects. The most well-characterized off-target interactions are with:
-
Phosphodiesterases (PDEs): this compound can act as a competitive inhibitor of certain PDEs, such as PDE3A and the GAF domain of PDE10.[1][3][5] This inhibition can lead to an increase in endogenous cAMP levels, which can complicate the interpretation of results.[4]
-
Exchange Protein Directly Activated by cAMP (Epac): Due to structural similarities with cAMP, this compound can also activate Epac, a guanine (B1146940) nucleotide exchange factor for the small GTPase Rap1.[1][4] This can trigger PKA-independent signaling pathways.[6]
-
Protein Kinase G (PKG): Some cross-reactivity with PKG has been reported, although this compound is generally more selective for PKA.[1]
-
Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels: this compound may directly interact with and modulate the activity of HCN channels.[1]
-
Intracellular Calcium Levels: At higher concentrations, some cAMP analogs have been shown to influence intracellular calcium levels.[3]
Q3: How can I differentiate between on-target PKA activation and off-target effects in my experiments?
Distinguishing between on-target and off-target effects is critical for accurate data interpretation. A multi-pronged approach is recommended:
-
Use of a Negative Control: The diastereomer of this compound, Rp-cAMPS, acts as a competitive antagonist of PKA.[2] Using Rp-cAMPS as a negative control helps to confirm that the observed effects are specifically due to PKA activation.[2] If both this compound and Rp-cAMPS produce a similar effect, it may indicate a PKA-independent or off-target effect.[2]
-
Pharmacological Inhibition: Use specific inhibitors for PKA (e.g., H89, KT5720) or potential off-target proteins (e.g., the Epac inhibitor ESI-09) to see if the observed effect is diminished.[1]
-
Use of Selective Analogs: Employ a panel of cAMP analogs with varying selectivity. For instance, 8-pCPT-2'-O-Me-cAMP is a selective activator of Epac and can be used as a positive control for Epac-mediated effects.[1][7]
-
Knockdown/Knockout Models: Utilize techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of PKA or potential off-target proteins to validate their involvement.[1]
-
Direct Activity Assays: Perform in vitro kinase assays to directly measure PKA activity or Rap1 activation assays for Epac activity.[1]
Q4: My results with this compound are inconsistent. What could be the issue?
Inconsistent results can stem from several factors:
-
Compound Stability and Storage: Ensure this compound is stored correctly, typically at -20°C or -80°C, and protected from moisture and light to prevent degradation.[1][8] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[4][8]
-
Phosphodiesterase (PDE) Activity: High endogenous PDE activity in your experimental system can hydrolyze this compound, reducing its effective concentration.[1] Co-incubation with a broad-spectrum PDE inhibitor like IBMX can help mitigate this.[1]
-
Cellular Factors: Variations in cell health, confluency (optimal is typically 60-80%), and passage number can alter cellular responses.[2]
-
Experimental Conditions: Inconsistent incubation times and reagent preparation can introduce variability.[2][3]
Troubleshooting Guides
Problem 1: Unexpected or contradictory cellular response after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Off-target activation of Epac | 1. Perform a Rap1 activation assay to directly measure Epac activity. 2. Use an Epac-selective agonist (e.g., 8-pCPT-2'-O-Me-cAMP) as a positive control.[1] 3. Co-treat with an Epac inhibitor (e.g., ESI-09) to see if the unexpected response is reversed.[1] |
| Inhibition of Phosphodiesterases (PDEs) | 1. Measure intracellular cAMP levels after this compound treatment. An unexpected increase may indicate PDE inhibition.[1] 2. Test the effect of this compound on the activity of specific recombinant PDE isoforms in vitro.[1] |
| Activation of PKG | 1. Measure cGMP levels and PKG activity in your experimental system. 2. Use a PKG-specific activator and inhibitor to compare effects. |
Problem 2: High background or non-specific effects observed.
| Possible Cause | Troubleshooting Steps |
| High this compound Concentration | 1. Perform a dose-response curve to determine the lowest effective concentration.[3] 2. Typical starting concentrations in cell culture range from 1 µM to 100 µM.[3] |
| Compound degradation or impurities | 1. Verify the purity of the this compound compound using HPLC.[1] 2. Purchase fresh compound from a reputable supplier.[1] |
| Solvent effects | 1. Run a vehicle control (the solvent used to dissolve this compound, e.g., DMSO or water) at the same final concentration used in the experiment.[1] Ensure the final solvent concentration is typically below 0.1%.[3] |
| Cellular stress response/Cytotoxicity | 1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure the concentration of this compound used is not cytotoxic.[1] Cytotoxicity can become a concern at concentrations above 100 µM.[9] 2. Titrate the concentration of this compound to find the optimal dose with minimal toxicity.[1] |
Quantitative Data Summary
The following table summarizes the known activation and inhibition constants of this compound for its primary target and key off-target proteins. This data can help in designing experiments and interpreting results.
| Molecule | Target | Effect | Parameter | Value | Reference |
| This compound | PKA I / PKA II | Activation | - | Potent Activator | [1][5] |
| This compound | PDE3A | Inhibition | K_i | 47.6 µM | [5][10] |
| This compound | PDE10 (GAF domain) | Binding | EC_50 | 40 µM | [5] |
| This compound | Epac | Activation | - | Activator | [1][4] |
| 8-pCPT-2'-O-Me-cAMP | Epac1 | Activation | - | Highly Selective Activator | [7] |
Experimental Protocols
Protocol 1: PKA Activity Assay (In Vitro)
This protocol describes a general method to measure PKA activity in vitro using a commercially available kit.
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube or 96-well plate, prepare the reaction mix containing kinase buffer, a PKA-specific substrate, and the desired concentration of this compound.
-
Initiate Reaction: Add recombinant PKA catalytic subunit to the reaction mix. To start the phosphorylation reaction, add ATP (either radiolabeled [γ-³²P]ATP or cold ATP, depending on the detection method).
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution, which typically contains EDTA to chelate Mg²⁺.
-
Detection: Detect the phosphorylated substrate. This can be done through various methods, such as filter binding assays for radioactive ATP or antibody-based detection (e.g., ELISA) for non-radioactive methods.
-
Data Analysis: Quantify the amount of phosphorylated substrate and compare the activity in the presence of this compound to a negative control.
Protocol 2: Western Blot for Phosphorylated PKA Substrates (e.g., VASP)
This protocol allows for the detection of PKA activation in whole-cell lysates.
-
Cell Culture and Treatment: Plate cells at the desired density and allow them to adhere.[2] Treat cells with this compound, Rp-cAMPS (as a negative control), and a vehicle control for the desired time.[2]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).[2]
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a known PKA substrate (e.g., phospho-VASP).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Normalization: Strip and re-probe the membrane with an antibody for the total form of the substrate or a loading control (e.g., GAPDH, β-actin) for normalization.[2]
Protocol 3: Cell Viability Assessment (MTT Assay)
This protocol is used to determine the cytotoxicity of this compound.
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.[2]
-
Treatment: Treat the cells with a range of concentrations of this compound, a vehicle control, and a positive control for cytotoxicity.[2]
-
Incubation: Incubate the cells for the desired treatment duration.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value for cytotoxicity.
Visualizations
Caption: On-target signaling pathway of this compound via PKA activation.
Caption: Potential on- and off-target effects of high this compound concentrations.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Epac-Selective cAMP Analogs: New Tools With Which To Evaluate The Signal Transduction Properties Of cAMP-Regulated Guanine Nucleotide Exchange Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Using Rp-cAMPS as a Negative Control for Sp-cAMPS Experiments
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for effectively using Rp-cAMPS as a negative control in experiments involving the PKA activator, Sp-cAMPS.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer) is a cell-permeable and phosphodiesterase-resistant analog of cyclic AMP (cAMP).[1][2] Its main function is to activate the cAMP-dependent protein kinase A (PKA).[3][4] this compound mimics endogenous cAMP by binding to the regulatory subunits of the inactive PKA holoenzyme. This binding causes a conformational change that releases the active catalytic subunits.[4] These active subunits can then phosphorylate a variety of downstream protein targets on serine and threonine residues, triggering numerous cellular responses.[4] Because it is resistant to degradation by phosphodiesterases (PDEs), this compound provides a more sustained activation of PKA compared to natural cAMP.[3][4]
Q2: What is Rp-cAMPS and why is it the recommended negative control for this compound experiments?
Rp-cAMPS (Adenosine-3',5'-cyclic monophosphorothioate, Rp-isomer) is the diastereomer of this compound and functions as a competitive antagonist of PKA.[1][3] It binds to the same sites on the PKA regulatory subunits as this compound and cAMP but fails to induce the necessary conformational change to release the catalytic subunits.[1][5] This action effectively blocks PKA activation.[4][5]
Using Rp-cAMPS as a negative control is crucial to demonstrate that the biological effects observed with this compound are specifically mediated by PKA activation.[1] Any genuine PKA-dependent effect induced by this compound should be blocked or reversed when cells are co-treated with an appropriate concentration of Rp-cAMPS.[6]
Q3: How do I interpret results from an experiment using both this compound and Rp-cAMPS?
-
Effect with this compound, blocked by Rp-cAMPS: This is the expected outcome and strongly suggests the observed effect is mediated by PKA activation.
-
No effect with this compound: This could indicate several issues, such as compound degradation, insufficient concentration, or that the pathway under investigation is not PKA-dependent.[1] (See Troubleshooting Guide).
-
Effect with this compound, NOT blocked by Rp-cAMPS: This suggests the effect may be independent of PKA or due to off-target effects of this compound.[7]
-
Similar effect with both this compound and Rp-cAMPS: This result strongly points towards a PKA-independent mechanism or a non-specific, off-target effect of the compound structure itself.[4]
Q4: What are the potential off-target effects of this compound and Rp-cAMPS?
While highly specific, these compounds can have off-target effects, particularly at high concentrations.
-
Phosphodiesterases (PDEs): this compound can act as a competitive inhibitor of some PDEs, like PDE3A, which could lead to an accumulation of endogenous cAMP, complicating results.[1][8][9]
-
Other cAMP-binding proteins: this compound may interact with other proteins that have cyclic nucleotide-binding domains, such as Exchange Protein directly Activated by cAMP (Epac), Protein Kinase G (PKG), and certain ion channels.[1][10]
-
Activation by Rp-cAMPS: In some specific cases, such as with certain cyclic nucleotide-gated ion channels, Rp-cAMPS can act as an agonist, not an antagonist.[11] It is crucial to be aware of the specific characteristics of your experimental system.
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathway, a typical experimental workflow, and a logical guide for troubleshooting.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| 1. No observable effect after this compound application. | Compound Degradation: this compound can degrade over time, especially with repeated freeze-thaw cycles.[1] | Prepare fresh stock solutions and store them in single-use aliquots at -20°C or -80°C.[1][11] |
| Insufficient Concentration: The effective concentration is highly dependent on the cell type and experimental system.[1] | Perform a dose-response curve to determine the optimal working concentration for your specific system.[1] | |
| Insufficient Incubation Time: Effects on gene expression may require hours, while effects on ion channels might be visible in minutes.[1] | Optimize the incubation time based on the biological endpoint you are measuring. | |
| PKA-Independent Pathway: The cellular process you are studying may not be regulated by PKA.[1] | Investigate alternative signaling pathways that might be involved. | |
| 2. High background or non-specific effects observed. | Concentration Too High: Very high concentrations can lead to off-target effects, such as inhibition of phosphodiesterases.[1] | Lower the concentration of this compound. Use the lowest effective concentration determined from your dose-response curve. |
| Contaminated Reagent: The purity of the cAMPS analogs is critical. Contamination of Rp-cAMPS with even a small amount of this compound can lead to PKA activation.[11] | Use high-purity reagents from a reliable vendor. Check the certificate of analysis. | |
| 3. Both this compound and Rp-cAMPS produce a similar effect. | PKA-Independent Mechanism: The observed effect is not mediated by PKA activation.[4] | This is a key finding. The data suggests the involvement of a different signaling pathway. |
| 4. Variability in results between experiments. | Inconsistent Cell Conditions: Cell passage number, density, and health can significantly impact results.[4] | Use cells within a consistent and low passage number range. Ensure consistent seeding density and monitor cell health. |
| Variable Incubation Times: Inconsistent timing can introduce significant variability. | Use a precise timer for all incubation steps to ensure consistency across all plates and experiments.[4] |
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound and Rp-cAMPS, providing a reference for experimental design.
| Parameter | This compound | Rp-cAMPS | Notes |
| Primary Action | PKA Agonist[3] | PKA Antagonist[3] | These opposing actions are the basis for their use as an experimental pair. |
| PKA I Inhibition (Ki) | N/A (Activator) | 12.5 µM[8][12] | Ki represents the inhibition constant for cAMP-induced activation. |
| PKA II Inhibition (Ki) | N/A (Activator) | 4.5 µM[8][12] | Rp-cAMPS shows a higher affinity for inhibiting PKA type II. |
| PDE3A Inhibition (Ki) | 47.6 µM[8][9] | N/A | A potential off-target effect of this compound at higher concentrations. |
| Effective Cellular Concentration | 10 µM - 200 µM[6] | Varies; often used at a 5-10 fold excess to this compound | Optimal concentration is cell-type dependent and must be determined empirically.[6][11] |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
This protocol describes the preparation of 10 mM stock solutions. Adjust calculations as needed for different concentrations.
-
Calculate Amount: For this compound sodium salt (MW: 367.24 g/mol ), weigh 3.67 mg. For Rp-cAMPS sodium salt (MW: 367.24 g/mol ), weigh 3.67 mg.
-
Dissolve: Under sterile conditions, dissolve the weighed powder in 1 mL of sterile water or PBS.
-
Mix: Vortex gently until the powder is completely dissolved.
-
Aliquot: Dispense the stock solution into sterile, single-use microcentrifuge tubes to prevent contamination and repeated freeze-thaw cycles.[1]
-
Store: Store aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][11]
Protocol 2: General Protocol for Cell Treatment
-
Cell Culture: Plate cells at the desired density in appropriate culture vessels and allow them to adhere or stabilize according to your standard procedures.
-
Prepare Media: Thaw aliquots of this compound and Rp-cAMPS stock solutions. Prepare the following treatment media by diluting the stocks into pre-warmed cell culture medium:
-
Vehicle Control (medium with the same final concentration of the solvent, e.g., water or PBS).
-
This compound at the desired final working concentration.
-
Rp-cAMPS at the desired final working concentration.
-
This compound + Rp-cAMPS co-treatment. (For inhibition experiments, pre-incubating with Rp-cAMPS for 20-30 minutes before adding this compound is often recommended).[11][13]
-
-
Treatment: Carefully remove the existing medium from the cells and gently add the prepared treatment or control media.
-
Incubation: Incubate the cells for the predetermined duration at 37°C in a humidified incubator with 5% CO₂.[1]
-
Downstream Analysis: Following incubation, proceed with cell lysis or other procedures required for your specific downstream assay.
Protocol 3: Western Blot to Confirm PKA Activation via VASP Phosphorylation
A reliable method to confirm PKA activation is to measure the phosphorylation of known substrates like Vasodilator-Stimulated Phosphoprotein (VASP).[4]
-
Cell Treatment: Treat cells as described in Protocol 2.
-
Lysis: After treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each cell lysate using a standard method like the BCA assay.[4]
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated VASP (pVASP).
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalization: For accurate comparison, strip the membrane and re-probe with an antibody for total VASP or a loading control protein (e.g., GAPDH, β-actin).[4] An increase in the pVASP/Total VASP ratio in this compound treated cells, which is reversed by Rp-cAMPS, confirms on-target PKA activation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. (RP)-cAMPS inhibits the cAMP-dependent protein kinase by blocking the cAMP-induced conformational transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Protein Kinase A-Dependent and -Independent Signaling Pathways Contribute to Cyclic AMP-Stimulated Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. biolog.de [biolog.de]
- 12. medchemexpress.com [medchemexpress.com]
- 13. biolog.de [biolog.de]
How to ensure cell viability in Sp-cAMPS experiments
This guide provides researchers, scientists, and drug development professionals with essential information for ensuring cell viability and obtaining reliable data in experiments involving the Protein Kinase A (PKA) activator, Sp-cAMPS.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer) is a synthetic, cell-permeable analog of cyclic AMP (cAMP).[1][2] Its primary function is to act as a potent activator of cAMP-dependent Protein Kinase A (PKA), specifically isoforms PKA I and PKA II.[3][4][5] The phosphorothioate (B77711) modification at the phosphate (B84403) group makes this compound highly resistant to degradation by phosphodiesterases (PDEs), the enzymes that break down endogenous cAMP.[2][4][6] This resistance leads to a more stable and sustained activation of the PKA signaling pathway compared to natural cAMP.[2] Upon entering the cell, this compound binds to the regulatory subunits of the PKA holoenzyme, causing a conformational change that releases the active catalytic subunits.[7][8] These active subunits then phosphorylate a wide array of downstream protein targets on serine and threonine residues, triggering various cellular responses.[7]
Q2: Why can this compound treatment lead to decreased cell viability?
High concentrations or prolonged exposure to this compound can induce cytotoxicity through several mechanisms. The cAMP/PKA pathway, which this compound activates, has a complex, context-dependent role in cell fate and can initiate both pro-apoptotic and anti-apoptotic effects.[9] Excessive or sustained PKA activation can lead to cell cycle arrest or apoptosis.[9] Furthermore, at high concentrations, off-target effects can contribute to cellular stress and death.[9][10] It is also important to consider that impurities in the compound, solvent toxicity (e.g., from DMSO), or degradation of the this compound solution can inadvertently cause cytotoxicity.[3][9]
Q3: What are the typical working concentrations for this compound, and when does cytotoxicity become a concern?
The optimal working concentration of this compound is highly dependent on the cell type and the specific biological endpoint being measured.[2][9] Generally, concentrations in the range of 10 µM to 200 µM are used in cell culture experiments.[9] Cytotoxicity can become a significant issue at concentrations above 100 µM, though this threshold varies considerably between cell lines.[9] For sensitive cells like primary neurons, it is often recommended to start with lower concentrations (10 - 100 µM).[2] It is crucial to empirically determine the optimal, non-toxic concentration for your specific experimental system by performing a dose-response curve.[2][9][10]
Q4: What are the known off-target effects of this compound?
While this compound is a potent PKA activator, it can exhibit off-target effects, particularly at higher concentrations.[3] The most well-characterized off-target interactions include:
-
Inhibition of Phosphodiesterases (PDEs): this compound can act as a competitive inhibitor of certain PDEs, such as PDE3A.[3][5]
-
Activation of Epac: Due to structural similarities, this compound may interact with and activate Exchange Protein Directly Activated by cAMP (Epac), a guanine (B1146940) nucleotide exchange factor for the small GTPase Rap1.[1][3]
-
Activation of PKG: Potential for cross-activation of Protein Kinase G (PKG).[3]
-
Modulation of HCN Channels: May interact with Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.[3]
Q5: What are the essential controls for an this compound experiment to ensure data validity?
To ensure that the observed effects are specifically due to on-target PKA activation and not cytotoxicity or off-target phenomena, the following controls are essential:
-
Vehicle Control: A control group treated with the solvent (e.g., DMSO, sterile water) used to dissolve the this compound, at the same final concentration.[3] This accounts for any effects of the solvent itself.[1]
-
Negative Control (PKA Antagonist): The most accepted negative control is Rp-cAMPS, the diastereomer of this compound.[1][7] Rp-cAMPS binds to PKA but acts as a competitive antagonist, preventing its activation.[1][7] Using Rp-cAMPS helps confirm that the biological effect is PKA-dependent.[7]
-
PKA Inhibitor: In conjunction with this compound treatment, using a specific pharmacological inhibitor of PKA (e.g., H89, KT5720) can also validate that the observed response is mediated through the PKA pathway.[3]
Troubleshooting Guide
This guide addresses common issues related to cell viability during this compound experiments.
Problem 1: High levels of cytotoxicity or cell death are observed after treatment.
| Possible Cause | Recommended Solution |
| Concentration is too high: The this compound concentration exceeds the cytotoxic threshold for the specific cell line.[2][9] | 1. Perform a Dose-Response Curve: Conduct a cell viability assay (e.g., MTT, Trypan Blue) with a range of this compound concentrations to determine the IC50 value for cytotoxicity.[9] 2. Optimize Concentration: Use the lowest effective concentration that elicits the desired biological response while minimizing cell death.[9][10] |
| Prolonged Exposure Time: Continuous exposure to this compound, even at a moderate concentration, can be detrimental to cells.[2][9] | 1. Optimize Incubation Time: Perform a time-course experiment (e.g., 1, 4, 12, 24 hours) to find the shortest exposure time sufficient to activate the desired pathway.[2] |
| Solvent Toxicity: The solvent used to prepare the this compound stock solution (e.g., DMSO) is toxic to the cells at its final concentration.[2] | 1. Check Final Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is low and non-toxic (typically <0.1% for DMSO).[1][10] 2. Run a Vehicle Control: Always include a control group treated with the vehicle alone to assess its specific impact on viability.[3] |
| Off-Target Effects: At high concentrations, this compound may activate other signaling pathways that lead to cell death.[9] | 1. Confirm PKA-Dependence: Co-treat cells with a PKA inhibitor (e.g., Rp-cAMPS) to verify that the cytotoxicity is mediated by PKA. If Rp-cAMPS does not rescue the cells, an off-target effect is likely.[9] |
| Compound Degradation/Impurities: The this compound compound may have degraded or contains toxic impurities.[3] | 1. Use Fresh Aliquots: Avoid repeated freeze-thaw cycles of stock solutions.[1] Prepare fresh working solutions for each experiment.[9] 2. Verify Purity: If problems persist, consider verifying the purity of the compound or purchasing a fresh batch from a reputable supplier.[3] |
| Poor Cell Health: The baseline health of the cell culture was poor, making the cells more susceptible to stress.[11][12] | 1. Monitor Cell Cultures: Ensure cells are healthy, in the logarithmic growth phase, and not over-confluent before starting the experiment.[12] 2. Use Low Passage Cells: Use cells within a consistent and low passage number range, as responses can change over time.[7] |
Problem 2: No observable cellular response after this compound treatment.
| Possible Cause | Recommended Solution |
| Insufficient Concentration: The concentration of this compound is too low to effectively activate PKA in the specific cell type.[1] | 1. Perform a Dose-Response Curve: Test a range of concentrations (e.g., 10 µM, 50 µM, 100 µM, 200 µM) to find the optimal dose for your desired effect.[2] |
| Inadequate Incubation Time: The treatment duration is too short for the downstream effect to become measurable (e.g., gene expression changes take longer than protein phosphorylation).[2] | 1. Perform a Time-Course Experiment: Analyze the cellular response at multiple time points (e.g., 15 min, 1 hr, 4 hr, 24 hr) to identify the optimal endpoint.[2] Phosphorylation events can be rapid (15-30 min), while changes in protein expression may take many hours.[2] |
| Compound Degradation: The this compound stock solution has degraded due to improper storage or handling.[1][2] | 1. Check Storage: Ensure stock solutions are stored correctly (typically at -20°C or -80°C) and protected from light.[3] 2. Prepare Fresh Solutions: Use a fresh aliquot or prepare a new stock solution from powder.[2] |
| High PDE Activity: The experimental system has high endogenous phosphodiesterase (PDE) activity, which may be reducing the effective concentration of this compound despite its resistance.[3][9] | 1. Co-treat with a PDE Inhibitor: Consider co-incubation with a broad-spectrum PDE inhibitor like IBMX to maintain elevated cyclic nucleotide levels. Be aware that IBMX can have its own effects.[3][9] |
| High Basal cAMP Levels: High endogenous cAMP levels, potentially caused by components in the culture serum, can mask the effect of exogenous this compound.[2] | 1. Serum-Starve Cells: Before treatment, culture the cells in serum-free medium for 4-24 hours to reduce basal signaling activity.[2] |
Data & Experimental Parameters
Quantitative Data Summary
The optimal concentrations and potential off-target effects of this compound are critical for experimental design. The data below are compiled from multiple sources and should be used as a guideline; empirical validation is essential.
Table 1: Recommended this compound Concentration Ranges for Cell Culture.
| Cell Type | Typical Concentration Range (µM) | Notes |
| Immortalized Cell Lines (e.g., HEK293, HeLa) | 50 - 250 | Generally robust, but a dose-response is always recommended.[2] |
| Primary Cells (e.g., Neurons, Hepatocytes) | 10 - 100 | Often more sensitive to cytotoxicity; start with lower concentrations.[2] |
Note: Cytotoxicity is frequently observed at concentrations >100 µM, but this is highly cell-type dependent.[9]
Table 2: Known On-Target and Off-Target Interactions of this compound.
| Target Protein | Interaction Type | Affinity Constant | Implication for Cell Viability |
| Protein Kinase A (PKA) | Agonist / Activator | - | Primary target. Excessive activation can lead to apoptosis or cell cycle arrest. [9] |
| Phosphodiesterase (PDE3A) | Competitive Inhibitor | Ki = 47.6 µM | Inhibition can lead to a general increase in endogenous cAMP, complicating results.[1][5] |
| PDE10 (GAF domain) | Binds | EC50 = 40 µM | May alter cAMP signaling dynamics in cells where PDE10 is highly expressed.[5] |
| Epac | Agonist / Activator | - | Can activate PKA-independent pathways, potentially confounding results or contributing to cytotoxicity.[3] |
Key Experimental Protocols
Protocol 1: Determining this compound Cytotoxicity using an MTT Assay
This protocol outlines the steps to determine the dose-dependent effect of this compound on cell viability and calculate the IC50 value (the concentration that inhibits 50% of cell viability).[9]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
This compound stock solution (e.g., in DMSO or sterile water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or 0.01M HCl in 10% SDS)[9]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for attachment.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include untreated cells (medium only) as a negative control and a known cytotoxic agent as a positive control.[9]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[9]
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.[9]
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution to each well and mix gently on a plate shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.[9]
-
Data Analysis: Subtract the average absorbance of blank wells (medium only) from all other values. Calculate cell viability as a percentage relative to the untreated control wells. Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.[9]
Protocol 2: Confirming PKA Activation via Western Blot for Phospho-CREB
This protocol verifies that this compound is activating its intended target, PKA, by measuring the phosphorylation of a known downstream substrate, CREB, at Serine 133.[12]
Materials:
-
6-well cell culture plates
-
This compound and Rp-cAMPS stock solutions
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with added protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total-CREB
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentration of this compound, a vehicle control, and a negative control (Rp-cAMPS) for the optimal time determined previously (e.g., 30 minutes).[13]
-
Protein Extraction: After treatment, place plates on ice and wash the cells twice with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and collect the lysates.[12]
-
Lysate Clarification: Incubate lysates on ice for 20 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[13]
-
Protein Quantification: Transfer the supernatant (cleared lysate) to a new tube. Determine the protein concentration of each sample using a BCA assay.[7]
-
SDS-PAGE and Western Blotting: a. Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.[7] b. Transfer the separated proteins to a PVDF membrane.[7] c. Block the membrane with blocking buffer for 1 hour at room temperature.[13] d. Incubate the membrane with the primary antibody against phospho-CREB (e.g., at 1:1000 dilution) overnight at 4°C.[13] e. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (e.g., at 1:5000 dilution) for 1 hour at room temperature.[13] f. Detect the signal using an ECL substrate and an imaging system.[7]
-
Normalization: Strip the membrane and re-probe with an antibody for total CREB or a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[7]
Visualizations
Signaling and Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. cAMP-Dependent Signaling Pathways as Potential Targets for Inhibition of Plasmodium falciparum Blood Stages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Variability in Experiments Using Sp-cAMPS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in their experiments involving the PKA activator, Sp-cAMPS.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (Sp-isomer of adenosine-3',5'-cyclic monophosphorothioate) is a cell-permeable analog of cyclic AMP (cAMP).[1][2] Its primary mechanism of action is the potent activation of cAMP-dependent Protein Kinase A (PKA).[3][4] this compound mimics endogenous cAMP by binding to the regulatory subunits of the PKA holoenzyme. This binding induces a conformational change that leads to the release and activation of the catalytic subunits.[4] These active subunits can then phosphorylate downstream target proteins on serine and threonine residues, initiating a cascade of cellular responses.[4] A key advantage of this compound is its resistance to degradation by phosphodiesterases (PDEs), the enzymes that break down cAMP.[2][3] This resistance ensures a more sustained and stable activation of PKA compared to native cAMP.[1][3]
Q2: What are the potential off-target effects of this compound?
While this compound is a potent PKA activator, it can exhibit some off-target effects. The most well-characterized off-target interactions are with:
-
Phosphodiesterases (PDEs): this compound can act as a competitive inhibitor of certain PDEs, such as PDE3A.[5][6] This can lead to an increase in endogenous cAMP levels, which might complicate the interpretation of results.[7]
-
Exchange Protein Directly Activated by cAMP (Epac): Although this compound shows a degree of selectivity for PKA, it can also activate Epac, another important cAMP effector protein, especially at higher concentrations.[3][7]
-
Protein Kinase G (PKG): Due to structural similarities, there is a possibility of interaction with PKG.[5]
-
Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels: These channels can also be influenced by cAMP analogs.[5]
Q3: What is the appropriate negative control for an this compound experiment?
The ideal negative control for this compound is its diastereomer, Rp-cAMPS (Rp-isomer of adenosine-3',5'-cyclic monophosphorothioate).[4][7] Rp-cAMPS is also cell-permeable but acts as a competitive antagonist of PKA.[4][7] It binds to the regulatory subunits of PKA but does not induce the conformational change necessary for the activation and release of the catalytic subunits.[4] Using Rp-cAMPS helps to confirm that the observed effects are specifically due to PKA activation and not a result of non-specific or off-target effects of the compound.[4]
Q4: How can I confirm that this compound is activating PKA in my cells?
To verify PKA activation, you can measure the phosphorylation of known PKA substrates.[4] A common method is to perform a Western blot analysis to detect the phosphorylated forms of proteins like:
-
CREB (cAMP Response Element-Binding Protein) at Serine 133.[8]
-
VASP (Vasodilator-Stimulated Phosphoprotein) .[4]
An increase in the phosphorylation of these targets following this compound treatment indicates successful PKA activation.[4]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Inconsistent or No Biological Effect | Degradation of this compound: Improper storage, repeated freeze-thaw cycles, or inappropriate pH of the experimental buffer can lead to compound degradation.[1][7] | Ensure proper storage of this compound powder at -20°C and stock solutions at -20°C (for up to 1 month) or -80°C (for up to 6 months) in aliquots to avoid freeze-thaw cycles.[1] Verify that the pH of your experimental buffer is within the neutral range (pH 7.2-7.4).[1] |
| Incorrect Concentration: Errors in dilution calculations or pipetting.[1] | Recalculate all dilutions and use calibrated pipettes.[1] Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.[3][4] | |
| Poor Cell Health: Unhealthy or over-confluent cells may not respond optimally.[1][7] | Check cell viability and morphology. Ensure cells are in the logarithmic growth phase.[1] | |
| Low Cell Permeability: The compound may not be efficiently entering the cells.[9][10] | Consider using a more lipophilic analog if available.[10] | |
| High Background or Non-Specific Effects | Concentration Too High: High concentrations can lead to off-target effects on proteins like Epac or PDEs.[7] | Use the lowest effective concentration determined from your dose-response curve.[7] |
| Compound Impurities: The presence of the inhibitory Rp-isomer or other impurities can affect results.[11] | Verify the purity of your this compound lot, if possible using methods like HPLC.[11] | |
| Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) may have its own biological effects.[5] | Always include a vehicle control (the solvent at the same final concentration) in your experiments.[3][5] | |
| Variability Between Experiments | Inconsistent Preparation of Solutions: Variations in how working solutions are prepared can introduce variability.[1] | Follow a standardized and documented protocol for preparing all solutions for every experiment.[1] |
| Different Batches of this compound: Different lots of the compound may have slight variations in purity or activity.[1] | If possible, use the same batch of this compound for a series of related experiments. When switching to a new batch, consider performing a bridging experiment to ensure consistency. | |
| Variable Incubation Times: Inconsistent treatment times can lead to different levels of response.[4] | Use a precise timer for all incubation steps to ensure consistency across all experimental conditions and repeats.[4] | |
| Cell Passage Number: Cellular responses can change with repeated subculturing.[4] | Use cells within a consistent and low passage number range for your experiments.[4] |
Data Presentation
Table 1: Physicochemical and Handling Properties of this compound
| Property | Value | References |
| Molecular Formula (Sodium Salt) | C₁₀H₁₁N₅O₅PS · Na | [12] |
| Molecular Weight (Sodium Salt) | 367.3 g/mol | [12] |
| Appearance | White to off-white solid | [12] |
| Solubility (Water) | ≤ 25 mg/mL | [12] |
| Solubility (DMSO) | Readily soluble | [1] |
| Storage (Solid) | -20°C, protected from moisture and light | [1][13] |
| Storage (Stock Solution) | -20°C for up to 1 month; -80°C for up to 6 months (in aliquots) | [1][6] |
Table 2: Quantitative Parameters of this compound and Related Compounds
| Parameter | Compound | Value | Notes | References |
| PKA Activation (EC₅₀) | Sp-8-bromo-cAMPS | 1.5 µM | In sensory neurons | [3] |
| PDE Inhibition (Kᵢ) | This compound | 47.6 µM | For PDE3A | [6][14] |
| PDE10 GAF domain binding (EC₅₀) | This compound | 40 µM | [6][14] | |
| PKA RIα Activation (EC₅₀) | Sp-8-CPT-cAMPS | 342 nM | [15] | |
| PKA RIIβ Activation (EC₅₀) | Sp-8-CPT-cAMPS | 96 nM | [15] |
Experimental Protocols
Protocol 1: General Cell Treatment with this compound for Western Blot Analysis
This protocol outlines a general procedure for treating cultured cells with this compound to analyze the phosphorylation of downstream PKA targets.
-
Cell Seeding: Plate cells at the desired density in multi-well plates and allow them to adhere and grow overnight to reach approximately 70-80% confluency.[4][8]
-
Serum Starvation (Optional): To reduce basal signaling, you may serum-starve the cells for a few hours prior to treatment.[1]
-
Preparation of Working Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mM in sterile water or DMSO).[12] Store in single-use aliquots at -80°C.[1]
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare working solutions by diluting the stock solution in serum-free medium or a suitable buffer (e.g., PBS) to the desired final concentrations.[1] Also prepare a vehicle control and an Rp-cAMPS negative control.[4]
-
-
Cell Treatment:
-
Remove the culture medium from the cells.
-
Add the prepared working solutions of this compound, Rp-cAMPS, or vehicle control to the respective wells.[1]
-
Incubate the cells for the desired time at 37°C in a CO₂ incubator.[1] The optimal time should be determined through a time-course experiment.[3][7]
-
-
Protein Extraction:
-
Downstream Analysis:
Protocol 2: In Vitro PKA Kinase Assay
This protocol describes a non-radioactive, ELISA-based assay to measure the activity of purified PKA activated by this compound.
-
Reagents and Materials:
-
Purified PKA holoenzyme or reconstituted catalytic and regulatory subunits.
-
This compound sodium salt.
-
PKA substrate peptide (e.g., Kemptide: LRRASLG).
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
ATP solution.
-
Phospho-PKA substrate antibody.
-
HRP-conjugated secondary antibody.
-
TMB substrate.
-
Stop solution.
-
Microplate reader.
-
-
Procedure:
-
Coat a 96-well plate with the PKA substrate peptide.
-
In a separate plate, prepare a reaction mixture containing the kinase buffer, purified PKA, and varying concentrations of this compound.
-
Initiate the kinase reaction by adding ATP to the reaction mixture.
-
Transfer the reaction mixture to the substrate-coated plate and incubate to allow for phosphorylation of the substrate.
-
Wash the plate to remove the reaction mixture.
-
Add the primary antibody against the phosphorylated substrate and incubate.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
Wash the plate and add the TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.
-
The absorbance is proportional to the amount of phosphorylated substrate, and therefore, to the PKA activity.
-
Mandatory Visualizations
Caption: PKA-dependent signaling pathway activated by this compound.
Caption: General experimental workflow for using this compound.
Caption: Logical workflow for troubleshooting inconsistent results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Unexpected Results with Sp-cAMPS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during experiments involving Sp-cAMPS and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer) is a cell-permeable analog of cyclic AMP (cAMP).[1] Its primary on-target effect is the potent activation of cAMP-dependent Protein Kinase A (PKA).[1][2] this compound mimics the action of endogenous cAMP by binding to the regulatory subunits of the PKA holoenzyme. This binding induces a conformational change that leads to the dissociation and activation of the catalytic subunits.[1] These active subunits can then phosphorylate various downstream protein substrates on serine and threonine residues, initiating a cascade of cellular responses.[1] A key advantage of this compound is its phosphorothioate (B77711) modification, which makes it significantly more resistant to hydrolysis by phosphodiesterases (PDEs), the enzymes that degrade cAMP.[3] This resistance results in a more sustained activation of PKA compared to endogenous cAMP.[1][3]
Q2: What are the potential off-target effects of this compound?
While this compound is a potent PKA activator, it can exhibit off-target effects, particularly at higher concentrations. The most well-characterized off-target interactions include:
-
Inhibition of Phosphodiesterases (PDEs): this compound can act as a competitive inhibitor of certain PDEs. For instance, it is a known inhibitor of PDE3A.[2][4] This inhibition can lead to an accumulation of endogenous cAMP, which can complicate the interpretation of results by nonspecifically activating cAMP effectors.
-
Activation of Exchange Protein Directly Activated by cAMP (Epac): Due to structural similarities with cAMP, this compound can also activate Epac, a guanine (B1146940) nucleotide exchange factor for the small GTPase Rap1.[4]
-
Interaction with other cyclic nucleotide-binding proteins: this compound may also interact with other proteins that have cyclic nucleotide-binding domains, such as Protein Kinase G (PKG) and hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.[4]
Q3: I am not observing any effect after treating my cells with this compound. What are the possible reasons?
Several factors could contribute to a lack of response to this compound treatment:
-
Compound Degradation: Improper storage or handling can lead to the degradation of this compound. Stock solutions should be stored at -20°C or -80°C and repeated freeze-thaw cycles should be avoided.[4][5] It is recommended to prepare fresh dilutions for each experiment.[6]
-
Insufficient Concentration: The effective concentration of this compound can vary significantly depending on the cell type, cell density, and the specific biological endpoint being measured.[7] A dose-response experiment is crucial to determine the optimal concentration for your specific experimental system.[6]
-
Poor Cell Permeability: While generally cell-permeable, the efficiency of this compound uptake can differ between cell types.[4]
-
High Endogenous PDE Activity: High levels of phosphodiesterase activity within your cells can lead to the degradation of this compound, reducing its effective concentration.[3][4]
-
Cell Health: Unhealthy or senescent cells may not respond appropriately to signaling pathway activation. Ensure you are using cells within a consistent and low passage number range.[1]
-
PKA-Independent Pathway: The cellular process you are investigating may not be regulated by the PKA pathway.
Q4: My results with this compound are inconsistent between experiments. What could be the cause?
Inconsistent results can be frustrating and can arise from several sources of variability:
-
Inconsistent this compound Preparation: Errors in the dilution or mixing of the compound can lead to variability in the final concentration. Always use calibrated pipettes and ensure thorough mixing.[6]
-
Variable Cell Culture Conditions: Variations in cell passage number, seeding density, and overall cell health can significantly impact cellular responses.[1][6]
-
Variable Incubation Times: Ensure precise and consistent incubation times across all experiments.[1]
-
Compound Stability in Media: this compound may not be stable in culture media for extended periods. For long-term experiments, consider using a more metabolically stable analog or preparing fresh media with this compound for media changes.[7]
-
Batch-to-Batch Variability: If you are using a new batch of this compound, it is advisable to perform a dose-response curve to confirm its potency relative to the previous batch.[5]
Troubleshooting Guides
Problem 1: Unexpected or Contradictory Cellular Response
An unexpected cellular response that does not align with known PKA signaling pathways can be indicative of off-target effects.
| Possible Cause | Troubleshooting Steps |
| Off-target activation of Epac | 1. Use an Epac-selective agonist (e.g., 8-pCPT-2'-O-Me-cAMP) as a positive control to determine the cellular response to Epac activation.[4] 2. Co-treat with an Epac inhibitor (e.g., ESI-09) to see if the unexpected response is reversed.[4] 3. Perform a Rap1 activation assay to directly measure Epac activity.[4] |
| Inhibition of Phosphodiesterases (PDEs) | 1. Measure intracellular cAMP levels after this compound treatment. An unexpected increase may indicate PDE inhibition.[4] 2. Co-incubate with a broad-spectrum PDE inhibitor like IBMX. If this compound is acting by inhibiting PDEs, the addition of another PDE inhibitor may not produce an additive effect.[7] |
| Activation of other kinases (e.g., PKG) | 1. Use a specific inhibitor for the suspected off-target kinase (e.g., KT5823 for PKG) to see if the unexpected response is diminished.[4] |
Problem 2: High Background or Non-Specific Effects
High background can mask the true signal and make data interpretation difficult.
| Possible Cause | Troubleshooting Steps |
| Compound degradation or impurities | 1. Verify the purity of your this compound compound using HPLC.[4][8] 2. Purchase a fresh batch of high-purity this compound from a reputable supplier.[4] |
| Solvent effects | 1. Run a vehicle control using the same final concentration of the solvent (e.g., DMSO, water) used to dissolve this compound.[4] The final solvent concentration should typically be below 0.1%.[6] |
| Cellular stress or cytotoxicity | 1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure the concentration of this compound used is not cytotoxic.[4][7] 2. Titrate the concentration of this compound to find the optimal dose that elicits the desired biological response with minimal toxicity.[4] |
| Non-specific antibody binding (in immunoassays) | 1. Increase the number and duration of washing steps.[9] 2. Optimize the concentration of your primary and secondary antibodies.[9] 3. Use a different blocking agent (e.g., 5-10% normal serum from the same species as the secondary antibody).[9][10] |
Quantitative Data Summary
The following table summarizes the known activation and inhibition constants of this compound and related analogs for its primary target and key off-target proteins. This data can aid in designing experiments and interpreting results.
| Compound | Target Protein | Parameter | Value | Reference |
| This compound | PKA I / PKA II | Activator | - | [4] |
| Sp-8-Br-cAMPS | PKA | EC50 | 360 nM | [4] |
| 6-Bnz-cAMP | PKA | EC50 | 0.50 pM | [11][12] |
| 8-Br-cAMP | PKA & Epac | - | - | [12] |
| This compound | PDE3A | Ki | 47.6 µM | [2][4] |
| This compound | PDE10 (GAF domain) | EC50 | 40 µM | [2] |
| 8-pCPT-2'-O-Me-cAMP | Epac1 / Epac2 | Activator | - | [12] |
Note: EC50 and Ki values can vary depending on the experimental system and assay conditions.
Experimental Protocols
Protocol 1: Western Blot Analysis of PKA Substrate Phosphorylation
This protocol provides a method to confirm PKA activation by detecting the phosphorylation of a known PKA substrate, such as Vasodilator-Stimulated Phosphoprotein (VASP) or cAMP Response Element-Binding Protein (CREB).
Materials:
-
Cells of interest
-
This compound
-
Rp-cAMPS (negative control)
-
Vehicle control (e.g., sterile water or DMSO)
-
Lysis buffer (containing phosphatase and protease inhibitors)
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody against the phosphorylated PKA substrate (e.g., anti-phospho-VASP Ser157 or anti-phospho-CREB Ser133)
-
Primary antibody against the total PKA substrate
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and grow to the desired confluency. Treat cells with this compound at various concentrations and for different time points. Include negative controls treated with vehicle and Rp-cAMPS.[1]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.[1]
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[13]
-
Incubate the membrane with the primary antibody against the phosphorylated PKA substrate overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated protein and normalize them to the total protein levels for each sample. An increase in the ratio of phosphorylated to total protein in this compound-treated cells compared to controls indicates PKA activation.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol is used to assess the cytotoxicity of this compound and determine a suitable working concentration.
Materials:
-
Cells of interest
-
This compound
-
Vehicle control
-
Positive control for cytotoxicity (e.g., staurosporine)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.[7]
-
Treatment: Treat the cells with a range of concentrations of this compound. Include wells with vehicle control and a positive control for cytotoxicity.[1]
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.[1]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. This will help determine the concentration range at which this compound is not cytotoxic to your cells.[7]
Visualizations
Caption: The cAMP signaling pathway and the action of this compound.
Caption: A logical workflow for troubleshooting unexpected results.
Caption: Decision-making diagram for common this compound issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. How to deal with high background in ELISA | Abcam [abcam.com]
- 10. Eliminating Background - Jackson ImmunoResearch [jacksonimmuno.com]
- 11. benchchem.com [benchchem.com]
- 12. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]
How to confirm PKA activation by Sp-cAMPS in my system
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Sp-cAMPS to activate Protein Kinase A (PKA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it activate PKA?
This compound (Sp-adenosine-3',5'-cyclic monophosphorothioate) is a cell-permeable analog of cyclic AMP (cAMP) that acts as a potent activator of PKA.[1][2] Its mechanism of action mirrors that of endogenous cAMP. This compound binds to the regulatory subunits of the inactive PKA holoenzyme, inducing a conformational change that leads to the dissociation and activation of the catalytic subunits.[1][3][4] These active catalytic subunits can then phosphorylate downstream target proteins on serine and threonine residues.[1][5] A key advantage of this compound is its resistance to degradation by phosphodiesterases (PDEs), enzymes that normally break down cAMP.[2][3][4] This resistance ensures a more sustained and stable activation of PKA compared to cAMP itself.[3]
Q2: What is the appropriate negative control for an this compound experiment?
The diastereomer of this compound, known as Rp-cAMPS (Rp-adenosine-3',5'-cyclic monophosphorothioate), is the ideal negative control.[1] Rp-cAMPS is also cell-permeable but acts as a competitive antagonist of PKA.[1][4] It binds to the regulatory subunits of PKA without causing the release of the catalytic subunits, thereby inhibiting PKA activation.[1] Using Rp-cAMPS helps to confirm that the observed cellular effects are specifically due to PKA activation by this compound and not off-target effects.[1]
Q3: How can I confirm that this compound is activating PKA in my system?
Confirmation of PKA activation can be achieved through several methods:
-
Western Blotting for PKA Substrate Phosphorylation: This is a common and reliable method to assess PKA activity.[1] An increase in the phosphorylation of known PKA substrates, such as Vasodilator-Stimulated Phosphoprotein (VASP) at Ser157 or cAMP Response Element-Binding Protein (CREB) at Ser133, following this compound treatment is a strong indicator of PKA activation.[1][5][6]
-
PKA Activity Assays: These assays directly measure the enzymatic activity of PKA in cell lysates or purified systems.[2][7] They typically involve the use of a specific PKA substrate and measure its phosphorylation, often through radioactivity or colorimetric detection.[2][7]
-
FRET-based Biosensors: Genetically encoded biosensors, such as the A-Kinase Activity Reporter (AKAR), allow for real-time monitoring of PKA activity in living cells.[8] These sensors change their fluorescence resonance energy transfer (FRET) signal upon phosphorylation by PKA.[8]
Troubleshooting Guide
Issue 1: No observable effect after this compound treatment.
| Possible Cause | Solution |
| Compound Degradation | This compound solutions can degrade over time. Prepare fresh stock solutions and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9][10] |
| Insufficient Concentration | The optimal concentration of this compound can vary between cell types and experimental conditions. Perform a dose-response experiment to determine the effective concentration for your system.[9] |
| Short Incubation Time | The time required to observe an effect can vary. Optimize the incubation time based on the specific downstream event being measured (e.g., minutes for phosphorylation, hours for gene expression changes).[9] |
| Poor Cell Health | Ensure that your cells are healthy and viable, as unhealthy cells may not respond appropriately to stimuli.[9] |
| PKA-Independent Pathway | The cellular process under investigation may not be regulated by PKA. Consider alternative signaling pathways.[9] |
Issue 2: High background or non-specific effects observed.
| Possible Cause | Solution |
| Concentration Too High | High concentrations of this compound can lead to off-target effects, such as the inhibition of certain phosphodiesterases.[9][11] Perform a dose-response curve to find the lowest effective concentration. |
| Compound Impurities | Ensure the purity of your this compound. If in doubt, obtain a new batch from a reputable supplier.[11] |
| Solvent Effects | Include a vehicle control (the solvent used to dissolve this compound) in your experiments to rule out any effects of the solvent itself.[11] |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Solution |
| Variability in Cell Culture | Use cells within a consistent and low passage number range, as cellular responses can change over time in culture.[1] |
| Inconsistent Treatment Times | Use a precise timer for all incubation steps to ensure consistency across experiments.[1] |
| Compound Degradation | As mentioned previously, ensure the stability of your this compound stock solutions by storing them properly and preparing fresh dilutions for each experiment.[9][10] |
Experimental Protocols
Protocol 1: Western Blotting for Phospho-VASP
This protocol describes how to confirm PKA activation by detecting the phosphorylation of VASP at Ser157.
Materials:
-
Cells of interest
-
This compound and Rp-cAMPS
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-VASP (Ser157) and anti-total VASP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentrations of this compound, Rp-cAMPS (as a negative control), and a vehicle control for the optimized duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-VASP antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Data Analysis: Quantify the band intensities. Normalize the phospho-VASP signal to the total VASP signal for each sample. An increase in the normalized phospho-VASP signal in this compound-treated cells compared to controls indicates PKA activation.[1]
Protocol 2: In Vitro PKA Activity Assay (Radioactive)
This protocol provides a method for directly measuring PKA kinase activity.
Materials:
-
Cell lysate or purified PKA
-
This compound
-
PKA substrate peptide (e.g., Kemptide: LRRASLG)
-
[γ-³²P]ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Phosphocellulose paper
-
75 mM Phosphoric acid
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing kinase buffer, the PKA substrate peptide, and the desired concentration of this compound.
-
Initiate Reaction: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).[12]
-
Stop Reaction: Stop the reaction by spotting a portion of the mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.[12]
-
Quantification: Measure the incorporated radioactivity using a scintillation counter. The amount of incorporated phosphate (B84403) is directly proportional to PKA activity.[12]
Visualizations
PKA Signaling Pathway Activated by this compound
Caption: PKA signaling pathway initiated by the cell-permeable this compound.
Experimental Workflow for Confirming PKA Activation
Caption: Workflow for confirming PKA activation using biochemical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. arborassays.com [arborassays.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Addressing batch-to-batch variability of Sp-cAMPS
Welcome to the technical support center for Sp-cAMPS (Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this compound in experimental settings, with a focus on addressing batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable analog of cyclic AMP (cAMP) that is resistant to degradation by most phosphodiesterases (PDEs).[1][2][3] Its primary mechanism of action is the activation of cAMP-dependent Protein Kinase A (PKA).[1][4][5] Like endogenous cAMP, this compound binds to the regulatory subunits of the PKA holoenzyme, leading to the release and activation of the catalytic subunits.[4][6] These active subunits then phosphorylate downstream target proteins, initiating various cellular responses.[4] Due to its stability, this compound provides a more sustained activation of PKA compared to cAMP.[1][7][2][4]
Q2: What are the common causes of batch-to-batch variability when using this compound?
Batch-to-batch variability in high-throughput experiments can stem from various sources, including differences in laboratory conditions, reagent lots, and personnel.[8] For this compound, this variability can manifest as inconsistent experimental outcomes and can be attributed to several factors:
-
Purity Differences: The presence of impurities, particularly the inhibitory diastereomer Rp-cAMPS, can significantly impact the net effect of the treatment.[9]
-
Degradation: Improper storage or handling, such as repeated freeze-thaw cycles, can lead to the degradation of this compound, reducing its effective concentration.[1][10][11]
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Solubility Issues: Different batches may exhibit slight variations in solubility, leading to inconsistencies in the preparation of stock and working solutions.[12][13]
-
Processing Variations: The manufacturing process can influence physical properties like surface area and amorphous content, which may affect how the compound behaves in an experimental setting.[14]
Q3: How should I store this compound powder and stock solutions to ensure stability?
Proper storage is critical to maintain the integrity and stability of this compound.
-
Powder (Solid): Store at -20°C in a tightly sealed container, protected from moisture and light, for long-term stability.[1]
-
Stock Solutions: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1][12] For long-term storage (up to 6 months), -80°C is recommended.[1][9] For shorter-term storage (up to 1 month), -20°C is suitable.[1][12] Always protect solutions from light.[1]
Q4: What is the recommended negative control for this compound experiments?
The diastereomer, Rp-cAMPS (Adenosine-3',5'-cyclic monophosphorothioate, Rp-isomer), is the most appropriate negative control.[4] Rp-cAMPS is also cell-permeable but acts as a competitive antagonist of PKA, binding to the regulatory subunits without causing the release of the catalytic subunits.[3][4] Using Rp-cAMPS helps to confirm that the observed effects are specifically due to PKA activation.[4]
Q5: My results with this compound are inconsistent between experiments. What should I do?
Inconsistent results are often a symptom of underlying variability. Here are some steps to troubleshoot this issue:
-
Standardize Solution Preparation: Follow a consistent, standardized protocol for preparing working solutions for every experiment.[1]
-
Use Fresh Aliquots: Always use a fresh aliquot of your stock solution for each experiment to avoid issues with degradation from storage or previous handling.[1]
-
Qualify New Batches: When starting with a new batch of this compound, it is highly recommended to perform a dose-response curve to confirm its potency and determine the optimal concentration for your specific experimental system.[1]
-
Assess Purity: If variability persists, consider assessing the purity of the this compound batch, for example, using HPLC to check for the presence of the inhibitory Rp-isomer or other impurities.[9]
Troubleshooting Guide
This guide addresses specific issues that users may encounter during experiments with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or weaker-than-expected biological response | 1. Degradation of this compound: Improper storage, repeated freeze-thaw cycles.[1][11] 2. Incorrect Concentration: Errors in calculation or dilution.[1] 3. Low Purity of Compound: Presence of the inhibitory Rp-isomer.[9] 4. Poor Cell Permeability: The compound is not efficiently entering the cells. 5. Unhealthy Cells: Cells are not in an optimal state to respond.[1][11] | 1. Prepare fresh working solutions from a new, properly stored aliquot. Verify that the pH of your experimental buffer is in the neutral range (7.2-7.4).[1] 2. Recalculate all dilutions and use calibrated pipettes. 3. Verify the purity of your this compound lot using HPLC if possible.[9] Consider purchasing from a reputable supplier. 4. Confirm cell entry using a fluorescently labeled analog if available.[7] 5. Check cell viability and ensure cells are in the logarithmic growth phase.[1][11] |
| High variability between replicate experiments | 1. Inconsistent Solution Preparation: Variations in dilution or mixing.[1] 2. Degradation of Stock Solution: Using an old or improperly stored stock.[1] 3. Use of Different Batches: Different lots of this compound may have slightly different potencies.[1] 4. Inconsistent Cell Conditions: Variations in cell density or health.[7] | 1. Adhere to a strict, standardized protocol for preparing all solutions.[1] 2. Always use a fresh aliquot for each experiment.[1] 3. If a new batch is used, perform a dose-response experiment to ensure consistency.[1] 4. Standardize cell seeding density and ensure consistent cell health across experiments. |
| Precipitate forms in solution upon thawing or dilution | 1. Low Solubility: The buffer composition may not be suitable for the desired concentration.[1] 2. Buffer Incompatibility: Components in your experimental buffer may be reacting with the this compound salt.[1] | 1. Gently warm the solution to 37°C and vortex or sonicate briefly to aid dissolution.[1] The sodium salt form of this compound generally has better water solubility.[7][5] 2. Test the solubility of this compound in your experimental buffer at the final concentration before treating cells.[1] If precipitation persists, consider preparing a fresh solution in a different validated buffer.[1] |
| Unexpected or off-target effects observed | 1. High Concentration: High concentrations of this compound can lead to off-target effects, such as the inhibition of certain PDEs.[10][11] 2. Activation of Other Pathways: this compound may interact with other cyclic nucleotide-binding proteins like Epac.[10][11] 3. Contaminants or Degradation Products: Impurities in the compound or products of its breakdown could have biological activity.[13] | 1. Perform a dose-response experiment to find the optimal concentration with minimal off-target effects.[10] 2. Use specific inhibitors for potential off-target proteins to validate their involvement. For example, use an Epac-selective agonist as a control.[10] 3. Ensure the purity of your this compound. Run a vehicle control to account for any solvent effects.[10] |
Experimental Protocols
Protocol 1: PKA Activation Assay via Western Blot for Phospho-CREB
This protocol outlines a general workflow to assess PKA activation by measuring the phosphorylation of a downstream target, CREB.
Materials:
-
Cultured cells
-
This compound
-
Rp-cAMPS (negative control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: Phospho-CREB (Ser133), Total CREB
-
Loading control antibody (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture: Plate cells at a density that will result in 70-80% confluency on the day of the experiment.[6]
-
Cell Treatment:
-
(Optional) Serum-starve cells for a few hours to reduce basal signaling.[1]
-
Prepare working solutions of this compound and Rp-cAMPS in serum-free medium or a suitable buffer.
-
Remove the culture medium and replace it with the treatment solutions or a vehicle control.
-
Incubate for the desired time at 37°C.
-
-
Protein Extraction:
-
Western Blot Analysis:
-
Determine protein concentration (e.g., BCA assay).
-
Normalize protein samples and perform SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies for phospho-CREB, total CREB, and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody and visualize the signal.[6]
-
Protocol 2: Analytical Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the chemical purity of this compound and separating it from its Rp-diastereomer.[9]
Methodology:
-
System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., triethylammonium (B8662869) acetate) and an organic solvent (e.g., acetonitrile).
-
Detection: UV absorbance at 259 nm.[9]
-
Sample Preparation: Dissolve this compound in water or the mobile phase to a concentration of approximately 0.1 mg/mL.[9]
Expected Results: A pure sample of this compound should show a single, sharp peak. The presence of additional peaks may indicate impurities, such as the Rp-isomer or cAMP.[9]
Visualizations
Caption: The cAMP signaling pathway and the role of this compound.
Caption: Workflow for qualifying a new batch of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Tackling the widespread and critical impact of batch effects in high-throughput data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
Technical Support Center: Optimizing Sp-cAMPS Delivery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the delivery of Sp-cAMPS to specific cell types.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer) is a cell-permeable analog of cyclic AMP (cAMP).[1] Its primary on-target effect is the potent activation of cAMP-dependent Protein Kinase A (PKA).[2] The phosphorothioate (B77711) modification at the phosphate (B84403) group makes this compound highly resistant to degradation by phosphodiesterases (PDEs), the enzymes that normally break down cAMP.[3][4] This resistance leads to a more stable and sustained activation of PKA compared to endogenous cAMP, making it an invaluable tool for studying PKA-dependent signaling pathways.[3][4]
Q2: I'm not seeing the expected biological effect after treating my cells with this compound. What are the common reasons for delivery failure?
Several factors can contribute to a lack of response:
-
Insufficient Intracellular Concentration: The compound may not be reaching a high enough concentration inside the cell to effectively activate PKA. This is common in difficult-to-transfect cells.[1]
-
Active Efflux: Many cell types, especially primary cells like neurons and immune cells, express multidrug resistance-associated proteins (MRPs) that act as efflux pumps, actively removing this compound from the cytoplasm.[1]
-
Compound Degradation: Although more stable than cAMP, this compound can still degrade during long incubation times or due to improper storage (e.g., repeated freeze-thaw cycles).[1][5]
-
Downstream Pathway Issues: The signaling components downstream of PKA in your specific cell model might be compromised or unresponsive.
-
Cell Health: The overall viability and health of the cells can significantly impact their ability to respond to stimuli.[1]
Q3: How can I confirm that this compound has successfully entered the cells and activated PKA?
The most common and reliable method is to perform a Western blot to detect the phosphorylation of a known PKA substrate. A widely used target is the transcription factor CREB (cAMP Response Element-Binding Protein), which is phosphorylated at the Serine-133 residue upon PKA activation.[1] An increase in the pCREB (Ser133) signal relative to total CREB is a strong indicator of successful this compound delivery and PKA activation.[1]
Q4: What are the potential off-target effects of this compound?
While this compound is a potent PKA activator, it can have off-target effects, especially at high concentrations. The primary off-target effect is the competitive inhibition of certain phosphodiesterases (PDEs), such as PDE3A.[2][6][7] This can lead to an accumulation of endogenous cAMP, complicating the interpretation of results. At higher concentrations, it may also influence intracellular calcium levels or interact with other cyclic nucleotide-binding proteins like Epac (Exchange protein directly activated by cAMP).[2][5][6]
Q5: What is Rp-cAMPS and how is it used as a control?
Rp-cAMPS is the diastereomer of this compound and acts as a competitive antagonist of PKA.[8][9] It binds to the regulatory subunits of PKA but prevents their activation. Using Rp-cAMPS as a negative control is crucial to demonstrate that the observed biological effects of your this compound treatment are specifically due to PKA activation and not a result of off-target effects.[8]
Troubleshooting Guide: Low Delivery Efficiency
Problem: No or weak PKA activation is observed after this compound treatment, as measured by pCREB Western blot or other downstream assays. This suggests an insufficient intracellular concentration of this compound.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Insufficient Concentration (Passive Delivery) | For adherent cell lines, perform a dose-response experiment. Start with a range of 10 µM, 50 µM, 100 µM, and 250 µM.[1] Optimize incubation time, typically starting with 30 minutes.[1] |
| Active Efflux by MRPs | For cells with high efflux pump activity (e.g., primary cells), passive incubation is often insufficient. Utilize active delivery methods like lipofection or electroporation to bypass these pumps. |
| Poor Membrane Permeability | While this compound is considered cell-permeable, efficiency varies by cell type. For resistant cells, active delivery methods are required. |
| Compound Degradation | Always prepare fresh working solutions from frozen stock aliquots for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[5] Store stock solutions at -20°C or -80°C, protected from light.[5] |
| Low Cell Viability | Ensure cells are healthy and within a consistent, low passage number range before treatment. High cell stress can blunt signaling responses. |
Optimizing Delivery to Specific Cell Types
Achieving cell-type-specific delivery in co-cultures or in vivo requires advanced strategies that go beyond standard transfection methods. The goal is to increase the local concentration of this compound at or within the target cell population while minimizing exposure to non-target cells.
Strategies for Targeted Delivery
-
Antibody-Conjugated Liposomes: Liposomes can be loaded with this compound and then conjugated on their surface with antibodies that specifically recognize surface antigens on the target cell type. This "active targeting" approach promotes binding and internalization into the desired cells.
-
Targeted Nanoparticles: Similar to liposomes, biocompatible nanoparticles (e.g., PLGA, albumin-based) can be loaded with this compound.[10] Their surface can be functionalized with ligands (antibodies, peptides) that bind to receptors exclusively or predominantly expressed on the target cell population.[11]
-
Cell-Specific Promoters (Genetic Approach): This indirect strategy involves delivering a plasmid encoding an engineered, always-active adenylyl cyclase (the enzyme that produces cAMP) under the control of a cell-type-specific promoter. This will generate high levels of endogenous cAMP, mimicking the effect of this compound, but only in the cells where the promoter is active.
References
- 1. Unlocking the Secrets of Antibody‑Drug Conjugates – Inside the World of Antibody Internalization-DIMA BIOTECH [dimabio.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. FRET measurements of intracellular cAMP concentrations and cAMP analog permeability in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uu.diva-portal.org [uu.diva-portal.org]
- 5. Quantification of Drug Molecules in Live Single Cells Using the Single-Probe Mass Spectrometry Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single Cell Mass Spectrometry Quantification of Anticancer Drugs: Proof of Concept in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Probing the Internalization and Efficacy of Antibody-Drug Conjugate via Site-Specific Fc-Glycan Labelling of a Homogeneous Antibody Targeting SSEA-4 Bearing Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Analysis of Intracellular Drug Concentrations in Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 11. Immune cell targeting nanoparticles: a review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Sp-cAMPS experiments in different cell lines
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sp-cAMPS analogs in different cell lines.
Troubleshooting Guides
This section addresses specific issues that may be encountered during this compound experiments, offering potential causes and solutions in a structured format.
Issue 1: Weaker Than Expected or No Biological Response
A lack of the anticipated biological effect after this compound treatment is a common issue. The underlying cause often relates to insufficient intracellular concentration of the analog or issues with the downstream signaling pathway.
Troubleshooting Workflow for No/Weak Response
Troubleshooting workflow for a weak or absent biological response.
| Potential Cause | Suggested Solution | Remarks |
| Insufficient Compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. A typical starting range is 1-100 µM.[1] | The effective concentration can vary significantly between cell types. |
| Poor Cell Permeability | Although designed to be cell-permeable, efficiency can vary.[2] Consider using more lipophilic analogs like Sp-8-Br-cAMPS or Sp-5,6-DCl-cBIMPS.[2][3] For difficult-to-transfect cells, consider physical delivery methods like electroporation.[4] | Permeability can be a significant issue in primary cells and stem cells which may have active efflux pumps.[4] |
| High Phosphodiesterase (PDE) Activity | Co-incubation with a broad-spectrum PDE inhibitor like IBMX can prevent the degradation of this compound and maintain its effective concentration. | Be aware that PDE inhibitors can have their own off-target effects.[2] |
| Compound Degradation | Ensure proper storage of this compound powder (-20°C) and stock solutions (-20°C for short-term, -80°C for long-term).[5][6] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[6] | Hydrolysis can occur, especially with improper storage or prolonged incubation.[6][7] |
| Issues with Downstream Signaling | Confirm PKA activation by assessing the phosphorylation of known PKA substrates like CREB (at Ser133) or VASP via Western blot.[1] If PKA is activated but the final biological response is absent, investigate other components of the signaling pathway. | The issue may lie downstream of PKA activation.[4] |
| Cell Health and Passage Number | Ensure cells are healthy, within a consistent and low passage number range, and not over-confluent.[6] | Cellular responses can change with repeated subculturing. |
Issue 2: High Cytotoxicity or Unexpected Cell Death
Observing significant cell death after treatment can be due to excessively high concentrations of this compound, leading to overstimulation of the PKA pathway or off-target effects.
| Potential Cause | Suggested Solution | Remarks |
| Concentration is Too High | Perform a dose-response curve to determine the cytotoxic threshold (IC50) for your specific cell line using a viability assay (e.g., MTT, trypan blue).[2][5] Use the lowest effective concentration that elicits the desired biological response.[2] | Cytotoxicity can become a concern at concentrations above 100 µM, but this is highly cell-type dependent.[2] |
| Prolonged Exposure | Optimize the incubation time. A shorter exposure may be sufficient to activate the desired signaling pathway without causing significant cell death.[2] | |
| Solvent Toxicity | Run a vehicle control with the solvent (e.g., DMSO, water) at the same final concentration used in the experiment to assess its toxicity.[1][5] | The final solvent concentration should typically be below 0.1%.[1] |
| Compound Precipitation | Poor solubility can lead to inconsistent results and potential cytotoxicity.[2] If precipitation is observed, gently warm the solution to 37°C and vortex or sonicate.[6] Consider preparing a fresh solution in a different validated buffer.[6] | This compound, particularly the free acid form, can have limited solubility in aqueous solutions at neutral pH.[2] |
| PKA-Dependent Apoptosis | The cAMP/PKA pathway can induce apoptosis in certain cell types.[2] To confirm this, co-treat with a PKA inhibitor like Rp-cAMPS to see if cytotoxicity is rescued.[2] | If Rp-cAMPS mitigates the cell death, it suggests a PKA-dependent mechanism.[2] |
Issue 3: Inconsistent Results and High Variability
High variability between experiments can obscure meaningful data and points to inconsistencies in experimental execution or reagents.
| Potential Cause | Suggested Solution | Remarks |
| Inconsistent Cell Culture Conditions | Standardize cell culture protocols, including cell passage number, seeding density, and growth conditions.[1] | Use cells from a similar passage number for all related experiments. |
| Inconsistent Reagent Preparation | Prepare fresh dilutions of this compound for each experiment from a single-use aliquot.[1][6] Use calibrated pipettes and ensure thorough mixing. | |
| Variability in Incubation Times | Use a precise timer for all incubation steps to ensure consistency across all samples and experiments. | |
| Degradation of Stock Solution | Always use a fresh aliquot for each experiment. If the stock solution is old, prepare a fresh stock from the powder.[6] | |
| Batch-to-Batch Variability of Compound | If using a new batch of this compound, perform a dose-response curve to confirm its potency relative to the previous batch.[6] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? this compound (Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer) is a cell-permeable analog of cyclic AMP (cAMPS).[1] Its primary on-target effect is the activation of cAMP-dependent Protein Kinase A (PKA).[1][8] It mimics the action of endogenous cAMP by binding to the regulatory subunits of PKA, which leads to the release and activation of the catalytic subunits.[8] A key feature of this compound is its resistance to hydrolysis by most phosphodiesterases (PDEs), resulting in a more sustained activation of PKA compared to cAMP.[1][8][9]
Q2: What are the known off-target effects of this compound? While this compound is a potent PKA activator, it can exhibit off-target effects. The most well-characterized off-target interactions are with phosphodiesterases (PDEs); for instance, it can act as a competitive inhibitor of PDE3A.[5][10] At higher concentrations, it may also interact with other cyclic nucleotide-binding proteins such as the Exchange Protein Directly Activated by cAMP (Epac), Protein Kinase G (PKG), and Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.[5]
Q3: How can I differentiate between on-target PKA activation and off-target effects? A multi-pronged approach is recommended to distinguish between on-target and off-target effects:
-
Pharmacological Inhibition: Use a specific PKA inhibitor, such as Rp-cAMPS, H89, or KT5720.[5] If the observed effect is attenuated or blocked by the inhibitor, it is likely PKA-dependent.
-
Use of Analogs: Employ a panel of cAMP analogs with varying selectivity. For example, 8-pCPT-2'-O-Me-cAMP is a selective activator of Epac.[5]
-
Knockdown/Knockout Models: Utilize siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of PKA to validate its involvement.[5]
-
Direct Activity Assays: Perform in vitro kinase assays to directly measure PKA activity.[5]
Q4: What is a typical starting concentration for this compound in cell culture experiments? A typical starting concentration range for this compound in cell culture experiments is between 1 µM and 100 µM.[1] However, the optimal concentration is highly dependent on the cell type and the specific biological question being investigated.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your model system.[1]
Q5: What is the best negative control for an this compound experiment? The most appropriate negative control for this compound is its diastereomer, Rp-cAMPS (Adenosine-3',5'-cyclic monophosphorothioate, Rp-isomer). Rp-cAMPS is also cell-permeable but acts as a competitive antagonist of PKA. It binds to the regulatory subunits of PKA but does not cause the release of the active catalytic subunits, thus inhibiting PKA activation. Using Rp-cAMPS helps to ensure that the observed effects of this compound are specifically due to PKA activation.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and related compounds to aid in experimental design.
Table 1: PKA Activation and Off-Target Interaction Constants
| Compound | Target | Parameter | Value | Cell Type / Condition |
| This compound | PKA I/II | - | Potent Activator | Purified PKA |
| This compound | PDE3A | Ki | 47.6 µM | - |
| This compound | PDE10 (GAF domain) | EC50 | 40 µM | - |
| cAMP | PKA | EC50 (in vitro) | 100 - 300 nM | Purified PKA |
| cAMP | PKA | Apparent EC50 (in cell) | ~5.2 µM | Intact CHO cells |
| 8-Bromo-cAMP | PKA | Ka | 0.05 µM | Purified PKA |
| Sp-8-Br-cAMPS-AM | PKA | EC50 | 1.5 µM | Sensory Neurons (cellular response) |
Note: A lower EC50 or Ka value indicates higher potency of activation, while a lower Ki value indicates higher potency of inhibition.[5]
Table 2: Recommended Starting Concentrations for this compound Analogs in Cell Culture
| Compound | Typical Concentration Range | Notes |
| This compound | 10 µM - 200 µM | Cytotoxicity may be a concern at higher concentrations in some cell lines.[2] |
| Sp-8-Br-cAMPS | 10 µM - 250 µM | More lipophilic and potentially more stable for long-term experiments.[2][4] |
| Sp-5,6-DCl-cBIMPS | Varies (start with a dose-response) | A particularly potent and specific PKA activator.[3] |
Signaling Pathways
PKA-Dependent Signaling Pathway
Canonical PKA-dependent signaling pathway activated by this compound.
Potential Off-Target Signaling Pathways
Potential off-target signaling pathways affected by this compound.
Experimental Protocols
Protocol 1: PKA Activation Assay via Western Blot for Phospho-CREB
This protocol details the steps to assess PKA activation in cultured cells by measuring the phosphorylation of CREB at serine 133.
Experimental Workflow
Workflow for assessing PKA activation via phospho-CREB Western blot.
Materials:
-
Cultured cells (e.g., HEK293, PC12)
-
This compound
-
Serum-free culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibody against phosphorylated CREB (pCREB Ser133)
-
Primary antibody against total CREB
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture: Plate cells and grow to 70-80% confluency.[8]
-
Stimulation: Replace the culture medium with serum-free medium for 2-4 hours before stimulation.[8] Treat cells with the desired concentration of this compound for a specified time (e.g., 30 minutes).[4] Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.[3][4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[3][4]
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein for each sample onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.[4]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane with a primary antibody against pCREB (Ser133) overnight at 4°C.[8]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detect the signal using an ECL substrate.[8]
-
-
Normalization: To normalize the data, strip the membrane and re-probe with an antibody against total CREB.[8]
Protocol 2: Gene Expression Analysis using qPCR
This protocol outlines the steps to analyze changes in gene expression in response to this compound treatment using quantitative PCR.
Materials:
-
Cultured cells
-
This compound
-
RNA isolation kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target gene and housekeeping gene
Procedure:
-
Cell Treatment: Treat cultured cells with the desired concentration of this compound or a vehicle control for the desired time period (e.g., 2, 6, 12, or 24 hours).[11]
-
RNA Isolation: After incubation, isolate total RNA from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.[11]
-
Reverse Transcription: Synthesize cDNA from the isolated RNA using a reverse transcription kit.[11]
-
qPCR:
-
Prepare a qPCR reaction mix containing the cDNA template, primers for the target gene, and a qPCR master mix.
-
Perform the qPCR reaction in a thermal cycler.
-
Include a reaction with primers for a housekeeping gene (e.g., GAPDH, Actin) for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Protocol 3: In Vitro PKA Kinase Assay
This assay directly measures the ability of PKA to phosphorylate a substrate in a cell-free system.
Materials:
-
Purified PKA
-
PKA substrate (e.g., a specific peptide)
-
This compound
-
ATP
-
Kinase buffer
-
Phosphospecific primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Assay Setup: In a 96-well plate, add the PKA enzyme to each well.
-
Treatment: Add different concentrations of this compound to the respective wells. Include a negative control (no this compound).
-
Reaction Initiation: Initiate the reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes.[8]
-
Detection:
-
Stop the reaction and wash the wells.
-
Add a phosphospecific primary antibody that recognizes the phosphorylated substrate and incubate for 60 minutes.[8]
-
Wash the wells and add an HRP-conjugated secondary antibody and incubate for 30 minutes.[8]
-
Add TMB substrate and allow the color to develop.
-
Add a stop solution and measure the absorbance at 450 nm using a microplate reader.[8]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide: Sp-cAMPS vs. 8-Bromo-cAMP in Cellular Signaling Research
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for elucidating the complex mechanisms of cellular signaling. Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that governs a vast array of physiological processes, primarily through the activation of cAMP-dependent Protein Kinase A (PKA). Due to the transient nature of endogenous cAMP, stable and cell-permeable analogs are indispensable for the detailed investigation of cAMP/PKA signaling pathways. This guide provides an objective comparison of two widely used cAMP analogs, Sp-cAMPS and 8-Bromo-cAMP, supported by experimental data and detailed methodologies to aid in the selection of the most suitable compound for specific research applications.
Mechanism of Action and Signaling Pathway
Both this compound (Sp-isomer of adenosine-3',5'-cyclic monophosphorothioate) and 8-Bromo-cAMP are cell-permeable analogs of cAMP designed to mimic the action of the endogenous second messenger. They exert their primary effect by binding to the regulatory subunits of PKA, leading to a conformational change that releases the active catalytic subunits. These catalytic subunits then phosphorylate downstream target proteins on serine and threonine residues, initiating a cascade of cellular responses.
The key distinction in their mechanism lies in their chemical modifications. This compound features a sulfur substitution in the cyclic phosphate (B84403) group, which confers significant resistance to hydrolysis by phosphodiesterases (PDEs), the enzymes responsible for cAMP degradation.[1][2][3] 8-Bromo-cAMP has a bromine atom at the 8th position of the adenine (B156593) ring, which also increases its resistance to PDEs, albeit generally to a lesser extent than the phosphorothioate (B77711) modification of this compound.[4][5][6]
Data Presentation: A Comparative Analysis
The following tables summarize the key characteristics and available quantitative data for this compound and 8-Bromo-cAMP. It is important to note that the data has been compiled from various sources and experimental conditions may differ.
Table 1: General Properties and Mechanism of Action
| Feature | This compound | 8-Bromo-cAMP |
| Primary Target | cAMP-dependent Protein Kinase A (PKA) | cAMP-dependent Protein Kinase A (PKA) |
| Mechanism | PKA agonist | PKA agonist |
| Modification | Phosphorothioate at cyclic phosphate | Bromine at adenine C8 |
| Cell Permeability | Yes, lipophilic | Yes, lipophilic |
| Metabolic Stability | High resistance to PDE hydrolysis | Moderate resistance to PDE hydrolysis |
Table 2: Quantitative Comparison of Performance
| Parameter | This compound | 8-Bromo-cAMP | Reference |
| PKA Activation Constant (Ka) | Not widely reported in comparative studies | ~0.05 µM | [7] |
| PKA Activation (EC50) | A derivative, Sp-8-Br-cAMPS, has an EC50 of 360 nM. | > 30 µM (no significant effect at 10µM in one study) | [8][9] |
| PDE Resistance | Generally considered more resistant than 8-Bromo-cAMP. Acts as a competitive inhibitor of some PDEs (e.g., Ki of 47.6 µM for PDE3A). | Known to be slowly metabolized by PDEs. | [1][4] |
| Cell Permeability | Intracellular concentration of a related compound (Rp-cAMPS) reached ~12% of extracellular concentration. | Intracellular concentration reached ~8% of extracellular concentration in rat C6 glioma cells. | [10] |
| Potential Off-Target Effects | Inhibition of certain PDEs (e.g., PDE3A), potential interaction with Epac, PKG, and HCN channels. | Can be metabolized to 8-bromo-adenosine, which may have off-target effects and contribute to cytotoxicity. | [11][12] |
Experimental Protocols
To facilitate a direct comparison of this compound and 8-Bromo-cAMP in your experimental system, detailed methodologies for key assays are provided below.
In Vitro PKA Activity Assay
This assay directly measures the ability of each compound to activate PKA.
Materials:
-
Purified PKA holoenzyme
-
PKA substrate peptide (e.g., Kemptide)
-
This compound and 8-Bromo-cAMP stock solutions
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™)
-
Phosphocellulose paper or other means of separating phosphorylated and unphosphorylated substrate
-
Scintillation counter or luminometer
Procedure:
-
Prepare a reaction mixture containing kinase buffer, PKA substrate, and either this compound or 8-Bromo-cAMP at various concentrations.
-
Initiate the reaction by adding the purified PKA holoenzyme and ATP (spiked with [γ-³²P]ATP if using the radioactive method).
-
Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).
-
Quantify the amount of phosphorylated substrate.
-
Plot the PKA activity against the logarithm of the agonist concentration to generate dose-response curves and determine the EC50 for each compound.
In Vitro PDE Hydrolysis Assay
This assay determines the metabolic stability of each compound in the presence of phosphodiesterases.
Materials:
-
Purified PDE isoforms of interest
-
This compound and 8-Bromo-cAMP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2)
-
Method for detecting the product (5'-AMP or remaining cAMP), such as HPLC or commercially available kits.
Procedure:
-
Incubate a known concentration of this compound or 8-Bromo-cAMP with a specific purified PDE isoform in the assay buffer.
-
Take samples at different time points.
-
Stop the enzymatic reaction (e.g., by heat inactivation or addition of a stop solution).
-
Quantify the amount of the parent compound remaining or the amount of 5'-AMP produced at each time point using a suitable detection method.
-
Calculate the rate of hydrolysis for each compound by each PDE isoform.
Measurement of Intracellular Concentration by HPLC
This protocol allows for the quantification of the cell permeability of each analog.
Materials:
-
Cultured cells of interest
-
This compound and 8-Bromo-cAMP
-
Cell culture medium
-
Extraction buffer (e.g., 70% ethanol)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Plate cells and grow to the desired confluency.
-
Incubate the cells with a known concentration of either this compound or 8-Bromo-cAMP for a defined period.
-
Wash the cells thoroughly with ice-cold phosphate-buffered saline (PBS) to remove any extracellular compound.
-
Lyse the cells and extract the intracellular contents using the extraction buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Analyze the supernatant by HPLC to separate and quantify the intracellular concentration of the cAMP analog.
-
Normalize the intracellular concentration to the cell number or total protein content.
Conclusion
Both this compound and 8-Bromo-cAMP are valuable tools for the investigation of cAMP/PKA signaling pathways. The primary advantage of this compound lies in its superior resistance to hydrolysis by phosphodiesterases, leading to a more sustained and potent activation of PKA in cellular systems.[1][2][3] This makes it particularly suitable for long-term experiments or in cell types with high PDE activity. 8-Bromo-cAMP, while also PDE-resistant, may be more susceptible to degradation.[4] However, it is a well-characterized and widely used compound.
The choice between this compound and 8-Bromo-cAMP should be guided by the specific requirements of the experiment. For studies requiring robust and prolonged PKA activation with minimal degradation, this compound is likely the superior choice. For other applications, 8-Bromo-cAMP may be a suitable and cost-effective alternative. It is always recommended to perform pilot experiments to determine the optimal compound and concentration for your specific cell type and experimental conditions. Furthermore, researchers should be mindful of potential off-target effects and include appropriate controls in their experimental design.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Dose and Chemical Modification Considerations for Continuous Cyclic AMP Analog Delivery to the Injured CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 8-Bromo-cAMP, sodium salt | cAMP | Tocris Bioscience [tocris.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Sp-cAMPS vs. Dibutyryl-cAMP: A Comparative Guide to PKA Activation
For researchers, scientists, and drug development professionals navigating the complexities of the cyclic AMP (cAMP) signaling pathway, the choice of a suitable cell-permeable cAMP analog is a critical determinant of experimental success. This guide provides an in-depth, objective comparison of two widely used analogs, Sp-cAMPS and dibutyryl-cAMP, for the activation of Protein Kinase A (PKA). We will explore their distinct mechanisms of action, metabolic fates, and specificities, supported by experimental data and detailed protocols to inform the selection of the optimal reagent for your research.
Mechanism of Action: A Direct Agonist vs. a Prodrug
The primary distinction between this compound and dibutyryl-cAMP lies in their mode of PKA activation.
This compound (Sp-diastereomer of adenosine-3',5'-cyclic monophosphorothioate) is a direct and potent activator of PKA.[1][2] The key chemical modification in this compound is the substitution of a non-bridging oxygen atom with a sulfur atom in the cyclic phosphate (B84403) group.[3] This phosphorothioate (B77711) linkage renders the molecule highly resistant to degradation by phosphodiesterases (PDEs), the enzymes that normally hydrolyze cAMP, leading to a stable and sustained activation of PKA.[1][2]
Dibutyryl-cAMP (N6,2'-O-Dibutyryladenosine 3',5'-cyclic monophosphate, dbcAMP) , in contrast, is a cell-permeable prodrug.[1] Its two butyryl groups increase its lipophilicity, allowing it to readily cross the cell membrane.[1] Once inside the cell, intracellular esterases cleave these butyryl groups, releasing N6-monobutyryl-cAMP and subsequently native cAMP, which then activates PKA.[1] This indirect activation mechanism is dependent on the rate of intracellular hydrolysis.[1]
A significant consequence of this metabolic conversion is the release of free butyrate (B1204436) , a short-chain fatty acid with known biological activities, including the inhibition of histone deacetylases (HDACs).[1][4] This can lead to off-target effects on gene expression, representing a potential confounding variable in experiments.[1]
PKA Activation Signaling Pathway
The canonical PKA signaling pathway is initiated by the binding of cAMP (or its analogs) to the regulatory subunits of the inactive PKA holoenzyme. This binding induces a conformational change, leading to the dissociation of the active catalytic subunits. These catalytic subunits can then phosphorylate downstream substrate proteins on serine and threonine residues.
Quantitative Comparison of this compound and Dibutyryl-cAMP
Direct head-to-head comparisons of the potency of this compound and dibutyryl-cAMP for PKA activation in the same experimental system are limited in the literature. However, data compiled from various sources provide a general overview of their characteristics.
| Feature | This compound | Dibutyryl-cAMP (dbcAMP) |
| Mechanism of Action | Direct PKA Activator[1] | Prodrug; requires intracellular hydrolysis to cAMP[1] |
| Metabolic Byproducts | None | Butyrate (potential HDAC inhibitor)[1][4] |
| Resistance to PDEs | High; sustained PKA activation[1][2] | Low (the resulting cAMP is degraded by PDEs)[1] |
| Specificity | High; directly targets PKA[1] | Lower; potential for butyrate-induced off-target effects[1] |
| Cell Permeability | Good[1] | Excellent (due to butyryl groups)[1] |
| Potency (PKA Activation) | Micromolar (µM) range for general activation[1]. Specific analogs like 6-Bnz-cAMP show pM EC50.[3] | Millimolar (mM) range for general activation[1] |
Experimental Protocols
To aid researchers in their experimental design, we provide detailed methodologies for assessing PKA activation by these compounds.
Experimental Workflow for Comparing PKA Activation
Protocol 1: Western Blot for Phospho-CREB (a PKA Substrate)
This protocol quantifies the phosphorylation of CREB at Ser133, a known downstream target of PKA.
Materials:
-
Cultured cells of interest
-
This compound and Dibutyryl-cAMP
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate cells and grow to desired confluency. Treat with a range of concentrations of this compound (e.g., 10 µM - 200 µM) or Dibutyryl-cAMP (e.g., 100 µM - 1 mM) for a specified time (e.g., 15-60 minutes).[1] Include a vehicle-only control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.[1]
-
Protein Quantification: Determine the protein concentration of each lysate.[1]
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[1]
-
Transfer proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.[1]
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detect the signal using an ECL substrate.[1]
-
-
Data Analysis: Quantify band intensities and normalize the phospho-CREB signal to the total CREB signal.[5] Plot the normalized data to generate dose-response curves and determine EC50 values.[5]
Protocol 2: In Vitro PKA Kinase Assay (ELISA-based)
This assay directly measures PKA activity in cell lysates.
Materials:
-
Cell lysates prepared as in Protocol 1
-
PKA kinase activity assay kit (typically includes PKA substrate-coated plate, ATP, and phospho-specific antibody)
-
Wash buffer
-
Stop solution
-
Microplate reader
Procedure:
-
Assay Setup: Add a standardized amount of cell lysate (e.g., 10 µg) to the wells of the PKA substrate-coated microplate.[1]
-
Kinase Reaction: Add the reaction buffer and ATP to initiate the phosphorylation reaction. Incubate at 30°C for the recommended time (e.g., 30 minutes).[1]
-
Detection:
-
Wash the wells to remove non-phosphorylated substrates.
-
Add a phospho-specific antibody that binds to the phosphorylated substrate.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add the enzyme substrate to generate a detectable signal.
-
-
Data Analysis: Measure the signal (e.g., absorbance at 450 nm).[1] Calculate PKA activity relative to the control and plot dose-response curves.
Conclusion and Recommendations
The selection between this compound and dibutyryl-cAMP should be guided by the specific requirements of the experiment.
-
For experiments requiring a direct, sustained, and specific activation of PKA with minimal off-target effects, this compound is the superior choice. Its resistance to PDE degradation ensures a stable level of PKA activation, and the absence of metabolic byproducts like butyrate enhances the reliability of the results.[1][2]
-
Dibutyryl-cAMP can be a useful tool due to its excellent cell permeability, but researchers must be cautious of its potential for off-target effects. The generation of butyrate, an HDAC inhibitor, can influence gene expression and other cellular processes independently of PKA activation.[1][4] Therefore, appropriate controls are essential when using dibutyryl-cAMP to ensure that the observed effects are indeed mediated by PKA.
References
A Comparative Guide to the Metabolic Stability of Sp-cAMPS and Other cAMP Analogs
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for the accurate study of cellular signaling pathways. The second messenger cyclic adenosine (B11128) monophosphate (cAMP) is a central player in a myriad of cellular processes, but its utility in experimental systems is hampered by its rapid degradation by phosphodiesterases (PDEs). To address this, a variety of cAMP analogs have been developed with enhanced metabolic stability. This guide provides an in-depth comparison of the metabolic stability of the Sp-isomer of adenosine-3',5'-cyclic monophosphorothioate (Sp-cAMPS) against other widely used cAMP analogs: 8-Bromo-cAMP (8-Br-cAMP), Dibutyryl-cAMP (db-cAMP), and N⁶-Benzoyl-cAMP (6-Bnz-cAMP).
The superior metabolic stability of this compound stems from the phosphorothioate (B77711) modification, where a non-bridging oxygen atom in the cyclic phosphate (B84403) group is replaced by sulfur. This change renders the molecule highly resistant to hydrolysis by PDEs, the enzymes that terminate cAMP signaling.[1][2] In contrast, while other analogs like 8-Br-cAMP and db-cAMP are more stable than native cAMP, they are still susceptible to enzymatic degradation to varying degrees.[1]
Quantitative Comparison of Metabolic Stability
The metabolic stability of a cAMP analog is best understood by examining its interaction with the PDE superfamily of enzymes. Kinetic parameters such as the Michaelis constant (Kₘ) and the maximum rate of reaction (Vₘₐₓ) provide insight into how readily an analog is recognized and hydrolyzed by a specific PDE isoform. A higher Kₘ value indicates a lower binding affinity between the enzyme and the analog, suggesting it is a poorer substrate and therefore more stable. A lower Vₘₐₓ indicates a slower rate of hydrolysis.
This compound and its derivatives are exceptionally resistant to PDE-mediated hydrolysis and are often characterized as competitive inhibitors of these enzymes rather than substrates.[1] For instance, this compound is a potent competitive inhibitor of PDE3A.[1] This inherent resistance to degradation makes them highly stable metabolically.[1] Other analogs, such as 8-Br-cAMP and db-cAMP, are known to be slowly metabolized.[1]
The following tables provide illustrative data on the kinetic parameters for the hydrolysis of various cAMP analogs by different PDE isozymes. It is important to note that specific kinetic data for all analogs against a comprehensive panel of PDE isozymes is not always readily available and can be context-dependent.
Table 1: Michaelis-Menten Constant (Kₘ) for Hydrolysis by PDE Isozymes (Illustrative Values)
A higher Kₘ value suggests a lower affinity of the enzyme for the substrate, indicating greater resistance to hydrolysis.
| Compound | PDE1 (μM) | PDE2 (μM) | PDE3 (μM) | PDE4 (μM) |
| cAMP | 1-10 | 10-50 | 0.1-1 | 1-10 |
| 8-Bromo-cAMP | 10-50 | >100 | 1-10 | 10-50 |
| Dibutyryl-cAMP (db-cAMP) | >100 | >200 | >50 | >100 |
| This compound | >200 | >500 | >100 | >200 |
Data presented in this table is illustrative and compiled from various sources for comparative purposes.[3] Note: Data for this compound is not typically presented in terms of Kₘ for hydrolysis as it is primarily considered a PDE inhibitor.[1]
Table 2: Maximum Hydrolysis Rate (Vₘₐₓ) Relative to cAMP (Illustrative Values)
Vₘₐₓ is presented as a relative percentage compared to the hydrolysis of cAMP. A lower relative Vₘₐₓ indicates slower degradation.
| Compound | Relative Vₘₐₓ (%) |
| cAMP | 100 |
| 8-Bromo-cAMP | < 50 |
| Dibutyryl-cAMP (db-cAMP) | < 20 |
| This compound | < 5 |
Data presented in this table is illustrative and compiled from various sources for comparative purposes.[3]
Qualitative assessments also indicate that N⁶-Benzoyl-cAMP has increased metabolic stability against PDEs when compared to native cAMP.[4]
Signaling Pathways and Experimental Considerations
The primary intracellular effector of cAMP is Protein Kinase A (PKA). The activation of PKA by cAMP or its analogs triggers a cascade of phosphorylation events that regulate numerous cellular functions. The stability of the cAMP analog used can significantly impact the duration and intensity of this signaling.
Experimental Protocols
In Vitro PDE Hydrolysis Assay Using High-Performance Liquid Chromatography (HPLC)
This protocol provides a method to determine the rate of hydrolysis of a cAMP analog by a specific PDE isoform.
Objective: To quantify the degradation of a cAMP analog over time in the presence of a purified phosphodiesterase.
Materials:
-
Purified, recombinant PDE enzyme (e.g., PDE4D)
-
cAMP analog of interest (this compound, 8-Br-cAMP, db-cAMP, 6-Bnz-cAMP)
-
Native cAMP (for comparison)
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Quenching solution (e.g., 0.1 M HCl or 10% Trichloroacetic acid)
-
HPLC system with a C18 reverse-phase column
-
Mobile phase (e.g., a gradient of methanol (B129727) in a phosphate buffer)
-
5'-AMP analog standards for quantification of the hydrolysis product
Procedure:
-
Reaction Setup: Prepare a reaction mixture in a microcentrifuge tube containing the assay buffer and the purified PDE enzyme at a final concentration determined to yield a linear reaction rate. Pre-warm the mixture to 37°C.
-
Reaction Initiation: Start the reaction by adding the cAMP analog to the reaction mixture to a final concentration (e.g., 10 μM).
-
Incubation: Incubate the reaction at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 10, 20, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction in the aliquot by adding the quenching solution. This will denature the PDE enzyme.
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein. Collect the supernatant for analysis.
-
HPLC Analysis: Inject a defined volume of the supernatant onto the HPLC system. The cAMP analog and its hydrolyzed 5'-AMP product will be separated based on their retention times.
-
Quantification: Monitor the elution profile using a UV detector (e.g., at 260 nm). The amount of the remaining cAMP analog and the formed 5'-AMP analog can be quantified by comparing their peak areas to a standard curve of known concentrations.
Data Analysis:
-
Plot the concentration of the remaining cAMP analog against time.
-
Determine the initial rate of hydrolysis from the linear portion of the curve.
-
Calculate the half-life (t₁/₂) of the analog under these conditions.
-
For more detailed kinetic analysis, perform the assay with varying concentrations of the analog to determine Kₘ and Vₘₐₓ by fitting the data to the Michaelis-Menten equation.
Conclusion
The metabolic stability of cAMP analogs is a critical factor in the design and interpretation of experiments aimed at elucidating the roles of cAMP signaling. This compound stands out due to its exceptional resistance to hydrolysis by phosphodiesterases, ensuring a sustained and direct activation of PKA. While other analogs such as 8-Br-cAMP, db-cAMP, and 6-Bnz-cAMP offer increased stability compared to native cAMP, they are still subject to metabolic degradation. The choice of analog should, therefore, be guided by the specific requirements of the experimental system, including the desired duration of action and the potential for off-target effects from metabolic byproducts. For studies requiring prolonged and stable elevation of cAMP-mediated signaling, this compound represents a superior and more reliable tool.
References
Validating PKA-Dependent Effects: A Comparative Guide to Using Rp-cAMPS
For researchers, scientists, and drug development professionals, elucidating the precise role of Protein Kinase A (PKA) in cellular signaling is a critical step in understanding physiological processes and identifying therapeutic targets. While various tools can activate the PKA pathway, confirming that an observed biological effect is genuinely mediated by PKA requires specific and reliable inhibition. This guide provides an objective comparison of Rp-cAMPS, a widely used PKA antagonist, with other alternatives, supported by experimental data and detailed protocols.
The PKA Signaling Pathway and the Need for Validation
Protein Kinase A is a key enzyme that regulates a vast array of cellular processes, including metabolism, gene transcription, and cell growth.[1][2] In its inactive state, PKA exists as a tetramer composed of two regulatory (R) subunits and two catalytic (C) subunits.[1][3][4] The signaling cascade is typically initiated by an extracellular stimulus that leads to the production of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[2][4] When cAMP levels rise, it binds to the R subunits, causing a conformational change that releases the C subunits.[3][5] These freed catalytic subunits are then active and phosphorylate downstream target proteins, eliciting a cellular response.
Given the complexity of cellular signaling, where pathways often intersect, it is crucial to validate that an effect observed after cAMP elevation is specifically due to PKA activation and not off-target effects of the activators or the involvement of other cAMP-binding proteins like EPAC (Exchange protein activated by cAMP).[6]
Rp-cAMPS: A Competitive Antagonist for PKA Validation
Rp-cAMPS (Adenosine-3',5'-cyclic monophosphorothioate, Rp-isomer) is a phosphorothioate (B77711) analog of cAMP that serves as a potent and specific tool for validating PKA-dependent effects.[7][8]
Mechanism of Action: Unlike ATP-competitive inhibitors that target the catalytic subunit, Rp-cAMPS acts as a competitive antagonist at the cAMP binding sites on the PKA regulatory subunits.[6][9] By binding to the R subunits, Rp-cAMPS prevents the conformational change induced by cAMP.[9] This stabilizes the inactive PKA holoenzyme, blocking the release and subsequent activation of the catalytic subunits.[9][10][11] A key advantage of Rp-cAMPS is its resistance to hydrolysis by most phosphodiesterases (PDEs), ensuring its stability during experiments.[7][12]
Figure 1. PKA signaling pathway and the inhibitory action of Rp-cAMPS.
Comparison with Other PKA Inhibitors
Rp-cAMPS offers a distinct mechanism compared to other commonly used PKA inhibitors like H89 and KT5720. This difference is crucial for robust validation, as using inhibitors with different mechanisms can help rule out off-target effects. H89, for instance, is known to inhibit several other kinases, which can complicate data interpretation.[13] Therefore, using H89 as the sole piece of evidence for PKA involvement is discouraged.[13]
| Feature | Rp-cAMPS | H89 | KT5720 |
| Mechanism of Action | Competitive antagonist of cAMP at regulatory subunits.[6][9] | ATP-competitive inhibitor of the catalytic subunit.[6][14] | ATP-competitive inhibitor of the catalytic subunit.[6][14] |
| Target Site | cAMP-binding sites on Regulatory (R) subunits. | ATP-binding pocket on Catalytic (C) subunit. | ATP-binding pocket on Catalytic (C) subunit. |
| Primary Effect | Prevents dissociation of the PKA holoenzyme.[10] | Inhibits phosphotransferase activity of the free C subunit. | Inhibits phosphotransferase activity of the free C subunit. |
| Selectivity | High for PKA over other cAMP-binding proteins like EPAC.[6] | Known to inhibit other kinases (e.g., ROCK, S6K).[13] | Also inhibits other kinases like PKG and PKC.[15] |
| Considerations | Requires pre-incubation to enter cells and bind to PKA before stimulation.[16] | Effectiveness can be influenced by intracellular ATP levels.[6] | Effectiveness can be influenced by intracellular ATP levels.[6] |
Supporting Experimental Data
The efficacy of Rp-cAMPS in blocking PKA-dependent effects has been demonstrated across various experimental systems. The following table summarizes quantitative data from studies where Rp-cAMPS was used for validation.
| Experimental System | PKA Activator | Downstream Effect Measured | Result with Activator | Result with Activator + Rp-cAMPS | Reference |
| Rat Prefrontal Cortex | Sp-cAMPS (21 nmol) | Working Memory Performance (% Correct) | ~55% | ~85% (fully reversed impairment) | [17] |
| Rat Amygdala Neurons | Forskolin | Synaptic Plasticity (fEPSP slope) | Significant increase | Increase blocked | [7] |
| Human Cancer Cells | 8-Cl-cAMP | Growth Inhibition (% of control) | ~40% | ~95% (inhibition reversed) | [12] |
| Rat Hippocampal Neurons | PKA activator | KCa-sAHP amplitude (mV) | Reduced to ~3 mV | Restored to ~9 mV | [18] |
| INS-1 Pancreatic β-cells | Glucose + GLP-1 | Insulin Secretion | Potentiated secretion | Potentiation blocked | [19] |
Key Experimental Protocol: Validating PKA-Dependent Substrate Phosphorylation
This protocol provides a general workflow for using Rp-cAMPS to determine if the phosphorylation of a specific protein is PKA-dependent, using Western blotting for analysis.
Objective: To assess whether the phosphorylation of a target protein (e.g., CREB at Ser133) stimulated by a cAMP-elevating agent is blocked by the PKA inhibitor Rp-cAMPS.
Materials and Reagents:
-
Cell line of interest
-
Appropriate cell culture medium and serum
-
PKA activator (e.g., Forskolin, this compound)
-
Rp-cAMPS, sodium salt
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Western blot transfer system and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-substrate (e.g., anti-pCREB), anti-total-substrate (e.g., anti-CREB), and anti-loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture: Plate cells at an appropriate density and grow to ~80% confluency. Serum-starve the cells for 4-6 hours before treatment, if necessary for the specific pathway being studied.
-
Inhibitor Pre-incubation: Prepare a stock solution of Rp-cAMPS. Treat the designated wells/dishes with Rp-cAMPS (a typical concentration range is 10-100 µM) for 20-30 minutes.[16] This pre-incubation period is crucial to allow the inhibitor to permeate the cell membrane and bind to the inactive PKA holoenzyme.[16]
-
Experimental Treatments (4 Groups):
-
Vehicle Control: Treat with vehicle (e.g., DMSO, PBS) alone.
-
Activator Only: Treat with the PKA activator (e.g., 10 µM Forskolin) for the desired time (e.g., 15-30 minutes).
-
Inhibitor + Activator: Add the PKA activator to the cells pre-incubated with Rp-cAMPS.
-
Inhibitor Only: Treat with Rp-cAMPS alone to assess its effect on basal phosphorylation.
-
-
Cell Lysis: After treatment, immediately place the plates on ice. Wash cells twice with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe for the total protein and a loading control to ensure equal protein loading.
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal.
-
Compare the normalized signal across the four treatment groups. A significant reduction in the activator-induced signal in the "Inhibitor + Activator" group compared to the "Activator Only" group validates the effect as PKA-dependent.
-
Figure 2. Logical workflow for a PKA validation experiment using Rp-cAMPS.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Rp-cAMPS sodium | PKA inhibitor | cAMP antagonist | TargetMol [targetmol.com]
- 9. (RP)-cAMPS inhibits the cAMP-dependent protein kinase by blocking the cAMP-induced conformational transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical tools selectively target components of the PKA system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rupress.org [rupress.org]
- 12. caymanchem.com [caymanchem.com]
- 13. The many faces of H89: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biolog.de [biolog.de]
- 17. Activation of cAMP-dependent protein kinase A in prefrontal cortex impairs working memory performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Rp-cAMPS Prodrugs Reveal the cAMP Dependence of First-Phase Glucose-Stimulated Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cell Permeability: Sp-cAMPS vs. 8-Bromo-cAMP
In the landscape of signal transduction research, cell-permeable cyclic adenosine (B11128) monophosphate (cAMP) analogs are crucial for dissecting the complex roles of cAMP-mediated signaling pathways. Among the most prominent of these analogs are the Sp-isomers of adenosine-3',5'-cyclic monophosphorothioates (Sp-cAMPS) and 8-Bromoadenosine-3',5'-cyclic monophosphate (8-Bromo-cAMP). The efficacy of these molecules in cellular assays is fundamentally dependent on their ability to cross the plasma membrane and engage with their intracellular targets. This guide offers an objective comparative analysis of the cell permeability of this compound and 8-Bromo-cAMP, supported by experimental data and detailed methodologies.
Both this compound and 8-Bromo-cAMP are engineered to overcome the inherent impermeability of the parent cAMP molecule. Their enhanced lipophilicity, achieved through a phosphorothioate (B77711) modification in this compound and a bromine substitution in 8-Bromo-cAMP, facilitates passive diffusion across the cell membrane.[1] However, quantitative investigations reveal differences in their permeability, which can significantly influence experimental design and outcomes.
Quantitative Comparison of Cell Permeability
The ability of cAMP analogs to permeate cells can be quantified by measuring their intracellular concentration after extracellular application. Lipophilicity is a key determinant in the extent of passive diffusion.[1] While direct, side-by-side comparative data in the same cell line is limited in the available literature, a compilation of existing data provides valuable insights.
| Compound | Cell Type | Intracellular Concentration (% of Extracellular) | Key Findings |
| 8-Bromo-cAMP | Rat C6 glioma cells | ~8% | The bromine substitution enhances lipophilicity, but its modest membrane permeability results in relatively low intracellular concentrations.[1] |
| This compound (inferred from Rp-cAMPS) | Platelets and CHO cells | ~12% | The phosphorothioate modification in this compound is believed to lead to slightly higher intracellular accumulation compared to 8-Bromo-cAMP under similar conditions. Data is inferred from the related compound Rp-cAMPS, which shares similar chemical properties.[1] |
Note: The data for this compound is inferred from studies on the related compound Rp-cAMPS, as direct comparative quantitative data with 8-Bromo-cAMP in the same cell line was not available in the reviewed literature. The similar chemical nature of Sp- and Rp-cAMPS suggests their permeability characteristics would be comparable.[1]
Signaling Pathways and Mechanism of Action
Both this compound and 8-Bromo-cAMP primarily function as agonists for Protein Kinase A (PKA), a central effector in the cAMP signaling cascade.[1] Upon entering the cell, these analogs bind to the regulatory subunits of PKA, causing a conformational change that releases the active catalytic subunits. These subunits then phosphorylate downstream target proteins, initiating a cascade of cellular responses. Some analogs may also activate the Exchange Protein Directly Activated by cAMP (EPAC).[1]
Experimental Protocols for Measuring Cell Permeability
Several methodologies can be employed to quantify the cell permeability of cAMP analogs. High-Performance Liquid Chromatography (HPLC) provides a direct and robust method for measuring intracellular concentrations.
HPLC-Based Quantification of Intracellular cAMP Analogs
This protocol is adapted from methodologies used to determine the intracellular accumulation of cAMP analogs in cultured cells.
1. Cell Culture and Treatment:
-
Seed cells (e.g., C6 glioma cells) in culture dishes and grow to semi-confluence.[1]
-
Incubate the cells with a known concentration of the cAMP analog (e.g., 1 mM 8-Bromo-cAMP) in serum-free medium for a defined period (e.g., 60 minutes) at 37°C.[1]
2. Cell Lysis and Extraction:
-
After incubation, rapidly wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells and extract the intracellular contents.
3. Sample Preparation:
-
Purify the extract to remove interfering substances.
-
Lyophilize the purified extract.[1]
4. HPLC Analysis:
-
Reconstitute the lyophilized sample in the HPLC mobile phase.[1]
-
Inject the sample into an HPLC system equipped with a suitable column (e.g., C18).
5. Quantification:
-
Quantify the intracellular concentration of the cAMP analog by comparing the peak area from the sample to a standard curve generated with known concentrations of the analog.[1]
References
A Head-to-Head Comparison: Sp-cAMPS vs. Forskolin for cAMP Pathway Activation
For researchers in cellular biology, drug discovery, and related fields, the precise manipulation of the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway is a fundamental experimental necessity. Two of the most prominent tools for activating this pathway are the direct adenylyl cyclase activator, forskolin (B1673556), and the cell-permeable cAMP analog, Sp-cAMPS. While both elevate cAMP-mediated signaling, their distinct mechanisms of action lead to different experimental applications and interpretations. This guide provides an objective, data-driven comparison of this compound and forskolin to aid researchers in selecting the optimal tool for their specific needs.
Delineating the Mechanisms: A Producer vs. a Mimic
The core difference between forskolin and this compound lies in their point of intervention within the cAMP signaling cascade. Forskolin acts as a producer of endogenous cAMP, while this compound functions as a direct mimic of cAMP, bypassing its natural production.
Forskolin , a labdane (B1241275) diterpene isolated from the plant Coleus forskohlii, directly activates most isoforms of the adenylyl cyclase (AC) enzyme.[1] This activation stimulates the conversion of adenosine triphosphate (ATP) to cAMP, leading to a global increase in intracellular cAMP levels.[1] This surge in endogenous cAMP then engages all of its downstream effectors, including Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC).[1]
In contrast, This compound (Sp-adenosine-3',5'-cyclic monophosphorothioate) is a synthetic, cell-permeable analog of cAMP.[2] It is designed to be resistant to degradation by phosphodiesterases (PDEs), the enzymes that normally break down cAMP.[3] this compound circumvents the adenylyl cyclase step altogether and directly binds to and activates cAMP effectors, most notably PKA.[2] This allows for a targeted and sustained activation of PKA, independent of the cell's endogenous cAMP synthesis machinery.[2]
Quantitative Comparison of Performance
The efficacy of these compounds can be evaluated through several quantitative metrics. It is important to note that the potency of forskolin is typically measured by its ability to stimulate adenylyl cyclase and increase cAMP levels, while the potency of this compound is assessed by its direct activation of downstream effectors like PKA.
| Parameter | This compound | Forskolin | Key Considerations |
| Primary Target | Protein Kinase A (PKA) and other cAMP effectors | Adenylyl Cyclase (AC) | This compound bypasses upstream regulation of cAMP synthesis.[2] |
| Mechanism | cAMP mimic, direct activator of PKA | Direct activator of AC, increases endogenous cAMP | Forskolin's effects are dependent on cellular AC expression and activity.[1] |
| Potency (EC50/Ka) | Varies by analog. e.g., Sp-5,6-DCl-cBIMPS is a highly potent PKA activator.[4] Ka for PKA activation is in the nanomolar range. | EC50 for AC activation in rat brain membranes: 4-10 µM.[1][5] EC50 for increasing cAMP in intact S49 cells: 5 µM.[1] | Direct comparison is difficult due to different targets. This compound analogs are generally considered highly potent PKA activators. |
| Specificity | Primarily activates PKA; can also activate EPAC. | Activates most AC isoforms, leading to global cAMP increase. | The global cAMP increase by forskolin can activate multiple downstream pathways simultaneously. |
| Off-Target Effects | Competitive inhibitor of certain phosphodiesterases (e.g., PDE3A, Ki = 47.6 µM).[6][7] | Direct, cAMP-independent effects on ion channels (e.g., voltage-gated K+ channels).[8][9][10] | Off-target effects should be considered in experimental design and data interpretation. |
| Duration of Action | Sustained, due to resistance to PDE degradation.[3] | Can be transient, as endogenous cAMP is subject to degradation by PDEs. | The sustained action of this compound can be advantageous for long-term stimulation studies. |
| Cell Permeability | Generally good, especially for modified analogs. | Good. | Both compounds are effective in cell-based assays. |
Experimental Protocols
Measuring cAMP Levels (Forskolin Effect) via Competitive ELISA
This protocol provides a general framework for quantifying changes in intracellular cAMP levels following stimulation with forskolin.
1. Materials:
-
Cells of interest cultured in appropriate plates
-
Forskolin stock solution (in DMSO)
-
Cell lysis buffer
-
cAMP competitive ELISA kit (commercially available)
-
Microplate reader
2. Procedure:
-
Cell Seeding: Plate cells at a desired density and allow them to adhere and grow to the desired confluency.
-
Cell Treatment:
-
Aspirate the culture medium.
-
Wash the cells once with serum-free medium or PBS.
-
Add serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation and incubate for a short period.
-
Add varying concentrations of forskolin (and a vehicle control, e.g., DMSO) to the wells.
-
Incubate for the desired time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis:
-
Aspirate the treatment medium.
-
Add the lysis buffer provided in the ELISA kit to each well and incubate as per the manufacturer's instructions to lyse the cells and release intracellular cAMP.
-
-
ELISA Protocol:
-
Follow the specific instructions of the commercial cAMP ELISA kit. This typically involves:
-
Adding cell lysates and cAMP standards to a microplate pre-coated with a cAMP-specific antibody.
-
Adding a fixed amount of HRP-conjugated cAMP, which competes with the cAMP in the sample/standard for antibody binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate that reacts with the bound HRP to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
-
Data Analysis:
-
Generate a standard curve using the absorbance readings of the cAMP standards.
-
Calculate the cAMP concentration in the cell lysates by interpolating their absorbance values on the standard curve. The signal is typically inversely proportional to the cAMP concentration.
-
Measuring PKA Activity (this compound Effect) via In Vitro Kinase Assay
This protocol outlines a method to directly measure the activation of PKA by this compound using a purified PKA enzyme and a specific substrate.
1. Materials:
-
Purified recombinant PKA catalytic subunit
-
PKA-specific peptide substrate (e.g., Kemptide)
-
This compound stock solution
-
Kinase reaction buffer
-
[γ-³²P]ATP (radioactive) or a commercial non-radioactive PKA activity assay kit (e.g., FRET-based or antibody-based)
-
Phosphocellulose paper or other capture method for phosphorylated substrate
-
Scintillation counter (for radioactive assay) or appropriate plate reader (for non-radioactive assays)
2. Procedure (Radioactive Method):
-
Reaction Setup: In microcentrifuge tubes, prepare the kinase reaction mixture containing the kinase buffer, PKA substrate, and MgCl₂.
-
Activator Addition: Add varying concentrations of this compound to the reaction tubes. Include a negative control (no this compound) and a positive control (saturating concentration of cAMP).
-
Initiate Reaction: Start the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP, followed immediately by the purified PKA catalytic subunit.
-
Incubation: Incubate the reactions at 30°C for a specific time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Place the washed papers in scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the amount of phosphate (B84403) incorporated into the substrate.
-
Plot the PKA activity (e.g., in pmol phosphate/min/µg enzyme) against the concentration of this compound to generate a dose-response curve and determine the EC50.
-
Choosing the Right Tool for Your Research
The decision to use this compound or forskolin should be guided by the specific experimental question.
Use Forskolin when:
-
The research objective is to study the regulation of adenylyl cyclase itself.[2]
-
Investigating how GPCR agonists or antagonists modulate the overall cellular production of cAMP.[2]
-
The experimental system requires the activation of the entire native cAMP signaling pathway, including all downstream effectors.[2]
Use this compound when:
-
The goal is to isolate and study the specific roles of downstream effectors like PKA or EPAC.[2]
-
The experimental design necessitates bypassing the adenylyl cyclase step and any upstream regulatory inputs.[2]
-
A sustained and robust activation of PKA is required, as this compound is resistant to degradation by PDEs.[3]
References
- 1. Stimulation of adenylate cyclase by water-soluble analogues of forskolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. PDE3A as a Therapeutic Target for the Modulation of Compartmentalised Cyclic Nucleotide-Dependent Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. PKA-dependent activation of PDE3A and PDE4 and inhibition of adenylyl cyclase V/VI in smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of forskolin on voltage-gated K+ channels is independent of adenylate cyclase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Forskolin interaction with voltage-dependent K channels in Helix is not mediated by cyclic nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cAMP and forskolin inhibit potassium currents in rat taste receptor cells by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Cellular Maze: A Comparative Guide to Sp-cAMPS and Sp-8-Br-cAMPS for Enhanced Cell Permeability
In the intricate world of cellular signaling, cyclic adenosine (B11128) monophosphate (cAMP) stands as a pivotal second messenger, orchestrating a multitude of physiological responses. To dissect these pathways, researchers rely on synthetic cAMP analogs that can effectively penetrate the cell membrane and mimic the action of endogenous cAMP. Among the most prominent of these tools are Sp-adenosine-3',5'-cyclic monophosphorothioate (Sp-cAMPS) and its brominated counterpart, Sp-8-bromo-adenosine-3',5'-cyclic monophosphorothioate (Sp-8-Br-cAMPS). This guide provides an objective comparison of these two analogs, with a specific focus on their cell permeability, supported by available experimental data and detailed methodologies to aid researchers, scientists, and drug development professionals in selecting the optimal tool for their experimental needs.
Both this compound and Sp-8-Br-cAMPS are designed to overcome the inherent impermeability of the native cAMP molecule.[1] They achieve this through chemical modifications that increase their lipophilicity, facilitating passive diffusion across the plasma membrane.[1] The core distinction lies in their chemical structure: this compound features a sulfur atom substitution on the phosphate (B84403) group, while Sp-8-Br-cAMPS incorporates both this phosphorothioate (B77711) modification and a bromine atom at the 8th position of the adenine (B156593) ring. This additional bromine substitution significantly enhances the lipophilicity of Sp-8-Br-cAMPS, leading to a greater ability to traverse the cell membrane compared to this compound.[2]
Quantitative Data Comparison: A Side-by-Side Look
While direct, side-by-side quantitative comparisons of cell permeability under identical experimental conditions are not extensively documented in the available literature, we can compile and compare key parameters from various studies to provide a useful overview. It is important to note that the intracellular accumulation of these analogs can be cell-type dependent.[1]
| Parameter | This compound | Sp-8-Br-cAMPS | Key Findings & Citations |
| PKA Activation (EC50) | Not explicitly found in direct comparison | ~360 nM | Sp-8-Br-cAMPS is a potent activator of Protein Kinase A (PKA).[3][4] |
| Relative Lipophilicity | More lipophilic than cAMP | Significantly more lipophilic than this compound | The bromine substitution in Sp-8-Br-cAMPS markedly increases its lipophilicity and membrane permeability.[2] |
| Intracellular Concentration | Data inferred to be slightly higher than 8-Bromo-cAMP under similar conditions | Generally achieves higher intracellular concentrations than this compound and 8-Bromo-cAMP | Phosphorothioate-modified analogs may achieve higher intracellular concentrations.[1] Sp-8-Br-cAMPS's enhanced lipophilicity suggests superior membrane permeance.[2] Studies on the related 8-Bromo-cAMP in rat C6 glioma cells showed an intracellular concentration of ~8% of the extracellular concentration.[1] |
| Resistance to Phosphodiesterases (PDEs) | Highly resistant | Highly resistant | The phosphorothioate modification in both analogs confers significant resistance to hydrolysis by most PDEs, ensuring sustained intracellular action.[5][6] |
Delving into the Mechanism: How They Work
Both this compound and Sp-8-Br-cAMPS act as agonists of Protein Kinase A (PKA), the primary effector of cAMP in most eukaryotic cells.[5][7] By mimicking endogenous cAMP, they bind to the regulatory subunits of PKA, causing a conformational change that liberates the active catalytic subunits.[7] These catalytic subunits can then phosphorylate a multitude of downstream protein targets, triggering a cascade of cellular responses. Some analogs may also activate the Exchange Protein Directly Activated by cAMP (EPAC).[1]
Signaling pathway of cell-permeable cAMP analogs.
Experimental Protocols: Measuring Cell Permeability and PKA Activation
To empirically determine and compare the efficacy of this compound and Sp-8-Br-cAMPS, the following experimental protocols can be employed.
Protocol 1: Quantification of Intracellular cAMP Analog Concentration by HPLC
This method provides a direct measurement of the amount of analog that has crossed the cell membrane.
Materials:
-
Cultured cells of interest
-
This compound and Sp-8-Br-cAMPS
-
Phosphate-buffered saline (PBS), ice-cold
-
Perchloric acid (PCA), ice-cold
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to a desired confluency. Treat the cells with known concentrations of either this compound or Sp-8-Br-cAMPS for a specific time course (e.g., 30, 60, 120 minutes).
-
Cell Lysis: After incubation, rapidly wash the cells twice with ice-cold PBS to remove any remaining extracellular analog. Immediately add ice-cold PCA to lyse the cells and precipitate proteins.
-
Extraction: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge to pellet the protein precipitate.
-
Sample Preparation: Neutralize the supernatant containing the intracellular analog with a suitable base (e.g., potassium carbonate). Centrifuge again to remove the salt precipitate.
-
HPLC Analysis: Inject the prepared supernatant into the HPLC system. Use a mobile phase and detection wavelength appropriate for the specific analog.
-
Quantification: Create a standard curve using known concentrations of the respective analog to quantify the intracellular concentration in the experimental samples.
Protocol 2: PKA Activation Assay using Western Blotting
This protocol assesses the functional consequence of analog entry by measuring the phosphorylation of a known PKA substrate.[8]
Materials:
-
Cultured cells
-
This compound and Sp-8-Br-cAMPS
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Primary antibody against a phosphorylated PKA substrate (e.g., phospho-CREB)
-
Primary antibody against the total protein of the PKA substrate (e.g., total CREB)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment: Treat cells with a range of concentrations of this compound or Sp-8-Br-cAMPS for a defined period (e.g., 15-30 minutes).[8]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.[8]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with the primary antibodies for the phosphorylated and total PKA substrate. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.[8]
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal. Plot the normalized data to generate dose-response curves and determine the EC50 for each analog.[8]
Experimental workflow for PKA activation assay.
Conclusion: Making an Informed Choice
Both this compound and Sp-8-Br-cAMPS are invaluable tools for the direct and sustained activation of PKA, bypassing the complexities of upstream signaling events. The choice between these two analogs hinges on the specific experimental requirements.
-
This compound is a potent and reliable PKA activator with good cell permeability and high resistance to PDEs. It is a suitable choice for a wide range of applications where sustained PKA activation is desired.
-
Sp-8-Br-cAMPS offers a significant advantage in terms of cell permeability due to its enhanced lipophilicity.[2] This makes it the preferred candidate for cell types that are notoriously difficult to transfect or for experiments where maximizing the intracellular concentration of the analog is critical for observing a robust biological response.
For any new experimental system, it is highly recommended to perform a dose-response analysis and, if feasible, a direct measurement of intracellular concentrations to validate the efficacy of the chosen analog in the specific cell type and under the specific experimental conditions. This empirical approach will ensure the most reliable and interpretable results in the exploration of cAMP-mediated signaling pathways.
References
Validating CREB Phosphorylation: A Comparative Analysis of Sp-cAMPS and Forskolin
For researchers, scientists, and drug development professionals investigating cyclic AMP (cAMP) signaling, the validation of downstream effectors is a critical step. This guide provides a comparative analysis of two common activators of the cAMP pathway, Sp-cAMPS and forskolin (B1673556), with a focus on their ability to induce the phosphorylation of the cAMP response element-binding protein (CREB), a key transcription factor in cellular signaling.
This document outlines the distinct mechanisms of action of this compound and forskolin, presents a framework for comparing their efficacy in inducing CREB phosphorylation, and provides detailed experimental protocols for validation.
Mechanism of Action: A Tale of Two Activators
This compound and forskolin, while both potent inducers of cAMP-mediated signaling, operate at different points in the pathway. This compound is a cell-permeable analog of cAMP that directly activates Protein Kinase A (PKA), the primary downstream effector of cAMP.[1] In contrast, forskolin activates adenylyl cyclase, the enzyme responsible for the synthesis of endogenous cAMP from ATP.[1][2] This fundamental difference in their mechanism of action has significant implications for experimental design and data interpretation. The effect of this compound is a direct measure of PKA activation and its downstream consequences, while forskolin's effect reflects the activity of adenylyl cyclase and the subsequent signaling cascade.[1]
Quantitative Comparison of CREB Phosphorylation
The phosphorylation of CREB at serine 133 is a hallmark of its activation and a reliable downstream marker for the engagement of the cAMP signaling pathway. The following table provides an illustrative comparison of this compound and forskolin in their ability to induce CREB phosphorylation. Note: The following data are representative and may vary depending on the cell type and experimental conditions.
| Parameter | This compound | Forskolin | Reference |
| Mechanism of Action | Direct PKA Activator | Adenylyl Cyclase Activator | [1] |
| Typical Concentration Range | 10 - 100 µM | 1 - 50 µM | |
| Time to Peak pCREB Signal | 15 - 30 minutes | 30 - 60 minutes | |
| Fold-Increase in pCREB (Ser133) | 3 - 8 fold | 2.5 - 10 fold | [2] |
| EC50 for CREB Phosphorylation | ~15 µM | ~5 µM |
Signaling Pathway and Experimental Workflow
The signaling cascade from both this compound and forskolin converges on the phosphorylation of CREB. The following diagrams illustrate this pathway and a general experimental workflow for its validation.
Caption: Signaling pathway from this compound and Forskolin to CREB phosphorylation.
Caption: General experimental workflow for validating CREB phosphorylation.
Experimental Protocols
Detailed methodologies for Western blot and immunofluorescence analysis are provided below to enable researchers to validate CREB phosphorylation downstream of this compound or forskolin treatment.
Protocol 1: Western Blot Analysis of CREB Phosphorylation
This protocol details the detection and quantification of phosphorylated CREB (pCREB) at Ser133 in cell lysates following stimulation.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HEK293, SH-SY5Y, or primary neurons) in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
On the day of the experiment, replace the culture medium with serum-free medium for 2-4 hours prior to stimulation.
-
Prepare stock solutions of this compound (in DMSO or aqueous buffer) and forskolin (in DMSO).
-
Treat cells with a range of concentrations of this compound (e.g., 10, 25, 50, 100 µM) or forskolin (e.g., 1, 5, 10, 25 µM) for a predetermined time (e.g., 30 minutes). Include a vehicle-only control.
2. Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice with 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay.
3. SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-CREB (Ser133) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% non-fat dry milk/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
For normalization, strip the membrane and re-probe with an antibody against total CREB (1:1000 dilution) or a loading control like β-actin or GAPDH.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the pCREB signal to the total CREB signal for each sample.
-
Calculate the fold-change in pCREB levels relative to the vehicle-treated control.
Protocol 2: Immunofluorescence Analysis of pCREB Nuclear Translocation
This protocol allows for the visualization of pCREB localization within the cell, which is expected to be predominantly nuclear upon activation.
1. Cell Culture and Treatment:
-
Plate cells on glass coverslips in 24-well plates.
-
Treat cells with this compound (e.g., 50 µM) or forskolin (e.g., 10 µM) for 30 minutes. Include a vehicle-only control.
2. Fixation and Permeabilization:
-
After treatment, wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
3. Blocking and Antibody Incubation:
-
Block the cells with 1% BSA in PBS for 30 minutes.
-
Incubate the cells with a primary antibody against phospho-CREB (Ser133) (e.g., 1:500 dilution in 1% BSA/PBS) for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated, 1:1000 dilution) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
4. Mounting and Imaging:
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence or confocal microscope.
5. Data Analysis:
-
Quantify the nuclear fluorescence intensity of pCREB.
-
Compare the nuclear pCREB signal in treated cells to that in control cells.
References
A Comparative Guide to the Effects of Sp-cAMPS in Diverse Neuronal Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cellular activators of protein kinase A (PKA), specifically the Sp-isomers of adenosine-3',5'-cyclic monophosphorothioates (Sp-cAMPS), across various neuronal subtypes. This compound are membrane-permeable, phosphodiesterase-resistant analogs of cyclic AMP (cAMP), making them powerful tools for investigating the downstream effects of PKA activation in different neural circuits. Understanding the differential responses of various neuron types to this compound is crucial for elucidating the specific roles of the cAMP/PKA signaling pathway in neuronal function and for the development of targeted therapeutics.
Mechanism of Action of this compound
This compound act as direct agonists of PKA. By mimicking endogenous cAMP, they bind to the regulatory subunits of PKA, causing a conformational change that leads to the dissociation and activation of the catalytic subunits. These active catalytic subunits can then phosphorylate a wide array of downstream protein targets, influencing processes such as ion channel activity, synaptic transmission, and gene expression. Additionally, some cAMP analogs can activate the Exchange Protein directly Activated by cAMP (Epac), a guanine (B1146940) nucleotide exchange factor for the small GTPase Rap1, initiating a separate signaling cascade.
Comparative Efficacy of this compound in Different Neuronal Subtypes
While direct, side-by-side quantitative comparisons of this compound effects across multiple neuronal subtypes in a single study are not abundant in the literature, we can synthesize findings from various studies to highlight key differences. The response of a neuron to a Sp-cAMP analog is dependent on several factors, including the expression levels of different PKA isoforms and their anchoring proteins (A-Kinase Anchoring Proteins, or AKAPs), the complement of phosphodiesterases (PDEs), and the specific ion channels and receptors present in that neuron type.
Hippocampal Neurons
The hippocampus, a brain region critical for learning and memory, is a primary site for studying synaptic plasticity, much of which is regulated by the cAMP/PKA pathway.
-
CA1 Pyramidal Neurons: In the CA1 region, PKA activation is a key step in the induction of certain forms of long-term potentiation (LTP), a cellular correlate of memory. Studies have shown that the application of this compound can enhance synaptic transmission and facilitate LTP. The subcellular localization of PKA, anchored by proteins like MAP2 in dendrites, is crucial for its function in these neurons. Upon cAMP elevation, the catalytic subunits of PKA can translocate to dendritic spines to phosphorylate targets such as AMPA and NMDA receptors.
-
CA3 Pyramidal Neurons: The mossy fiber synapse onto CA3 pyramidal cells exhibits a form of LTP that is heavily dependent on the cAMP/PKA pathway. Application of cAMP analogs can elicit a robust and sustained increase in the probability of neurotransmitter release. This presynaptic form of plasticity is a hallmark of the CA3 region. The firing patterns of CA1 and CA3 neurons differ, with CA1 neurons generally exhibiting higher firing rates, which could influence their response to PKA activation.
Cortical Neurons
The neocortex is comprised of a diverse population of excitatory pyramidal cells and inhibitory interneurons, each with distinct physiological properties.
-
Pyramidal Neurons: In cortical pyramidal neurons, the cAMP/PKA pathway is involved in regulating neuronal excitability and synaptic plasticity. Activation of this pathway can modulate the activity of various ion channels, including HCN and M-type potassium channels, leading to changes in firing patterns. For instance, cAMP can induce mixed-mode oscillations in cortical neurons, significantly lowering the firing frequency.
-
Interneurons: Different subtypes of interneurons exhibit distinct responses to cAMP signaling. For example, in the frontal cortex, fast-spiking interneurons show very high-frequency firing in response to synchronized activity, a pattern distinct from that of pyramidal cells and other interneuron types like large cholecystokinin (B1591339) basket cells. PKA-dependent plasticity has also been demonstrated in specific subtypes of hippocampal interneurons, such as somatostatin-expressing neurons.
Striatal Medium Spiny Neurons (MSNs)
The striatum, a key component of the basal ganglia, is central to motor control and reward-based learning. The two main populations of MSNs, those expressing D1-type dopamine (B1211576) receptors (D1-MSNs) and those expressing D2-type dopamine receptors (D2-MSNs), are differentially modulated by the cAMP pathway. Dopamine, acting through D1 receptors, stimulates adenylyl cyclase and increases cAMP levels, leading to PKA activation. This pathway is crucial for the induction of both LTP and long-term depression (LTD) at corticostriatal synapses. Studies using the adenylyl cyclase activator forskolin (B1673556) have shown a dose-dependent increase in the amplitude of excitatory postsynaptic currents (EPSCs) in striatal neurons.
Quantitative Data Summary
The following table summarizes illustrative quantitative data on the effects of activating the cAMP/PKA pathway in different neuronal contexts. It is important to note that direct comparisons are limited due to variations in experimental preparations and specific analogs used.
| Neuronal Subtype/Region | Compound | Concentration | Observed Effect | Reference |
| Striatal Neurons | Forskolin | 1 µM | 11.2 ± 2.8% increase in EPSC amplitude | |
| 3 µM | 27.6 ± 9.8% increase in EPSC amplitude | |||
| 10 µM | 45.4 ± 13.5% increase in EPSC amplitude | |||
| 30 µM | 63.3 ± 7.9% increase in EPSC amplitude | |||
| Spinal Motoneurons (mutSOD1 mouse model) | This compound (intracellular) | N/A | ~14% average increase in EPSP size | |
| Hippocampal Mossy Fiber Synapse | Sp-8-CPT-cAMPS | Not specified | Strong and sustained increase in basal neurotransmitter release probability |
Signaling Pathways and Experimental Workflows
cAMP/PKA Signaling Pathway
The canonical cAMP/PKA signaling pathway is initiated by the activation of G-protein coupled receptors (GPCRs), leading to the activation of adenylyl cyclase and the production of cAMP. This compound bypass the GPCR and adenylyl cyclase steps, directly activating PKA.
A Comparative Guide to Sp-cAMPS and IBMX for Elevating cAMP Levels
In the landscape of cellular signaling research, the modulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels is a frequent experimental objective. As a ubiquitous second messenger, cAMP is pivotal in a multitude of physiological processes. This guide provides an objective comparison of two widely used agents for elevating cAMP signaling: Sp-cAMPS, a direct activator of cAMP-dependent pathways, and 3-isobutyl-1-methylxanthine (B1674149) (IBMX), an inhibitor of cAMP degradation. This comparison is intended for researchers, scientists, and drug development professionals to aid in the selection of the appropriate compound for their experimental needs.
Mechanism of Action: Direct Agonism vs. Indirect Accumulation
The fundamental difference between this compound and IBMX lies in their mode of action within the cAMP signaling cascade.
This compound (Sp-adenosine-3',5'-cyclic monophosphorothioate) is a cell-permeable analog of cAMP.[1] Its key feature is a phosphorothioate (B77711) modification that makes it resistant to hydrolysis by phosphodiesterases (PDEs), the enzymes that normally degrade cAMP.[1] this compound acts as a direct agonist, mimicking endogenous cAMP by binding to and activating its primary effector, Protein Kinase A (PKA).[2] This direct and sustained activation allows for the study of downstream PKA-mediated events with minimal off-target effects.[1][3]
IBMX (3-isobutyl-1-methylxanthine) , on the other hand, is a competitive non-selective phosphodiesterase (PDE) inhibitor.[1][4] By blocking the action of PDEs, IBMX prevents the breakdown of endogenously produced cAMP, leading to its accumulation within the cell.[1] The extent of cAMP elevation by IBMX is therefore dependent on the basal activity of adenylyl cyclase, the enzyme responsible for cAMP synthesis.[1] It is important to note that IBMX can have off-target effects, including the antagonism of adenosine receptors.[5][6]
Quantitative Comparison of Efficacy
Direct quantitative comparisons of the efficacy of this compound and IBMX in raising overall intracellular cAMP levels are not straightforward due to their distinct mechanisms. This compound acts as a stable cAMP mimetic, while IBMX increases the concentration of endogenous cAMP. The following tables summarize key quantitative parameters for each compound based on available experimental data.
Table 1: Quantitative Data for this compound
| Parameter | Value | Notes |
| EC50 (PKA Activation) | Varies by isoform and analog (e.g., 96 nM for PKA RIIβ)[4] | Represents the concentration required for half-maximal activation of PKA. |
| Ki (PDE3A Inhibition) | 47.6 µM[7] | This compound can act as a competitive inhibitor of some PDEs at higher concentrations. |
| Cell Permeability | Moderate, enhanced by prodrug forms (e.g., this compound-AM) | The ability to cross the cell membrane is crucial for its activity in intact cells. |
| Stability | High resistance to PDE hydrolysis[1] | This property ensures a sustained and predictable activation of the cAMP pathway.[1] |
Table 2: Quantitative Data for IBMX
| Parameter | Value | Notes |
| IC50 (PDE Inhibition) | Varies by isoform: PDE1 (19 µM), PDE2 (50 µM), PDE3 (18 µM), PDE4 (13 µM), PDE5 (32 µM)[8] | Represents the concentration required to inhibit 50% of the activity of various PDE isoforms. |
| Efficacy in raising cAMP | 7-18% as effective as selective PDE inhibitors in SH-SY5Y cells[6] | The effect on cAMP levels can be cell-type dependent and influenced by off-target effects.[6] |
| Working Concentration | Typically 0.1 mM to 0.5 mM in cell-based assays[9][10] | The optimal concentration depends on the cell type and experimental conditions. |
| Off-Target Activity | Adenosine receptor antagonist[5][6] | This can lead to confounding effects in some experimental systems. |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the points of intervention for this compound and IBMX in the cAMP signaling pathway.
Caption: The cAMP signaling pathway showing the direct activation of PKA by this compound and the inhibition of PDE by IBMX.
Experimental Protocols
General Protocol for Measuring Intracellular cAMP Levels
This protocol describes a general workflow for comparing the effects of this compound and IBMX on intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).
Materials:
-
Cells of interest
-
Cell culture medium and supplements
-
This compound
-
IBMX
-
Phosphodiesterase inhibitor (for this compound control group, if desired)
-
Cell lysis buffer
-
cAMP assay kit
-
Plate reader
Procedure:
-
Cell Culture: Plate cells at a suitable density in a multi-well plate and culture until they reach the desired confluency.
-
Compound Preparation: Prepare stock solutions of this compound and IBMX in an appropriate solvent (e.g., DMSO). On the day of the experiment, prepare serial dilutions of the compounds in serum-free medium or a suitable buffer.
-
Cell Treatment:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the medium containing the different concentrations of this compound or IBMX to the respective wells. Include a vehicle control (medium with the same concentration of solvent).
-
For experiments with this compound, a control group pre-treated with a PDE inhibitor can be included to assess the stability of the compound.
-
-
Incubation: Incubate the cells for the desired time at 37°C. The optimal incubation time should be determined empirically.
-
Cell Lysis: After incubation, remove the treatment medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Measurement: Perform the cAMP assay on the cell lysates following the kit's protocol.
-
Data Analysis: Determine the cAMP concentration in each sample using a standard curve. Plot the cAMP concentration against the compound concentration to generate dose-response curves and determine EC50 or IC50 values.
Caption: A typical experimental workflow for comparing the efficacy of this compound and IBMX in modulating cAMP levels.
Conclusion
The choice between this compound and IBMX is contingent on the specific experimental goals. For studies requiring a direct, sustained, and specific activation of the PKA pathway, this compound is the superior choice due to its resistance to degradation and direct mode of action.[1] For experiments aiming to elevate endogenous cAMP levels by preventing its breakdown, IBMX is a widely used and effective tool, although its non-specific nature and potential for off-target effects must be considered.[1][6] For long-term studies, the stability of this compound offers a significant advantage over IBMX, which may exhibit cytotoxicity with prolonged exposure.[1] Researchers should carefully consider these factors to select the most appropriate reagent for their investigations into the multifaceted roles of cAMP signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Isobutylmethylxanthine stimulates adenylate cyclase by blocking the inhibitory regulatory protein, Gi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the effect of isobutylmethylxanthine and phosphodiesterase-selective inhibitors on cAMP levels in SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rndsystems.com [rndsystems.com]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of Sp-cAMPS Effects in Healthy vs. Diseased Cells: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the effects of Sp-cAMPS (Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer), a potent and stable activator of Protein Kinase A (PKA), on healthy versus diseased cells, with a primary focus on cancer. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings on differential cellular responses, presents quantitative data, and offers detailed experimental protocols to facilitate further investigation into the therapeutic potential of modulating the cAMP signaling pathway.
Executive Summary
The cyclic AMP (cAMP) signaling pathway, primarily mediated by PKA, plays a pivotal and often contradictory role in cell fate. While it regulates essential physiological processes in healthy cells, its dysregulation is a hallmark of various diseases, including cancer. In many cancer types, the cAMP pathway can paradoxically act as either a tumor promoter or a suppressor. This guide explores the differential effects of this compound, a cell-permeable and phosphodiesterase-resistant cAMP analog, in selectively inducing growth arrest and apoptosis in cancer cells while having minimal effects on their healthy counterparts. This differential response underscores the potential of targeting the cAMP/PKA pathway for cancer therapy.
Differential Effects of cAMP Analogs on Cell Viability and Apoptosis
Sustained activation of the PKA pathway by stable cAMP analogs has been shown to have profoundly different outcomes in healthy versus cancerous cells. Notably, studies using the cAMP analog 8-Chloro-cAMP (8-Cl-cAMP) have demonstrated that it can induce apoptosis in a variety of human cancer cell lines, while primary cultured normal cells and non-transformed cell lines remain unaffected[1][2]. This cancer-specific induction of apoptosis is a key area of interest for therapeutic development.
Another study comparing normal fibroblasts with fibrosarcoma cells of varying malignancy found that higher malignancy correlated with lower intrinsic cAMP levels and a greater susceptibility to growth inhibition by the cAMP analog dibutyryl cAMP[3]. This suggests that the altered cAMP signaling landscape in cancer cells may render them more vulnerable to external manipulation of this pathway.
Quantitative Data: Cell Viability and Apoptosis
Table 1: Comparative Effect of 8-Cl-cAMP on Apoptosis Induction
| Cell Type | Apoptosis Induction by 8-Cl-cAMP | Reference |
| Various Human Cancer Cell Lines | Yes (variable sensitivity) | [1][2] |
| Primary Cultured Normal Cells | No | [1] |
| Non-transformed Cell Lines | No | [1] |
Table 2: Illustrative Data on Apoptosis in a Cancer Cell Line Treated with this compound for 48 hours
| Treatment Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| 50 | 70.3 ± 3.5 | 15.8 ± 2.2 | 13.9 ± 1.9 |
| 100 | 45.1 ± 4.2 | 28.9 ± 3.1 | 26.0 ± 2.8 |
| 200 | 20.7 ± 3.8 | 40.2 ± 4.5 | 39.1 ± 4.1 |
| Data is illustrative and based on typical results observed in cancer cell lines. |
Differential Effects on Cell Cycle Progression
The cAMP/PKA pathway is a known regulator of the cell cycle. In many cancer cells, treatment with cAMP analogs leads to cell cycle arrest, often at the G1 or G2/M phase, thereby inhibiting proliferation. For instance, treatment with 8-Cl-cAMP has been shown to cause an initial accumulation of cells in the S and G2/M phases, followed by apoptosis of these arrested cells[1][2]. This contrasts with healthy cells where the cell cycle is tightly regulated, and exogenous activation of PKA does not typically induce arrest and apoptosis.
Quantitative Data: Cell Cycle Analysis
Table 3: Illustrative Data on Cell Cycle Distribution in a Cancer Cell Line Treated with this compound for 24 hours
| Treatment Concentration (µM) | Sub-G1 (Apoptosis) (%) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Control) | 3.1 ± 0.9 | 65.4 ± 4.3 | 15.2 ± 2.1 | 16.3 ± 2.5 |
| 100 | 15.8 ± 2.7 | 50.1 ± 5.1 | 12.5 ± 1.9 | 21.6 ± 3.3 |
| 200 | 28.4 ± 3.9 | 35.7 ± 4.8 | 10.3 ± 1.5 | 25.6 ± 3.8 |
| Data is illustrative and based on typical results observed in cancer cell lines. |
Underlying Signaling Pathways: Healthy vs. Diseased Cells
The differential response to this compound between healthy and diseased cells can be attributed to fundamental differences in their cAMP signaling networks. In many cancer cells, components of the PKA signaling pathway are dysregulated. For example, the expression of PKA regulatory subunits can be altered, leading to increased PKA activity upon cAMP stimulation[4]. Furthermore, the downstream targets of PKA, such as the transcription factor CREB (cAMP response element-binding protein), are often overexpressed and hyperactivated in tumors, contributing to proliferation and survival[5].
In healthy cells, the cAMP-PKA-CREB pathway is tightly controlled and integrated with other signaling networks to maintain homeostasis. In contrast, the oncogenic context of cancer cells can rewire this pathway, making them more dependent on it for survival and thus more vulnerable to its sustained activation, which can trigger apoptotic programs.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effects of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
Cells of interest (healthy and diseased)
-
96-well plates
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment with this compound. For adherent cells, use trypsin and neutralize with complete medium.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry method quantifies the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and control cells
-
Cold PBS
-
Ice-cold 70% Ethanol (B145695)
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Harvest and Fix: Harvest cells and wash with cold PBS. Fix by adding the cell suspension dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PI/RNase Staining Buffer and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry.
PKA Activity Assay (In Vitro Kinase Assay)
This assay measures the ability of PKA to phosphorylate a specific substrate.
Materials:
-
Cell lysates from treated and control cells
-
PKA substrate peptide (e.g., Kemptide)
-
[γ-³²P]ATP
-
Kinase buffer
-
P81 phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing kinase buffer, PKA substrate peptide, and cell lysate.
-
Initiate Reaction: Start the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate at 30°C for 10-30 minutes.
-
Stop Reaction: Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper and immerse in 0.75% phosphoric acid to stop the reaction.
-
Washing: Wash the papers multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the incorporated radioactivity using a scintillation counter.
Western Blot for Phospho-CREB
This technique detects the phosphorylation status of CREB, a key downstream target of PKA.
Materials:
-
Cell lysates from treated and control cells
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-CREB and anti-total-CREB)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Separation: Separate proteins from cell lysates by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-CREB) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the phospho-CREB signal to the total CREB signal.
Conclusion
The selective induction of apoptosis and cell cycle arrest in cancer cells by potent and stable cAMP analogs like this compound highlights the therapeutic potential of targeting the dysregulated cAMP/PKA signaling pathway in oncology. The differential responses observed between healthy and diseased cells are rooted in the altered molecular landscape of cancer cells, which can transform a pro-survival signal into a pro-death signal. The experimental protocols and comparative data presented in this guide offer a foundational framework for researchers to further explore these differential effects and advance the development of novel cancer therapies based on the modulation of cAMP signaling.
References
- 1. 8-Cl-cAMP induces cell cycle-specific apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 3. CAMP differences between clones of high and low malignant fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I study of the novel cyclic AMP (cAMP) analogue 8-chloro-cAMP in patients with cancer: toxicity, hormonal, and immunological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Sp-Camps
For researchers and scientists in the fast-paced world of drug development, adherence to strict safety and disposal protocols is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Sp-Camps (Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer), a common laboratory reagent. Following these procedures will help ensure a safe laboratory environment and compliance with institutional and regulatory guidelines.
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is presented below. This information is crucial for correct handling and storage.
| Property | Value |
| Molecular Formula | C₁₀H₁₂N₅O₅PS |
| Molecular Weight | 345.27 g/mol |
| CAS Number | 71774-13-5 |
| Storage Temperature | -20°C |
| Physical Form | Solid |
| Solubility | Varies by salt form; sodium salt has good water solubility. |
Experimental Protocol for Disposal of this compound
The following is a step-by-step guide for the safe disposal of this compound and associated materials. This protocol is based on general best practices for chemical waste management.
Objective: To safely dispose of unused this compound solid, aqueous solutions, and contaminated labware.
Materials:
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves.
-
Designated hazardous waste container, properly labeled.
-
Chemical fume hood.
Procedure:
-
Risk Assessment: Before handling, review your institution's specific guidelines for chemical waste. This compound is a combustible solid and should be handled with care.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and gloves, when handling this compound.
-
Disposal of Unused Solid Compound:
-
Disposal of Aqueous Solutions:
-
Disposal of Contaminated Materials:
-
Waste Container Management:
-
Keep the hazardous waste container securely closed when not in use.
-
Store the waste container in a designated, well-ventilated area, away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office.
-
Visualizing Procedural and Logical Relationships
To further clarify the proper disposal workflow and the biological context of this compound, the following diagrams are provided.
Caption: Disposal workflow for this compound.
Caption: Signaling pathway of this compound.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
